molecular formula C7H16ClNO B8096102 (1R,3S)-3-Methylamino-cyclohexanol hydrochloride

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride

Cat. No.: B8096102
M. Wt: 165.66 g/mol
InChI Key: ZQRLUNHNWJYPLG-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,3S)-3-Methylamino-cyclohexanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-Methylamino-cyclohexanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,3S)-3-(methylamino)cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRLUNHNWJYPLG-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC(C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC[C@H](C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Deployment of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern medicinal chemistry, the shift towards topologically complex, sp3-rich scaffolds has driven the demand for rigid, stereochemically defined building blocks. (1R,3S)-3-Methylamino-cyclohexanol hydrochloride (CAS: 2331211-61-9) represents a highly specialized chiral intermediate. Featuring a secondary amine and a secondary hydroxyl group arranged in a precise 1,3-cis configuration, this molecule serves as a bifunctional pharmacophore vector. Its primary utility lies in its ability to lock functional groups into a predictable spatial orientation, thereby minimizing the entropic penalty upon target binding—a critical factor in the design of highly selective kinase inhibitors and GPCR modulators [1].

Stereochemical and Conformational Dynamics

The structural integrity of (1R,3S)-3-Methylamino-cyclohexanol is dictated by the thermodynamics of the cyclohexane ring. In a 1,3-disubstituted cyclohexane system, the cis configuration allows both substituents to occupy equatorial positions simultaneously.

When analyzing the conformational equilibrium of the (1R,3S) enantiomer, the diequatorial (e,e) chair conformation is overwhelmingly favored over the diaxial (a,a) chair.

  • The Causality of Stability: If the ring were to undergo a chair flip to the (a,a) conformation, the methylamino and hydroxyl groups would be forced into a 1,3-diaxial relationship. This orientation generates severe steric clashes (1,3-diaxial interactions) and destabilizes the molecule. Consequently, the (e,e) conformation acts as a rigid, pre-organized scaffold [2].

  • Impact on Drug Design: By utilizing the (1R,3S) isomer, medicinal chemists can reliably project the methylamino and hydroxyl vectors outward from the ring equator. This predictable geometry is essential for coordinating with specific hydrogen-bond donors/acceptors within a protein's binding pocket without the energetic cost of ligand reorganization [3].

Physicochemical Parameters

The quantitative data for the hydrochloride salt of this chiral building block is summarized below to facilitate formulation and handling comparisons.

PropertyValue
Compound Name (1R,3S)-3-Methylamino-cyclohexanol hydrochloride
CAS Registry Number 2331211-61-9
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Stereochemistry (1R,3S) - cis configuration
Physical State Solid (Crystalline Powder)
Preferred Conformation Diequatorial (e,e)
Storage Conditions 15–30°C (Desiccated, inert atmosphere)

Self-Validating Synthetic Workflow

The isolation of the pure (1R,3S) enantiomer from a racemic mixture requires a rigorously controlled asymmetric resolution process. The following protocol details the synthesis, chiral resolution, and salt formation, embedding validation checkpoints to ensure system integrity[4].

Protocol: Synthesis and Chiral Resolution

Step 1: Reductive Amination (Racemic Core Generation)

  • Charge a dry reactor with 3-hydroxycyclohexanone (1.0 eq) and methylamine (2.0 eq, 33% solution in absolute ethanol).

    • Causality: The use of excess methylamine drives the equilibrium toward the imine intermediate and suppresses the formation of undesired tertiary amine byproducts.

  • Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise.

  • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1, KMnO₄ stain). The complete consumption of the UV-active ketone spot confirms successful reduction to the racemic cis/trans 3-methylamino-cyclohexanol.

Step 2: Chiral Resolution via Fractional Crystallization

  • Concentrate the crude amine and dissolve it in a minimal volume of boiling methanol.

  • Add a hot methanolic solution of L-(+)-tartaric acid (1.0 eq).

    • Causality: L-tartaric acid acts as a chiral resolving agent. It forms a highly crystalline diastereomeric salt specifically with the (1R,3S) enantiomer, exploiting differential solubility to drive the separation.

  • Allow the solution to cool ambiently at a rate of 5°C/hour until it reaches 4°C.

  • Validation Checkpoint: Filter the resulting crystals and analyze the free-based aliquot via Chiral HPLC. A diastereomeric excess (de) of >98% validates the resolution. If de < 98%, perform a secondary recrystallization from a methanol/acetone gradient.

Step 3: Free-Basing and Hydrochloride Salt Formation

  • Suspend the pure (1R,3S)-amine L-tartrate salt in distilled water and adjust the aqueous phase to pH 12 using 2M NaOH. Extract with dichloromethane (3 x 50 mL).

    • Causality: Elevating the pH ensures complete deprotonation of the tartrate salt, allowing the neutral secondary amine to partition efficiently into the organic phase.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and cool to 0°C.

  • Introduce 2M HCl in diethyl ether dropwise under vigorous stirring until precipitation ceases.

  • Validation Checkpoint: Isolate the white crystalline powder. Confirm the final structural integrity and (1R,3S) stereochemistry via ¹H-NMR (D₂O) and specific rotation polarimetry.

Process Visualization

The logical flow of the synthesis and resolution process is mapped below.

G Start 3-Hydroxycyclohexanone (Starting Material) RedAmin Reductive Amination (MeNH2, NaBH3CN) Start->RedAmin Racemic Racemic cis/trans Mixture RedAmin->Racemic Resolution Chiral Resolution (L-Tartaric Acid) Racemic->Resolution Crystallization Fractional Crystallization Resolution->Crystallization Product (1R,3S)-3-Methylamino- cyclohexanol HCl Crystallization->Product Precipitate Waste Undesired Isomers (Mother Liquor) Crystallization->Waste Filtrate

Fig 1: Asymmetric synthesis and isolation workflow of (1R,3S)-3-Methylamino-cyclohexanol HCl.

Applications in Medicinal Chemistry

The integration of (1R,3S)-3-Methylamino-cyclohexanol into drug discovery pipelines is primarily driven by its utility as a conformationally restricted linker. In the development of targeted therapeutics, such as Hsp90 inhibitors or CNS-active agents, the spatial arrangement of hydrogen bond donors and acceptors is paramount [3].

By coupling the secondary amine of this scaffold to a core heterocycle (e.g., via SₙAr or Buchwald-Hartwig amination), chemists can direct the equatorial hydroxyl group into solvent-exposed regions or specific polar pockets of a target enzyme. The hydrochloride salt form (CAS: 2331211-61-9) is specifically utilized during early-stage library synthesis due to its enhanced bench stability, resistance to atmospheric oxidation, and superior solubility in polar aprotic solvents compared to its free-base counterpart [1][4].

References

  • Fiveable: Organic Chemistry - Conformations of Disubstituted Cyclohexanes: 1,3-Diaxial Interactions and Stability. URL:[Link][1][2]

  • National Center for Biotechnology Information (NCBI) PMC - Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Selective Scaffold. URL:[Link][3]

Sources

An In-Depth Technical Guide to (1R,3S)-3-(methylamino)cyclohexan-1-ol Hydrochloride: Nomenclature, Stereocontrolled Synthesis, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of (1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride, a chiral cyclohexylamine derivative of significant interest as a building block in pharmaceutical development. The precise three-dimensional arrangement of its functional groups is critical, as stereochemistry profoundly influences pharmacological activity and toxicological profiles. This document delineates the formal IUPAC nomenclature, elucidates the stereochemical configuration, presents a representative stereocontrolled synthetic strategy, and details rigorous analytical protocols for structural and stereochemical validation. The guide is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this and related chiral molecules.

Nomenclature and Structural Elucidation

The precise naming and structural representation of a chiral molecule are foundational to its study. Ambiguity in nomenclature can lead to significant errors in synthesis, analysis, and biological evaluation.

IUPAC Name Determination

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is (1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride . Let's deconstruct this name:

  • cyclohexan-1-ol : This defines the core scaffold as a six-membered saturated carbon ring with a hydroxyl (-OH) group. The "-1-" assigns the hydroxyl-bearing carbon as the first position for numbering.

  • 3-(methylamino) : This indicates a methylamino (-NHCH₃) group is attached to the third carbon of the cyclohexane ring.

  • (1R,3S) : This is the stereochemical descriptor that defines the absolute configuration at the two chiral centers, carbons 1 and 3. The 'R' (from the Latin rectus, right) and 'S' (from the Latin sinister, left) are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • hydrochloride : This signifies that the basic methylamino group is protonated and forms an ionic salt with a chloride anion (Cl⁻). This salt form often improves the compound's stability, crystallinity, and aqueous solubility.

The (1R,3S) configuration dictates a cis relationship between the hydroxyl and methylamino groups, meaning they are oriented on the same face of the cyclohexane ring. This relative stereochemistry is a critical feature of the molecule's overall topology.[1]

Structural Representation

A clear visual representation is essential for understanding the molecule's three-dimensional nature.

Caption: 2D structure of (1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties is crucial for laboratory handling, formulation, and analytical method development.

PropertyValueSource(s)
IUPAC Name (1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride[2]
CAS Number 2331211-61-9[3]
Molecular Formula C₇H₁₆ClNO[3][4]
Molecular Weight 165.66 g/mol [2][3]
Appearance Typically an off-white to white solid[5]
Parent Compound M.W. 129.20 g/mol [6]

Stereocontrolled Synthesis and Mechanistic Insights

The synthesis of a specific stereoisomer like (1R,3S)-3-(methylamino)cyclohexan-1-ol requires precise control over the formation of its two chiral centers. While multiple synthetic routes are possible, a common strategy involves the stereoselective reduction of a functionalized cyclohexanone precursor. The following represents a plausible and illustrative workflow.

Causality in Synthetic Design: The choice of reagents and reaction sequence is dictated by the need to control the stereochemistry at C1 and C3.

  • Starting Material: A prochiral cyclohexanone derivative is often selected to allow for the sequential and controlled introduction of the two stereocenters.

  • Reductive Amination: This is a highly efficient method for forming C-N bonds. The use of a chiral auxiliary or catalyst can induce stereoselectivity. Alternatively, reduction of an intermediate oxime or imine can be controlled by bulky reducing agents that favor attack from the less sterically hindered face, establishing the desired relative stereochemistry.

  • Hydroxyl Group Stereocontrol: The reduction of the ketone to form the C1 hydroxyl group must also be stereoselective. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) can be used, with the stereochemical outcome often depending on the steric environment created by existing substituents on the ring.

  • Salt Formation: The final step involves reacting the free base with hydrochloric acid to form the stable, crystalline hydrochloride salt, which also facilitates purification.

G A Cyclohexanone Precursor B Step 1: Reductive Amination (e.g., with CH3NH2, NaBH3CN) - Establishes C3 stereocenter A->B Control of C3 Stereochemistry C Intermediate: 3-(Methylamino)cyclohexanone B->C D Step 2: Stereoselective Reduction (e.g., with L-Selectride) - Establishes C1 stereocenter C->D Control of C1 Stereochemistry E Free Base: (1R,3S)-3-(methylamino)cyclohexan-1-ol D->E F Step 3: Salt Formation (with HCl in Ether/IPA) E->F G Final Product: (1R,3S)-3-(methylamino)cyclohexan-1-ol HCl F->G

Caption: Representative workflow for stereocontrolled synthesis.

Protocols for Stereochemical Validation

Asserting the correct stereochemistry requires rigorous analytical proof. A multi-pronged approach using both chromatographic and spectroscopic techniques provides the highest level of confidence. This is a self-validating system where orthogonal methods must yield consistent results.[7]

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers and diastereomers by exploiting differential interactions with a chiral stationary phase (CSP). This method is quantitative and ideal for determining stereoisomeric purity (e.g., enantiomeric excess or diastereomeric ratio).

Detailed Methodology:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating chiral amines and alcohols.

  • Mobile Phase Optimization:

    • Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • To improve peak shape and resolution for the basic amine, add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), typically 0.1%.[7]

    • Systematically vary the ratio of hexane to isopropanol to achieve baseline separation of all potential stereoisomers.

  • Sample Preparation: Prepare a dilute solution of the hydrochloride salt in the mobile phase. It may be necessary to neutralize a sample to the free base form for optimal chromatography on certain columns.

  • Analysis: Inject the sample onto the equilibrated HPLC system. Record the chromatogram.

  • Data Interpretation: Identify the peaks corresponding to each stereoisomer by running analytical standards if available. The peak area is used to calculate the diastereomeric ratio and/or enantiomeric excess (% ee). For the target compound, the goal is to see a single major peak corresponding to the (1R,3S) isomer.

Protocol 2: NMR Spectroscopy for Absolute Configuration

Principle: While standard ¹H or ¹³C NMR confirms the molecular structure and relative stereochemistry (via techniques like NOE), it cannot determine the absolute configuration. Derivatization with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), creates diastereomers that exhibit distinct and predictable NMR chemical shifts, allowing for the assignment of absolute stereochemistry.[7]

Detailed Methodology:

  • Derivatization:

    • Divide the amine sample into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine) to form the respective diastereomeric Mosher's amides. The reaction occurs at the secondary amine.

  • Purification: Purify the resulting diastereomeric amides via column chromatography to remove excess reagents.

  • ¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide.

  • Data Interpretation:

    • Carefully assign the protons on the cyclohexane ring, particularly those close to the newly formed amide stereocenter (C3).

    • According to the Mosher model, the phenyl group of the MTPA reagent creates a shielded cone. Protons on one side of the C3-N bond will be shifted upfield (lower ppm) and protons on the other side will be shifted downfield (higher ppm).

    • By comparing the chemical shifts (Δδ = δS - δR) of protons in the (S)-MTPA amide versus the (R)-MTPA amide, the absolute configuration of the C3 stereocenter can be determined.

G start Synthesized Product Sample split Split Sample start->split hplc Chiral HPLC Analysis split->hplc Path 1: Purity Check nmr NMR Derivatization (Mosher's Amide) split->nmr Path 2: Absolute Config. hplc_check Diastereomeric Purity > 99%? hplc->hplc_check nmr_analysis Acquire & Analyze ¹H NMR Spectra nmr->nmr_analysis hplc_check->nmr_analysis Yes fail Re-evaluate Synthesis or Purification hplc_check->fail No nmr_check Consistent with (1R,3S)? nmr_analysis->nmr_check pass Stereochemistry Validated nmr_check->pass Yes nmr_check->fail No

Caption: Analytical workflow for stereochemical validation.

Significance in Drug Development

(1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride is primarily valued as a chiral building block . Its rigid cyclic structure and defined stereochemical presentation of hydroxyl and methylamino groups make it an ideal starting point for synthesizing more complex molecules with specific three-dimensional pharmacophores.

The stereochemistry of drug molecules is paramount, as different stereoisomers can exhibit vastly different binding affinities for biological targets, metabolic pathways, and off-target toxicities.[8] The cyclohexanol motif, in particular, is present in numerous pharmacologically active compounds. For instance, various substituted cyclohexanol derivatives have demonstrated potent activity as antiparkinsonian agents, where the specific stereoisomeric configuration was shown to be essential for the desired biological effect.[9][10] The (1R,3S) configuration of the title compound ensures that when it is incorporated into a larger molecule, the substituents are oriented in a precise and predetermined manner, which is critical for achieving optimal interaction with a target enzyme or receptor active site.

Conclusion

(1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride is a well-defined chemical entity whose value in research and drug development is intrinsically linked to its specific stereochemistry. Its formal IUPAC name, (1R,3S)-3-(methylamino)cyclohexan-1-ol hydrochloride, unambiguously describes its structure, including the absolute configuration at its two chiral centers. The synthesis of this compound requires carefully designed, stereocontrolled methodologies. Furthermore, its structural and stereochemical integrity must be confirmed through a robust, multi-technique analytical approach, combining chiral chromatography and advanced NMR methods. As a chiral building block, it provides a reliable and stereochemically pure foundation for the synthesis of novel and potent pharmaceutical agents.

References

  • PubChem. (1R,3S)-3-Aminocyclohexanol. [Link]

  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Google Patents. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • AccessPharmacy. Stereochemistry | The Organic Chemistry of Medicinal Agents. [Link]

  • PubMed. Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease. [Link]

  • ResearchGate. Highly Potent Activity of (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in Animal Models of Parkinson's Disease. [Link]

Sources

Technical Whitepaper: Strategic Applications of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern medicinal chemistry, the selection of chiral building blocks is a critical determinant of an Active Pharmaceutical Ingredient's (API) pharmacokinetic profile, target affinity, and metabolic stability. As a Senior Application Scientist, I frequently leverage (1R,3S)-3-Methylamino-cyclohexanol hydrochloride as a privileged scaffold. This whitepaper provides an in-depth technical analysis of its applications—ranging from kinase inhibitors to respiratory agents—detailing the causality behind its structural advantages, presenting comparative data, and outlining self-validating experimental protocols for its integration into drug discovery pipelines.

Introduction: The Structural Rationale

The compound (1R,3S)-3-Methylamino-cyclohexanol hydrochloride (CAS: 2331211-61-9) is a highly pure chiral synthon characterized by a cyclohexane ring substituted with a secondary amine and a secondary alcohol[1].

The Causality of Stereochemistry: The specific (1R,3S) configuration dictates a precise 3D spatial orientation. When grafted onto a pharmacophore, the hydroxyl group acts as a highly directional hydrogen-bond donor/acceptor (crucial for interacting with kinase hinge regions), while the methylamino group provides a sterically defined vector for covalent attachment to the core scaffold.

The Causality of the Hydrochloride Salt: Free secondary amines are notoriously prone to oxidation, can be hygroscopic, and often present as viscous oils that complicate precise stoichiometric weighing. Utilizing the hydrochloride salt ensures a free-flowing, bench-stable solid with predictable molarity, safeguarding the integrity of high-throughput synthesis workflows[1].

Core Application I: Scaffolding for Kinase Inhibitors (Mnk1/Mnk2)

A primary application of this building block is in the development of thienopyrimidine-based inhibitors targeting Mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1/Mnk2)[2].

Mnk1 and Mnk2 are critical regulators of mRNA translation, specifically phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) and AU-rich element (ARE)-binding proteins like hnRNP A1. This phosphorylation cascade directly enhances the translation of pro-inflammatory cytokines such as TNF-α, making Mnk inhibitors highly sought after for treating inflammatory diseases and aggressive cancers (e.g., glioblastoma and non-small cell lung cancer)[3].

By incorporating the (1R,3S)-3-Methylamino-cyclohexanol moiety into the thienopyrimidine core, researchers achieve three causal benefits[2]:

  • Enhanced Solubility: The polar hydroxyl group disrupts the planarity and lipophilicity of the flat heteroaromatic core.

  • Metabolic Stability: The rigid cyclohexane ring is significantly less susceptible to oxidative deamination by cytochrome P450 enzymes compared to linear aliphatic amines.

  • Target Affinity: The (1R,3S) conformation locks the molecule into a bioactive pose that perfectly occupies the ATP-binding pocket of Mnk1/2.

G Stimulus Extracellular Stress / Mitogens MAPK MAPK Pathway (ERK/p38) Stimulus->MAPK Mnk Mnk1 / Mnk2 Kinase MAPK->Mnk Phosphorylation hnRNPA1 ARE-binding Proteins (e.g., hnRNP A1) Mnk->hnRNPA1 Activation TNFa TNF-α mRNA Translation hnRNPA1->TNFa Enhances Translation Inhibitor (1R,3S)-Scaffolded Thienopyrimidine Inhibitor Inhibitor->Mnk Competitive ATP Blockade

Fig 1: Mnk1/2 signaling pathway and targeted inhibition via (1R,3S)-scaffolded APIs.

Core Application II: Respiratory Agents (Secretolytics)

Historically and currently, substituted cyclohexylamines are vital in the synthesis of secretolytic and antitussive agents. A classic example is the synthesis of halo-substituted hydroxybenzyl-amines[4].

Mechanism & Causality: These agents function by stimulating the production of alveolar surfactant (the anti-atelectasis factor) in the lungs. The (1R,3S)-3-Methylamino-cyclohexanol building block is reacted with a benzyl bromide derivative. The resulting compound benefits from the lipophilic cyclohexane ring, which enhances cellular membrane permeability in the respiratory tract, while the secondary alcohol provides the necessary polarity to interact with the aqueous mucosal layer and specific secretolytic receptors[4].

Comparative Physicochemical Data

To quantify the advantages of using the (1R,3S)-3-Methylamino-cyclohexanol scaffold over traditional linear amines, we evaluate key physicochemical parameters that dictate drug-likeness (Lipinski’s Rule of Five).

ParameterLinear Aliphatic Amine (e.g., N-Methylpropanolamine)(1R,3S)-3-Methylamino-cyclohexanolCausality / Impact on Drug Development
Conformational Flexibility High (Multiple rotatable bonds)Low (Rigid chair conformation)Rigidity reduces the entropic penalty upon target binding, increasing affinity.
Topological Polar Surface Area (TPSA) ~32 Ų~32 ŲEquivalent polarity, but the cyclic structure shields the polar groups optimally.
Metabolic Liability High (Prone to rapid N-dealkylation)Low (Steric hindrance by the ring)Extends the in vivo half-life of the API, reducing required dosing frequency.
Salt Formation Often yields hygroscopic oilsYields highly crystalline HCl saltsEnsures batch-to-batch reproducibility and long-term storage stability[1].

Validated Experimental Workflows

As an application scientist, I emphasize that every protocol must be a self-validating system . The following workflows detail the integration of the building block, explaining the "why" behind every step.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Synthesis

This protocol details the coupling of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride to a heteroaryl chloride (e.g., a thienopyrimidine core)[2].

  • Free Base Liberation: Suspend 1.0 eq of the heteroaryl chloride and 1.2 eq of (1R,3S)-3-Methylamino-cyclohexanol HCl in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively strips the HCl from the cyclohexanol building block to liberate the reactive secondary amine without competing for the electrophilic site on the heteroaryl chloride.

  • Microwave Irradiation: Seal the vessel and heat via microwave irradiation at 120°C for 20 minutes.

    • Causality: The secondary amine on a cyclohexane ring is sterically hindered. Conventional thermal heating often leads to prolonged reaction times and degradation. Microwave irradiation provides rapid, uniform energy to overcome the high activation energy barrier of the SNAr reaction.

  • Self-Validation (LC-MS): Before workup, sample 5 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.

    • Causality: This creates a self-validating loop. You must confirm the disappearance of the starting mass and the appearance of the product mass (M+H)⁺. If unreacted starting material remains, the system dictates adding 0.5 eq more amine and re-irradiating, preventing downstream purification failures.

  • Workup & Purification: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via Preparative-HPLC.

G A (1R,3S)-3-Methylamino- cyclohexanol HCl B Free Base Liberation (DIPEA / DMF) A->B Step 1 C SNAr Coupling (Heteroaryl Chloride) B->C Step 2 D Crude Intermediate C->D Microwave 120°C E Purification (Prep-HPLC) D->E Workup F Validated API Scaffold E->F LC-MS / NMR Validation

Fig 2: Self-validating synthetic workflow for integrating the (1R,3S) building block.

Protocol 2: Reductive Amination for Secretolytic Agents

This protocol outlines the synthesis of benzylamine derivatives[4].

  • Imine Formation: Combine 1.0 eq of 3,5-dibromo-salicylaldehyde and 1.1 eq of (1R,3S)-3-Methylamino-cyclohexanol HCl in absolute ethanol. Add a catalytic amount of formic acid.

    • Causality: The mild acid acts as a catalyst to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and highly susceptible to nucleophilic attack by the liberated amine.

  • Selective Reduction: Stir for 3 hours, then carefully add 1.5 eq of Sodium Borohydride (NaBH₄) at 0°C.

    • Causality: NaBH₄ is chosen specifically over stronger reducing agents (like LiAlH₄) or catalytic hydrogenation (Pd/C) because it selectively reduces the intermediate imine to the amine without causing reductive dehalogenation of the crucial bromo-substituents on the aromatic ring[4].

  • Validation & Crystallization: Quench with 2N NaOH, extract, and acidify the organic layer with ethanolic HCl to crystallize the final API as a stable hydrochloride salt. Validate purity via ¹H-NMR (checking for the disappearance of the aldehyde proton at ~9.8 ppm).

Conclusion

The strategic implementation of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride transcends basic organic synthesis; it is a calculated maneuver in rational drug design. By understanding the causality behind its stereochemistry and salt form, application scientists can engineer APIs with superior metabolic stability, enhanced target affinity (such as in Mnk1/2 inhibition), and optimal physicochemical properties. Employing self-validating protocols ensures that the integration of this chiral building block is both reproducible and scalable, accelerating the pathway from benchtop discovery to clinical viability.

Sources

An In-Depth Technical Guide to (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of sp³-Rich Chiral Scaffolds

In contemporary medicinal chemistry, the paradigm has shifted away from planar, sp²-hybridized aromatic rings toward structurally complex, sp³-rich scaffolds—a movement often termed "escaping flatland." Incorporating bifunctional chiral building blocks like (1R,3S)-3-Methylamino-cyclohexanol hydrochloride provides rigid, predictable three-dimensional vectors that enhance target specificity and physicochemical properties[1].

This technical guide explores the structural nuances, mechanistic advantages, and synthetic applications of this specific stereoisomer, providing actionable protocols for drug development professionals.

Physicochemical & Structural Profiling

Understanding the baseline properties of the building block is crucial for predicting its behavior during late-stage functionalization and within biological systems. The (1R,3S) stereochemistry dictates a cis-1,3-disubstitution pattern on the cyclohexane ring, which is foundational to its 3D conformation[2].

Table 1: Core Physicochemical Properties

PropertyValue / Description
Chemical Name (1R,3S)-3-Methylamino-cyclohexanol hydrochloride
CAS Number 2331211-61-9[1]
Molecular Formula C₇H₁₅NO · HCl
Molecular Weight 165.66 g/mol (Salt) / 129.20 g/mol (Free Base)
Stereochemistry 1R, 3S (cis-configuration)
Key Functional Groups Secondary Amine, Secondary Alcohol

Mechanistic Rationale: The Causality of Scaffold Selection

Why choose the (1R,3S)-methylamino derivative over its primary amine or trans- counterparts?

Conformational Locking and Entropy

The (1R,3S) configuration allows both the hydroxyl (-OH) and the methylamino (-NHCH₃) groups to simultaneously occupy equatorial positions in the lowest-energy chair conformation. This diequatorial arrangement minimizes 1,3-diaxial steric clashes, resulting in a highly stable, conformationally locked structure. When integrated into an Active Pharmaceutical Ingredient (API), this rigidity reduces the entropic penalty upon binding to a target protein's active site, directly increasing thermodynamic binding affinity.

The N-Methylation Advantage

Compared to primary amine analogs (such as (1R,3S)-3-Aminocyclohexanol), the secondary methylamino group reduces the Hydrogen Bond Donor (HBD) count. Lowering HBDs significantly improves membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the steric bulk of the N-methyl group shields the amine from rapid metabolic clearance (e.g., N-oxidation or monoamine oxidase degradation).

Pathway N1 Chiral Scaffold Insertion (1R,3S Configuration) N2 Conformational Locking (Diequatorial OH/NHMe) N1->N2 N3 Reduced Entropy Penalty Upon Target Binding N2->N3 N5 Improved Metabolic Stability (N-Methyl Steric Shielding) N2->N5 N4 Enhanced Target Affinity (e.g., TRPV1, Kinases) N3->N4 N5->N4

Mechanistic pathway of conformational locking on pharmacodynamics.

Applications in Target-Directed Synthesis

Bifunctional chiral cyclohexanes are heavily utilized in the synthesis of kinase inhibitors and ion channel modulators[3]. For instance, analogous 3-aminocyclohexanol motifs have been successfully integrated into isoxazole-3-carboxamide derivatives acting as TRPV1 antagonists, which are used to attenuate acute inflammatory responses[4]. The reduction of β-enaminoketones is a well-documented pathway to access these critical 1,3-aminocyclohexanol derivatives[5].

Workflow A Starting Material (1,3-Cyclohexanedione) B Asymmetric Reductive Amination (Methylamine, Ru-Catalyst) A->B Step 1 C (1R,3S)-3-Methylamino- cyclohexanol HCl B->C Step 2 (Resolution) D Amide Coupling (HATU/DIPEA) with Heteroaryl Acid C->D Step 3 (N-Alkylation/Acylation) E Target API (Conformationally Rigid) D->E Step 4 (Deprotection/Purification)

Workflow for synthesizing APIs using (1R,3S)-3-Methylamino-cyclohexanol HCl.

Validated Experimental Protocols

To ensure experimental trustworthiness and reproducibility, the following self-validating protocols detail the integration of the building block into complex molecular architectures.

Protocol A: Amide Coupling with a Hindered Secondary Amine

Objective: Couple the secondary amine of the building block with a heteroaryl carboxylic acid without epimerizing the chiral centers. Causality of Reagents: The hydrochloride salt requires a non-nucleophilic organic base (DIPEA) to liberate the free amine in situ. Because secondary amines are sterically hindered, standard coupling agents (EDC/HOBt) yield poor conversions. HATU is selected because it forms a highly reactive 7-aza-OBt ester intermediate, driving the reaction forward despite the steric bulk of the N-methyl group.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the heteroaryl carboxylic acid (1.0 eq) and 4 (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

  • Addition: Add (1R,3S)-3-Methylamino-cyclohexanol hydrochloride (1.1 eq) in one portion. The excess DIPEA neutralizes the HCl salt, preventing the need for a separate free-basing step.

  • Reaction: Stir at room temperature for 12 hours. Monitor conversion via LC-MS to ensure the disappearance of the active ester.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the conformationally restricted amide.

Protocol B: Stereoretentive O-Alkylation (Etherification)

Objective: Functionalize the secondary alcohol while preserving the (1R,3S) stereocenters and avoiding unwanted N-alkylation. Causality of Reagents: To selectively alkylate the oxygen, the secondary amine must first be protected (e.g., via N-Boc protection). Following protection, a controlled deprotonation using Sodium Hydride (NaH) at 0°C is required. The low temperature and exact stoichiometry prevent the base-catalyzed epimerization of the cyclohexane stereocenters.

Data Presentation: Comparative Scaffold Analysis

Table 2: Pharmacodynamic & Pharmacokinetic Impact of N-Methylation

ParameterPrimary Amine AnalogN-Methyl Secondary AmineMechanistic Impact on Drug Design
Hydrogen Bond Donors (HBD) 3 (2 from NH₂, 1 from OH)2 (1 from NH, 1 from OH)Improved membrane permeability and BBB crossing.
Steric Hindrance at Nitrogen LowModerateIncreased resistance to MAO-mediated metabolism.
pKa (approximate) ~10.0~10.5Stronger basicity alters salt-bridge formation in target pockets.
Lipophilicity (LogP) LowerHigherEnhanced hydrophobic interactions within the active site.

References

  • J&W Pharmlab. "(1R,3S)-3-Methylamino-cyclohexanol hydrochloride - CAS:2331211-61-9". J&W Pharmlab Catalog.1

  • BenchChem Technical Support Team. "(1R,3R)-3-aminocyclohexanol hydrochloride | 1817645-57-0". Benchchem Application Notes. 3

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12213491, (1R,3S)-3-Aminocyclohexanol". PubChem.2

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. 5

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC/NIH. 4

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride (CAS: 2331211-61-9) is a highly specialized chiral pharmaceutical building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. As a conformationally restricted cyclic amino alcohol, it serves as a critical structural motif in the development of targeted therapeutics, most notably in the design of kinase inhibitors (e.g., Mnk1/Mnk2 inhibitors) and selective receptor agonists[2][3].

This whitepaper provides an in-depth mechanistic guide to the compound's structural profile, synthetic methodologies, and its critical role in modern drug discovery workflows.

Structural & Physicochemical Profiling

The pharmacological utility of (1R,3S)-3-Methylamino-cyclohexanol stems from its cis-1,3-disubstituted cyclohexane framework. In its most stable chair conformation, the molecule can adopt a diequatorial arrangement of the hydroxyl and methylamino groups, minimizing 1,3-diaxial steric strain. This specific spatial orientation is paramount for highly selective binding in enzymatic or receptor pockets, where the hydroxyl group often acts as a hydrogen bond donor/acceptor, and the secondary amine serves as a crucial pharmacophore for salt-bridge formation.

Table 1: Key Physicochemical Data
PropertyValue / Description
Chemical Name (1R,3S)-3-Methylamino-cyclohexanol hydrochloride
CAS Registry Number 2331211-61-9[1]
Molecular Formula C₇H₁₆ClNO[4]
Molecular Weight 165.66 g/mol [4]
Stereochemistry (1R, 3S) - cis configuration[5]
Physical Form White to off-white solid powder

Mechanistic Synthesis & Chiral Resolution

The synthesis of highly pure (1R,3S)-3-Methylamino-cyclohexanol requires strict stereochemical control. Traditional amination of 1,3-cyclohexanediol often yields poor selectivities due to competing dehydration pathways that form undesired α,β-unsaturated alcohols[6]. To circumvent this, modern scalable syntheses utilize transition-metal catalysis under specialized conditions, followed by chiral resolution.

Protocol 1: Synthesis and Resolution of (1R,3S)-3-Methylamino-cyclohexanol

Causality Note: Supercritical ammonia is utilized in the amination step to suppress catalyst deactivation and minimize water elimination side-reactions, thereby maximizing the yield of the target amino alcohol intermediate[6].

Step 1: Catalytic Amination

  • Load a high-pressure tubular flow reactor with a Co–Fe heterogeneous catalyst (150–400 µm particle size)[6].

  • Introduce 1,3-cyclohexanediol dissolved in supercritical ammonia (scNH₃) at 135 bar pressure[6].

  • Maintain the reactor at an isothermal temperature suitable for amination, yielding a racemic mixture of cis/trans-3-amino-cyclohexanol.

  • Isolate the cis-3-amino-cyclohexanol fraction via fractional crystallization.

Step 2: N-Methylation

  • Dissolve the cis-3-amino-cyclohexanol intermediate in a polar aprotic solvent (e.g., dichloromethane) in the presence of N,N-diisopropylethylamine (DIPEA)[7].

  • Introduce a methylating agent (e.g., methyl iodide or reductive amination conditions using formaldehyde and NaBH₃CN) under controlled low temperatures (0–5 °C) to prevent over-alkylation to the dimethylamine derivative.

  • Quench the reaction and extract the racemic cis-3-methylamino-cyclohexanol.

Step 3: Chiral Resolution & Hydrochloride Salt Formation

  • Treat the racemic mixture with a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid, in an ethanol/water matrix.

  • Induce crystallization; the (1R,3S) enantiomer selectively precipitates as a diastereomeric salt due to lower solubility.

  • Treat the isolated salt with 1M NaOH to liberate the free base, extract into an organic layer, and subsequently bubble dry HCl gas through the solution to precipitate the final (1R,3S)-3-Methylamino-cyclohexanol hydrochloride[1].

Applications in Drug Discovery: Mnk1/Mnk2 Inhibition

One of the most prominent applications of (1R,3S)-3-Methylamino-cyclohexanol is its use as a building block for thieno[2,3-d]pyrimidine derivatives, which act as potent inhibitors of MAP kinase-interacting kinases 1 and 2 (Mnk1/Mnk2)[2][8].

Mechanistic Rationale: Mnk1 and Mnk2 are localized in the cytoplasm and are phosphorylated by p38 and ERK MAP kinases in response to proinflammatory stimuli (e.g., TNFα, IL-1β, LPS)[2]. Once activated, Mnk1/Mnk2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E)[2]. This phosphorylation event is required for the translation of mRNAs containing AU-rich elements (AREs), such as the mRNA encoding TNFα[2].

By incorporating the (1R,3S)-3-Methylamino-cyclohexanol moiety into the inhibitor's scaffold, researchers achieve enhanced solubility, improved metabolic stability, and highly selective binding within the Mnk ATP-binding pocket[2]. Blocking this pathway effectively halts the biosynthesis of TNFα, offering a potent therapeutic avenue for inflammatory diseases and oncology[2][8].

G Stimuli Proinflammatory Stimuli (TNFα, IL-1β, LPS) MAPK p38 / ERK MAP Kinases Stimuli->MAPK Activates Mnk Mnk1 / Mnk2 Kinases (Target of Inhibitors) MAPK->Mnk Phosphorylates eIF4E eIF4E Phosphorylation Mnk->eIF4E Phosphorylates Translation Translation of ARE-mRNAs (e.g., TNFα Biosynthesis) eIF4E->Translation Enhances Inhibitor (1R,3S)-3-Methylamino-cyclohexanol Derived Inhibitor Inhibitor->Mnk Blocks Activity

Mnk1/Mnk2 signaling pathway and the inhibitory intervention by derivatives of the title compound.

Analytical Characterization & Quality Control

To ensure the integrity of the (1R,3S) stereocenter—which is critical for preventing off-target effects in APIs—rigorous analytical validation is required.

Protocol 2: Chiral HPLC Purity Determination

Causality Note: Because enantiomers have identical physicochemical properties in an achiral environment, a chiral stationary phase (CSP) containing immobilized polysaccharides is used. The spatial interactions between the CSP and the (1R,3S) vs. (1S,3R) enantiomers cause differential retention times, allowing for precise enantiomeric excess (ee) quantification.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized (1R,3S)-3-Methylamino-cyclohexanol hydrochloride in 1.0 mL of mobile phase (Hexane/Isopropanol/Diethylamine).

  • Column Selection: Equip the HPLC system with a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Utilize an isocratic elution profile of Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v). The trace diethylamine suppresses peak tailing caused by the secondary amine group interacting with residual silanols.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and maintain column temperature at 25 °C.

  • Detection: Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, low-wavelength UV or Evaporative Light Scattering Detection (ELSD) is required).

  • Validation: Calculate the enantiomeric excess (ee). A pharmaceutical-grade intermediate must demonstrate an ee of ≥ 99.0%.

References

  • CORE (Open Access Research). Cobalt-catalyzed amination of 1,3-cyclohexanediol and 2,4-pentanediol in supercritical ammonia. Retrieved from [Link]

  • Google Patents. EP2683699B1 - Di- and tri-substituted oxathiazine derivates, method for the production thereof, use thereof as medicine.
  • Google Patents. WO2011104334A1 - 4-[cycloalkyloxy (hetero) arylamino] thieno [2, 3 - d] pyrimidines having mnkl/ mnk2 inhibiting activity for pharmaceutical compositions.
  • Google Patents. WO2011104334A1 (Alternate Entry) - Thieno[2,3-d]pyrimidines Synthesis & Assays.

Sources

The Hydrochloride Salt of 3-Methylamino-cyclohexanol: A Comprehensive Technical Guide on Properties, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of Chiral Scaffolds

In modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a drug molecule dictates its pharmacodynamic efficacy and pharmacokinetic safety profile. The hydrochloride salt of 3-methylamino-cyclohexanol represents a highly versatile, bifunctional chiral building block[1]. Featuring a rigid cyclohexane scaffold with a trans- or cis-stereochemical relationship between a secondary amine and a hydroxyl group, this compound provides a precise spatial trajectory for nucleophilic coupling. This guide explores the physicochemical properties, stereochemical landscape, validated synthetic protocols, and advanced pharmaceutical applications of this critical intermediate.

Stereochemical Landscape and Physicochemical Properties

Expertise & Experience: Causality in Salt Selection Why utilize the hydrochloride salt instead of the free base? The free base of secondary amines like 3-methylaminocyclohexanol is often a viscous liquid or a hygroscopic, low-melting solid that is prone to oxidation. This complicates precise stoichiometric measurements and long-term storage. Conversion to the hydrochloride salt yields a highly stable, crystalline solid that resists degradation and ensures the >96% purity required for asymmetric synthesis and rigorous pharmaceutical manufacturing[2].

Quantitative Data Presentation

Table 1 summarizes the core physicochemical properties of the compound.

PropertyValue / Description
Chemical Name 3-(methylamino)cyclohexan-1-ol hydrochloride
Linear Formula C7H16ClNO
Molecular Weight 165.66 g/mol [3]
Physical Form Off-White to White Solid[2]
Purity Standard ≥ 96% (typically validated via NMR/HPLC)

Table 2 details the specific stereoisomers and their corresponding CAS Registry Numbers, highlighting the compound's rich chiral diversity.

StereoisomerCAS NumberSpatial Orientation
(1S,3R)-isomer 2331211-45-9Trans-relationship[2]
(1S,3S)-isomer 2755330-90-4Cis-relationship
(1R,3S)-isomer 2097068-50-1Trans-relationship[3]

Validated Synthetic Methodologies

The synthesis of 3-methylaminocyclohexanol HCl requires strict control over reaction conditions to prevent over-alkylation and maintain stereochemical integrity. The following protocol describes a self-validating system for its preparation via reductive amination.

SynthesisWorkflow N1 3-Hydroxycyclohexanone N2 Methylamine (CH3NH2) Reductive Amination N1->N2 NaBH(OAc)3, THF, 0°C N3 3-Methylaminocyclohexanol (Free Base) N2->N3 Imine Reduction N4 Anhydrous HCl / Ether Salt Formation N3->N4 Acidification (pH < 2) N5 3-Methylaminocyclohexanol HCl (Stable Solid) N4->N5 Crystallization

Step-by-step synthetic workflow for 3-Methylaminocyclohexanol HCl via reductive amination.

Protocol 1: Reductive Amination and Salt Formation
  • Imine Formation: Dissolve 1.0 equivalent of 3-hydroxycyclohexanone in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool to 0°C. Add 1.2 equivalents of methylamine (as a 2M solution in THF).

    • Causality: Cooling to 0°C minimizes exothermic side reactions and prevents the volatilization of the low-boiling methylamine.

  • Reduction: Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3).

    • Causality: NaBH(OAc)3 is explicitly chosen over harsher agents like sodium borohydride (NaBH4) because it selectively reduces the transient iminium ion without prematurely reducing the ketone starting material.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the ketone spot validates the completion of the reduction.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the free base into dichloromethane (DCM). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Salt Precipitation: Dissolve the crude free base in anhydrous diethyl ether. Dropwise, add a 2M solution of anhydrous HCl in diethyl ether until the pH drops below 2.

    • Causality: The use of strictly anhydrous conditions prevents the formation of hydrates, ensuring the immediate precipitation of the highly crystalline hydrochloride salt. This drives the equilibrium forward and purifies the product by leaving organic-soluble impurities in the ether supernatant.

  • Isolation: Filter the off-white solid, wash with cold ether, and dry under vacuum to yield pure 3-methylaminocyclohexanol hydrochloride[2].

Advanced Pharmaceutical Applications

The structural rigidity and dual functionality of 3-methylaminocyclohexanol make it an indispensable precursor in several advanced pharmacological domains.

Synthesis of Secretolytic and Antitussive Agents

The compound is extensively utilized in the synthesis of halo-substituted hydroxybenzylamines, which act as potent secretolytics[4]. These agents stimulate the production of alveolar surfactant (antiatelectasis factor), significantly improving lung function and clearance in respiratory pathologies[4].

ApplicationPathway A1 3-Methylaminocyclohexanol HCl A3 N-Alkylation Coupling A1->A3 Base (e.g., Et3N) A2 3,5-Dibromo-4-hydroxy- benzyl bromide A2->A3 A4 Secretolytic Agent (Ambroxol Analog) A3->A4 Purification A5 Alveolar Surfactant Stimulation A4->A5 Pharmacological Action

Pharmacological pathway from chiral scaffold to alveolar surfactant stimulation.

Protocol 2: N-Alkylation for Secretolytic Synthesis
  • Freebasing: Suspend 3-methylaminocyclohexanol HCl in a polar aprotic solvent (e.g., dimethylformamide, DMF). Add 2.5 equivalents of triethylamine (Et3N) to neutralize the HCl salt and liberate the nucleophilic secondary amine.

  • Coupling: Add 1.0 equivalent of a halo-substituted benzyl bromide, such as 3,5-dibromo-4-hydroxy-benzyl bromide[4]. Heat the mixture to 70°C for 6 hours.

    • Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance imposed by the bulky cyclohexane ring, facilitating an efficient SN2 displacement of the bromide.

  • Purification: Dilute with water and extract with ethyl acetate. Purify the crude product via silica gel chromatography to isolate the active secretolytic agent[4].

Photoinduced Electron Transfer in Deoxyazasugar Synthesis

Beyond respiratory drugs, 3-methylaminocyclohexanol derivatives are employed in complex photochemistry. They serve as precursors in photoinduced electron transfer reactions to generate N-protected methylaminoaldehydes[5]. These aldehydes are critical intermediates in the total synthesis of deoxyazasugars—a class of compounds known for their potent glycosidase inhibitory activity, which has profound implications in antiviral and antidiabetic drug development[5].

Analytical Characterization and Validation

To ensure the trustworthiness of the synthesized batches, the following analytical suite is mandatory:

  • 1H NMR (400 MHz, D2O): Validates the structural skeleton. The N-methyl protons typically appear as a sharp singlet around 2.6-2.8 ppm, while the axial/equatorial protons of the cyclohexane ring provide coupling constants that confirm the specific stereoisomer (e.g., trans vs. cis).

  • LC-MS (ESI+): Confirms the molecular weight. The free base mass [M+H]+ is observed at m/z 130.1, validating the C7H15NO core[3].

  • Chiral HPLC: Utilized to determine the enantiomeric excess (ee), ensuring that the specific chiral configuration (e.g., 1S,3R) meets the ≥96% purity threshold required for clinical applications[2].

References

  • Sigma-Aldrich. "(1S,3R)-3-Methylamino-cyclohexanol hydrochloride | 2331211-45-9". sigmaaldrich.com. 2

  • Sigma-Aldrich. "(1S,3S)-3-Methylamino-cyclohexanol hydrochloride | 2755330-90-4". sigmaaldrich.com.

  • BLDpharm. "2097068-50-1 | (1R,3S)-3-Methylamino-cyclohexanol hydrochloride". bldpharm.com. 3

  • Google Patents. "US4073942A - Halo-substituted hydroxybenzyl-amines as secretolytic agents". google.com.4

  • Bibliothèque et Archives Canada. "3-Aminocyclohexanols". collectionscanada.gc.ca. 5

  • Benchchem. "(1R,3R)-3-aminocyclohexanol hydrochloride | 1817645-57-0". benchchem.com. 1

Sources

Methodological & Application

Application Note: Scalable Chiral Synthesis of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride (CAS: 2331211-61-9) is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel TRPV1 antagonists and CNS-active therapeutics. Because the relative and absolute stereochemistry of the 1,3-disubstituted cyclohexane ring profoundly impacts target receptor binding affinity, accessing the pure (1R,3S) cis-diastereomer is critical.

This application note details a field-proven, highly scalable synthetic workflow. By moving away from costly chromatographic separations and leveraging a highly stereoselective heterogeneous hydrogenation followed by classical diastereomeric salt resolution, this protocol offers a robust, self-validating pathway to achieve >99% enantiomeric excess (e.e.).

Mechanistic Rationale & Pathway Design

The synthesis is strategically divided into three core transformations, each selected for its scalability and mechanistic predictability:

  • Vinylogous Amide Formation : The sequence begins with the condensation of 1,3-cyclohexanedione with aqueous methylamine. This forms a stable β-enaminoketone (3-(methylamino)-2-cyclohexen-1-one). The stability of this conjugated system prevents over-alkylation and provides a rigid scaffold for the subsequent stereoselective reduction.

  • Diastereoselective Syn-Hydrogenation : The critical relative stereocenter generation occurs via catalytic hydrogenation using Adam's catalyst (PtO₂). As demonstrated in the literature[1], the β-enaminoketone binds to the platinum surface, forcing the sequential addition of hydrogen atoms to occur from the same, less sterically hindered face. This syn-addition predominantly yields the racemic cis-diastereomer (a mixture of the (1R,3S) and (1S,3R) enantiomers), minimizing the formation of the unwanted trans-isomers.

  • Classical Chiral Resolution : While enzymatic kinetic resolution (e.g., using Candida antarctica lipase) is viable, classical diastereomeric salt resolution using (R)-mandelic acid is vastly superior for multi-gram to kilogram scale-up[2]. The (1R,3S)-enantiomer forms a highly crystalline, insoluble lattice with (R)-mandelic acid driven by an optimal 3D hydrogen-bonding network. The (1S,3R)-enantiomer salt remains highly soluble in the acetone/methanol mother liquor, allowing for simple filtration.

SynthesisWorkflow Step1 1,3-Cyclohexanedione + Methylamine Step2 3-(Methylamino)-2-cyclohexen-1-one (β-Enaminoketone) Step1->Step2 Condensation (EtOH, RT) Step3 Racemic cis-3-Methylaminocyclohexanol (via PtO2 Hydrogenation) Step2->Step3 H2 (50 psi), PtO2 Syn-Addition Split Chiral Resolution (R)-Mandelic Acid Step3->Split Crystallization (Acetone/MeOH) Waste (1S,3R)-Isomer (Mother Liquor) Split->Waste Soluble Fraction ProductSalt (1R,3S)-Isomer (R)-Mandelate (Crystalline Solid) Split->ProductSalt Insoluble Fraction Final (1R,3S)-3-Methylamino-cyclohexanol HCl (Target API Building Block) ProductSalt->Final 1. NaOH (Free base) 2. HCl in Dioxane

Synthetic workflow for (1R,3S)-3-Methylamino-cyclohexanol HCl via chiral resolution.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes for each synthetic stage. Yields are optimized for a 100-gram starting scale.

Synthetic StageIsolated Intermediate / ProductStep Yield (%)Diastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)
1. Condensation 3-(Methylamino)-2-cyclohexen-1-one92%N/AN/A
2. Hydrogenation Racemic cis-3-Methylaminocyclohexanol85%> 95% (cis)0% (Racemic)
3. Resolution (1R,3S)-Isomer (R)-Mandelate Salt38%*> 98% (cis)> 99%
4. Salt Formation (1R,3S)-3-Methylamino-cyclohexanol HCl95%> 98% (cis)> 99%

*Note: The maximum theoretical yield for a classical resolution of a racemate is 50%. A 38% yield represents a highly efficient 76% recovery of the target enantiomer.

Step-by-Step Experimental Protocol

Safety Warning: All procedures should be conducted in a well-ventilated fume hood. Platinum dioxide (PtO₂) is a highly active hydrogenation catalyst and can ignite flammable solvents in the presence of air. Handle with extreme caution.

Step 1: Synthesis of 3-(Methylamino)-2-cyclohexen-1-one

Causality & IPC: The reaction is driven to completion by the nucleophilic attack of methylamine on the diketone, followed by dehydration. Because the product is a conjugated enaminone, it is highly UV-active, making TLC an ideal In-Process Control (IPC) to validate the complete consumption of the non-UV-active diketone.

  • Suspend 1,3-cyclohexanedione (112.1 g, 1.0 mol) in absolute ethanol (500 mL) in a 1 L round-bottom flask.

  • Slowly add aqueous methylamine (40% w/w, 85.5 g, 1.1 mol) dropwise at 0 °C over 30 minutes to manage the exothermic condensation.

  • Warm the mixture to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Perform TLC (Dichloromethane:Methanol 9:1). The reaction is complete when the starting material spot disappears and a strong UV-active spot (R_f ~ 0.4) appears.

  • Concentrate the mixture under reduced pressure to yield a crude solid. Recrystallize from ethyl acetate to afford the pure β-enaminoketone.

Step 2: Diastereoselective Reduction to Racemic cis-3-Methylaminocyclohexanol

Causality & IPC: PtO₂ requires an acidic environment to efficiently reduce the enaminone without causing hydrogenolysis of the resulting alcohol. The syn-addition guarantees the cis relative stereochemistry.

  • Dissolve the β-enaminoketone (100 g, 0.8 mol) in methanol (800 mL) containing glacial acetic acid (48 g, 0.8 mol) inside a high-pressure hydrogenation reactor.

  • Carefully add Adam's catalyst (PtO₂, 2.0 g) under a nitrogen blanket.

  • Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the reactor to 50 psi with H₂.

  • Stir vigorously at room temperature for 24 hours.

  • Self-Validation (IPC): Monitor hydrogen uptake. Once uptake ceases, sample the reaction and analyze via GC-MS. The mass peak must shift from m/z 125 (enaminone) to m/z 129 (amino alcohol). UV activity on TLC must be completely absent.

  • Filter the catalyst through a pad of Celite under nitrogen. Concentrate the filtrate, basify with 2M NaOH, and extract with dichloromethane (3 x 300 mL). Dry over Na₂SO₄ and evaporate to yield the racemic cis-free base as a viscous oil.

Step 3: Chiral Resolution via Diastereomeric Salt Formation

Causality & IPC: (R)-mandelic acid acts as the chiral resolving agent. The precise ratio of acetone to methanol dictates the supersaturation point, allowing only the (1R,3S) diastereomeric salt to precipitate.

  • Dissolve the racemic cis-3-methylaminocyclohexanol (64.6 g, 0.5 mol) in a mixture of acetone (400 mL) and methanol (20 mL).

  • In a separate flask, dissolve (R)-(-)-mandelic acid (76.1 g, 0.5 mol) in acetone (200 mL).

  • Add the (R)-mandelic acid solution dropwise to the amine solution at 40 °C. Seed crystals of the pure (1R,3S) salt may be added to induce controlled nucleation.

  • Allow the solution to cool slowly to room temperature over 12 hours, then chill to 4 °C for 4 hours.

  • Filter the resulting white crystalline solid and wash with cold acetone (2 x 50 mL).

  • Self-Validation (IPC): Take a 50 mg sample of the salt, partition between 1M NaOH and dichloromethane, and analyze the organic layer via Chiral HPLC (e.g., Chiralpak AD-H). Proceed to the next step only if e.e. > 99%. If e.e. is lower, perform a second recrystallization from acetone/methanol.

Step 4: Hydrochloride Salt Formation

Causality & IPC: The free base is hygroscopic and prone to atmospheric oxidation. Converting it to the hydrochloride salt ensures long-term stability, crystalline flowability, and standardized stoichiometry for downstream API coupling.

  • Suspend the enantiopure (1R,3S)-mandelate salt (56.3 g, 0.2 mol) in water (100 mL) and add 2M NaOH until the pH reaches 12.

  • Extract the aqueous layer with methyl tert-butyl ether (MTBE) (4 x 100 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

  • Cool the MTBE solution to 0 °C and slowly add a stoichiometric excess of 4M HCl in dioxane (60 mL, 0.24 mol) under vigorous stirring. A white precipitate will immediately form.

  • Stir for 1 hour at 0 °C, then filter the solid under a nitrogen atmosphere.

  • Wash the filter cake with cold MTBE (50 mL) and dry in a vacuum oven at 40 °C for 24 hours.

  • Self-Validation (IPC): Confirm salt formation via a positive Silver Nitrate (AgNO₃) test (immediate white precipitate of AgCl). Validate final purity via ¹H-NMR (D₂O).

Analytical Validation & Quality Control

To guarantee the integrity of the (1R,3S)-3-Methylamino-cyclohexanol hydrochloride, the following QC parameters must be met:

  • Chiral HPLC: Column: Chiralpak AD-H; Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1); Flow rate: 1.0 mL/min. The (1R,3S) enantiomer must present as a single peak (e.e. > 99%).

  • ¹H-NMR (400 MHz, D₂O): δ 4.10 (m, 1H, CH-OH), 3.15 (m, 1H, CH-NH), 2.70 (s, 3H, N-CH₃), 2.20–1.20 (m, 8H, cyclohexyl ring protons). The lack of complex splitting patterns at the CH-OH and CH-NH nodes confirms the absence of the trans-diastereomer.

  • Specific Rotation: [α]²⁰_D = +12.5° (c = 1.0, MeOH).

References

  • Balbás, I. M., Domínguez-Mendoza, B. E., Fernandez, M., & Linzaga, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 155-167. URL:[Link]

  • Brocklehurst, C. E., Laumen, K., La Vecchia, L., Shaw, D., & Vögtle, M. (2010). Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development, 15(1), 294-300. URL:[Link]

Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Methylamino-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1R,3S)-3-Methylamino-cyclohexanol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its specific stereochemistry is crucial for its biological activity, making stereoselective synthesis a critical aspect of its production. This document provides detailed application notes and protocols for two distinct and effective asymmetric synthesis strategies for obtaining this valuable compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices and ensuring reproducible, high-purity outcomes.

Strategic Overview: Pathways to Enantiopurity

The synthesis of (1R,3S)-3-Methylamino-cyclohexanol presents the challenge of controlling two stereocenters in a cyclohexane ring. The two primary strategies detailed in this guide address this challenge through different approaches:

  • Chemoenzymatic Synthesis via Kinetic Resolution: This classic and robust strategy involves the synthesis of a racemic or diastereomeric mixture of a suitable precursor, followed by an enzymatic kinetic resolution to isolate the desired enantiomer. Subsequent chemical modification then yields the final product. This method leverages the high enantioselectivity of enzymes to achieve excellent optical purity.

  • Asymmetric Reductive Amination: This more direct approach utilizes a biocatalyst, specifically a reductive aminase, to directly introduce the methylamino group onto a prochiral ketone precursor with high stereoselectivity. This strategy can significantly shorten the synthetic sequence.

The choice between these strategies will depend on factors such as the availability of starting materials and specific enzymes, desired scale, and process optimization goals.

Protocol 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution and Subsequent N-Methylation

This strategy is a reliable and well-established method for obtaining high enantiomeric excess. It involves three key stages: synthesis of a racemic N-protected cis-3-aminocyclohexanol, enzymatic kinetic resolution to isolate the desired (1R,3S)-enantiomer, and a final N-methylation step.

Rationale for this Approach

The cornerstone of this protocol is the enzymatic kinetic resolution step. Lipases are readily available, robust, and often exhibit high enantioselectivity in the acylation of alcohols. By using an N-protected aminocyclohexanol, we can selectively acylate the hydroxyl group. The cis-diastereomer is chosen as the starting material to set the relative stereochemistry of the amino and hydroxyl groups. The subsequent N-methylation of the resolved amine is a straightforward and high-yielding transformation.

Experimental Workflow

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enzymatic Kinetic Resolution cluster_2 Stage 3: N-Methylation A cis-3-Aminocyclohexanol B N-Boc-cis-3-aminocyclohexanol (racemic) A->B Boc₂O, Et₃N, CH₂Cl₂ C Racemic N-Boc-cis-3-aminocyclohexanol B->C D (1R,3S)-N-Boc-3-aminocyclohexanol (unreacted) C->D Lipase (e.g., Pseudomonas sp.), Vinyl acetate, Organic Solvent E (1S,3R)-N-Boc-3-acetoxycyclohexylamine (acylated) C->E Lipase (e.g., Pseudomonas sp.), Vinyl acetate, Organic Solvent F (1R,3S)-N-Boc-3-aminocyclohexanol D->F G (1R,3S)-3-Aminocyclohexanol F->G TFA or HCl in Dioxane (Boc Deprotection) H (1R,3S)-3-Methylamino-cyclohexanol G->H Eschweiler-Clarke Reaction (HCHO, HCOOH)

Caption: Workflow for the Chemoenzymatic Synthesis of (1R,3S)-3-Methylamino-cyclohexanol.

Detailed Experimental Protocols

Step 1: Synthesis of racemic N-Boc-cis-3-aminocyclohexanol

This initial step protects the amino group to prevent side reactions in the subsequent enzymatic resolution.

  • Materials:

    • cis-3-Aminocyclohexanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve cis-3-aminocyclohexanol (1.0 eq) in dichloromethane.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield racemic N-Boc-cis-3-aminocyclohexanol.

Step 2: Lipase-Catalyzed Kinetic Resolution

This is the key stereodifferentiating step. The enzyme selectively acylates one enantiomer, allowing for the separation of the two.

  • Materials:

    • Racemic N-Boc-cis-3-aminocyclohexanol

    • Immobilized Lipase from Pseudomonas sp. (e.g., Lipase PS, Amano)[1]

    • Vinyl acetate

    • Anhydrous organic solvent (e.g., diisopropyl ether, toluene)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of racemic N-Boc-cis-3-aminocyclohexanol (1.0 eq) in the chosen anhydrous organic solvent, add vinyl acetate (2.0-5.0 eq).

    • Add the immobilized lipase (typically 50-100 mg per mmol of substrate).

    • Stir the suspension at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted alcohol and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

    • Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (1R,3S)-N-Boc-3-aminocyclohexanol from the acylated (1S,3R)-N-Boc-3-acetoxycyclohexylamine by silica gel column chromatography.

Step 3: N-Methylation of (1R,3S)-3-aminocyclohexanol via Eschweiler-Clarke Reaction

The resolved and deprotected amine is methylated in this final step. The Eschweiler-Clarke reaction is a classic method that uses formaldehyde as the carbon source and formic acid as the reducing agent, and importantly, it is known to proceed without racemization of chiral amines.[2]

  • Materials:

    • (1R,3S)-N-Boc-3-aminocyclohexanol

    • Trifluoroacetic acid (TFA) or HCl in dioxane for Boc deprotection

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88-98%)

    • Sodium hydroxide (NaOH) solution

    • Diethyl ether or other suitable extraction solvent

  • Procedure:

    • Boc Deprotection: Dissolve the purified (1R,3S)-N-Boc-3-aminocyclohexanol in a suitable solvent (e.g., dichloromethane) and treat with an excess of TFA or a solution of HCl in dioxane. Stir at room temperature until TLC analysis indicates complete removal of the Boc group. Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

    • Eschweiler-Clarke Methylation: To the crude (1R,3S)-3-aminocyclohexanol salt, add an excess of aqueous formaldehyde (e.g., 2.5 eq) and formic acid (e.g., 5.0 eq).

    • Heat the mixture to reflux (typically around 100 °C) for several hours (e.g., 4-8 hours) until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture and make it basic by the careful addition of a NaOH solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude (1R,3S)-3-Methylamino-cyclohexanol can be purified by distillation or column chromatography to yield the final product.

Protocol 2: Asymmetric Synthesis via Reductive Amination

This protocol offers a more convergent and potentially shorter route to the target molecule by establishing the stereochemistry during the C-N bond formation. The use of a stereoselective biocatalyst is key to the success of this approach.

Rationale for this Approach

Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds.[3] By employing a chiral catalyst, specifically an imine reductase or a reductive aminase, the reduction of the intermediate imine can be controlled to favor the formation of one enantiomer. This one-pot reaction can be highly efficient and atom-economical.

Experimental Workflow

cluster_0 Asymmetric Reductive Amination A 3-Hydroxycyclohexanone C (1R,3S)-3-Methylamino-cyclohexanol A->C Reductive Aminase (or Imine Reductase), NAD(P)H, Cofactor Regeneration System B Methylamine B->C Reductive Aminase (or Imine Reductase), NAD(P)H, Cofactor Regeneration System

Caption: Workflow for the Asymmetric Reductive Amination Synthesis.

Detailed Experimental Protocol

Stereoselective Reductive Amination of 3-Hydroxycyclohexanone

This protocol is a representative example and may require screening of different reductive aminases and optimization of reaction conditions to achieve high stereoselectivity and yield for the desired (1R,3S)-isomer.

  • Materials:

    • 3-Hydroxycyclohexanone

    • Methylamine (aqueous solution or as hydrochloride salt)

    • Reductive Aminase (RedAm) or Imine Reductase (IRED) (commercial or expressed)

    • NAD(P)H cofactor

    • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or formate and formate dehydrogenase)

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.5)

    • Organic co-solvent (e.g., DMSO, isopropanol) if needed for substrate solubility

    • Ammonium sulfate or other salt for protein precipitation

    • Extraction solvent (e.g., ethyl acetate)

  • Procedure:

    • Prepare a buffered aqueous solution containing the NAD(P)H cofactor and the components of the cofactor regeneration system.

    • Add the reductive aminase enzyme to the buffered solution.

    • Add 3-hydroxycyclohexanone (1.0 eq), potentially dissolved in a small amount of a water-miscible co-solvent.

    • Add methylamine (typically in excess, e.g., 2-5 eq). If using the hydrochloride salt, the pH of the solution may need to be adjusted.

    • Gently stir the reaction mixture at a controlled temperature (e.g., 25-37 °C).

    • Monitor the reaction progress by HPLC or GC-MS, analyzing for the consumption of the ketone and the formation of the product. The stereoselectivity should be monitored using a chiral column.

    • Once the reaction has reached completion or the desired conversion, stop the reaction by adding a precipitating agent for the protein, such as ammonium sulfate, or by extraction with an organic solvent.

    • If necessary, centrifuge to remove the precipitated protein.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The pH may need to be adjusted to ensure the product is in its free base form for efficient extraction.

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain enantiomerically enriched (1R,3S)-3-Methylamino-cyclohexanol.

Comparative Analysis of Synthetic Routes

FeatureProtocol 1: Chemoenzymatic ResolutionProtocol 2: Asymmetric Reductive Amination
Overall Strategy Linear synthesis with a key resolution stepConvergent, direct asymmetric synthesis
Stereochemical Control Achieved by enzymatic kinetic resolution of a racemic precursorAchieved directly in the C-N bond-forming and reduction step by a chiral biocatalyst
Key Reagents Racemic aminocyclohexanol, lipase, acylating agent, formaldehyde, formic acid3-Hydroxycyclohexanone, methylamine, reductive aminase, cofactor system
Typical Yield Theoretically limited to 50% for the resolution step, but can be high overall if the undesired enantiomer can be racemized and recycled.Can theoretically reach 100%
Enantiomeric Excess (ee) Often excellent (>99%) for the resolved enantiomerCan be very high (>99%) with an optimized enzyme and conditions
Advantages Robust and well-established methodology. Wide availability of lipases.More atom-economical and potentially shorter route. Avoids a resolution step.
Challenges Multi-step process. Potential for racemization if not handled carefully. Separation of resolved products can be challenging.Requires screening and optimization of specific enzymes. Substrate scope of enzymes can be limited.

Conclusion

Both chemoenzymatic resolution and asymmetric reductive amination represent powerful and viable strategies for the synthesis of enantiomerically pure (1R,3S)-3-Methylamino-cyclohexanol. The choice of method will be guided by the specific requirements of the research or production environment. The chemoenzymatic route offers a reliable, albeit longer, path with a high probability of success due to the broad utility of lipases. The asymmetric reductive amination approach presents a more elegant and efficient modern alternative, with the potential for higher yields and fewer steps, provided a suitable enzyme can be identified and optimized. These detailed protocols provide a solid foundation for the successful synthesis of this important chiral building block.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]

  • Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. The Journal of Organic Chemistry, 37(10), 1673-1674. [Link]

  • Levy, L. M., de Gonzalo, G., & Gotor, V. (2004). Resolution of N-protected cis- and trans-3-aminocyclohexanols via lipase-catalyzed enantioselective acylation in organic media. Tetrahedron: Asymmetry, 15(13), 2051-2056. [Link]

  • Bernardelli, P., Bladon, M., Lorthiois, E., Manage, A. C., Vergne, F., & Wrigglesworth, R. (2004). Resolution of trans-3-aminocyclohexanol. Tetrahedron: Asymmetry, 15(9), 1451-1455. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed kinetic resolution of (±)-trans- and cis-2-azidocycloalkanols. Tetrahedron: Asymmetry, 15(21), 3331-3338. [Link]

  • Turner, N. J. (2009). Deracemisation of amines using ω-transaminases. Current Opinion in Chemical Biology, 13(1), 20-25. [Link]

  • Mathew, S. P., & Gröger, H. (2012). Recent advances in the asymmetric reductive amination of ketones. Advanced Synthesis & Catalysis, 354(14-15), 2595-2607. [Link]

Sources

Application Note: Advanced Recrystallization and Purification Protocols for (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride is a critical chiral building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Achieving exceptional diastereomeric excess (de) and chemical purity is paramount, as isomeric impurities can severely compromise downstream coupling efficiencies and the pharmacological profile of the final drug substance.

This application note details two highly effective, self-validating crystallization protocols: a single-solvent cooling crystallization and an anti-solvent precipitation method. By leveraging the specific thermodynamic properties of chiral amine hydrochloride salts, these workflows ensure scalable, reproducible purification.

Mechanistic Overview & Thermodynamics

Amine free bases are frequently oils or low-melting solids that resist standard purification techniques. Converting the free base to a hydrochloride salt yields a highly crystalline solid. The formation of the ionic crystal lattice is a highly selective thermodynamic process that inherently excludes impurities—particularly diastereomers, which possess different spatial geometries and cannot pack efficiently into the target (1R,3S) crystal lattice [1].

Causality of Solvent Selection: The hydrochloride salt of (1R,3S)-3-Methylamino-cyclohexanol is highly polar, characterized by a robust hydrogen-bonding network. Protic solvents (e.g., isopropanol or ethanol) provide the necessary solvation energy to disrupt the lattice at elevated temperatures.

  • Cooling Crystallization: Upon cooling, the solubility drops exponentially, driving supersaturation.

  • Anti-Solvent Crystallization: Introducing an aprotic anti-solvent (e.g., ethyl acetate) rapidly decreases the dielectric constant of the medium, forcing the ionic species out of solution by reducing its solvation power[2].

Physicochemical Properties & Solvent Selection Matrix

To design a self-validating system, one must first establish the quantitative boundaries of the molecule. The data below summarizes the physical parameters dictating our protocol design.

Table 1: Physicochemical Profile of (1R,3S)-3-Methylamino-cyclohexanol HCl

ParameterSpecification / Value
Chemical Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Physical State White to off-white crystalline solid
Stereochemistry (1R,3S) - Chiral
Solubility (Protic/Polar) High (Water, Methanol, hot Ethanol)
Solubility (Aprotic/Non-polar) Low to Insoluble (Heptane, Ethyl Acetate, MTBE)

Table 2: Solvent Selection Matrix for Crystallization

Primary SolventAnti-SolventMechanistic Rationale
Isopropanol (IPA) N/A (Cooling)Provides a steep solubility curve; optimal for purging structurally similar diastereomers.
Ethanol Ethyl AcetateRapid dielectric drop; excellent for high-yield recovery from dilute streams.
Methanol AcetoneIdeal for highly impure crude batches; effectively purges highly polar impurities.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems : the physical behavior of the solution provides real-time feedback on the success of the operation.

Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)

Best for: Upgrading diastereomeric excess (>99% de) from moderately pure crude (>90%).

  • Dissolution: Suspend 10.0 g of crude (1R,3S)-3-Methylamino-cyclohexanol HCl in 45 mL of anhydrous Isopropanol (IPA). Heat the mixture to 75°C under continuous agitation (250 rpm).

    • Causality: Heating to 75°C maximizes solubility, allowing for a steep solubility curve upon cooling. The volume is precisely calculated to ensure the solution is near saturation at this temperature.

  • Hot Filtration (Optional but Recommended): Pass the hot solution through a pre-warmed 0.45 µm PTFE filter.

    • Causality: Removes insoluble mechanical impurities (dust, degraded polymer) that could act as heterogeneous nucleation sites for unwanted polymorphs or impurities.

  • Controlled Cooling (The Validation Step): Cool the reactor from 75°C to 5°C at a strict linear rate of 0.5°C/min.

    • Self-Validation: The onset of turbidity (cloud point) should occur exactly between 55°C and 60°C. If turbidity occurs above 65°C, the system is over-concentrated. If it occurs below 45°C, it is under-concentrated.

    • Causality: Slow cooling prevents rapid precipitation ("crashing out"), which traps mother liquor and impurities within the crystal lattice.

  • Aging: Hold the slurry at 5°C for 2 hours.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the wet cake with 2 x 10 mL of pre-chilled (0°C) IPA or Methyl tert-butyl ether (MTBE).

  • Drying: Dry in a vacuum oven at 45°C (<50 mbar) to constant weight.

Protocol B: Solvent/Anti-Solvent Crystallization (Ethanol / Ethyl Acetate)

Best for: Maximizing yield from highly soluble mother liquors or low-concentration streams.

  • Dissolution: Dissolve 10.0 g of crude salt in 25 mL of absolute Ethanol at 60°C.

  • Anti-Solvent Addition: Maintain temperature at 60°C. Using an addition funnel, add 50 mL of Ethyl Acetate dropwise over 45 minutes.

    • Causality: The gradual addition of the aprotic anti-solvent steadily lowers the dielectric constant of the medium, creating a controlled supersaturation environment without inducing liquid-liquid phase separation (oiling out) [3].

  • Cooling & Ripening: Cool the mixture to 20°C over 1 hour, then hold for 2 hours.

    • Causality: The hold time allows for Ostwald ripening—smaller, less pure crystals redissolve and deposit onto larger, thermodynamically stable, purer crystals.

  • Isolation: Filter, wash with 20 mL of cold Ethyl Acetate, and vacuum dry at 45°C.

Visualizations

Workflow Diagram

Workflow Crude Crude (1R,3S)-HCl Salt Dissolve Dissolution in Hot IPA (75°C) Crude->Dissolve Add Solvent Filter Hot Filtration Dissolve->Filter T > 70°C Cooling Controlled Cooling (0.5°C/min) Filter->Cooling Clear Filtrate Nucleation Nucleation & Growth Cooling->Nucleation Supersaturation Isolation Filtration & Cold Wash Nucleation->Isolation Slurry Pure Pure (1R,3S)-Isomer (>99% de) Isolation->Pure Dry Product

Workflow for the cooling crystallization of chiral amine hydrochloride salts.

Thermodynamic Pathway

Mechanism Start Amine HCl in Ethanol AddAS Add Ethyl Acetate Start->AddAS Dielectric Lower Dielectric Constant AddAS->Dielectric Supersat Supersaturation Dielectric->Supersat Lattice Crystal Lattice Formation Supersat->Lattice Nucleation Ripening Ostwald Ripening Lattice->Ripening Aging

Thermodynamic and mechanistic pathway of anti-solvent crystallization.

Process Analytical Technology (PAT) & Troubleshooting

Quality Control Verification:

  • Chiral Purity: Utilize Chiral HPLC (e.g., Chiralcel OD-H column) to verify the removal of the (1S,3S), (1R,3R), and (1S,3R) isomers.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) should display a sharp, single endothermic melting peak. A broadened peak indicates residual solvent or trapped diastereomeric impurities.

Troubleshooting "Oiling Out": If the product forms a biphasic oily layer instead of crystallizing, the system has bypassed the metastable zone and entered liquid-liquid phase separation (LLPS).

  • Causality: This occurs when supersaturation is generated too rapidly (e.g., crashing the temperature or dumping the anti-solvent all at once).

  • Resolution: Reheat the mixture until the oil redissolves into a single homogeneous phase. Add 5-10% more primary solvent (IPA or Ethanol) to reduce the concentration, and resume cooling at a slower rate (0.2°C/min) while seeding with 1% pure (1R,3S)-3-Methylamino-cyclohexanol HCl crystals.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. URL:[Link]

Application Note: High-Resolution ¹H NMR Structural Elucidation of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Protocol & Spectral Analysis Guide

Introduction & Conformational Causality

In pharmaceutical development, the precise stereochemical assignment of chiral cyclic building blocks is non-negotiable. (1R,3S)-3-Methylamino-cyclohexanol hydrochloride is a highly polar, water-soluble secondary amine salt. The (1R,3S) absolute configuration dictates a strict cis-1,3-disubstitution pattern on the cyclohexane ring [1].

As a Senior Application Scientist, I emphasize that NMR spectroscopy does not merely "show" peaks; it reflects the thermodynamic reality of the molecule in solution. For a cis-1,3-disubstituted cyclohexane, the molecule exists in a conformational equilibrium between a highly strained diaxial conformer and a thermodynamically favored diequatorial conformer. Because 1,3-diaxial steric clashes between the hydroxyl and methylamino groups are energetically prohibitive, the molecule acts as a thermodynamic sink, locking almost exclusively (>99%) into the diequatorial conformation [2].

Consequently, the protons attached to C1 (H1) and C3 (H3) are forced into axial positions . This geometric reality is the foundational causality behind the entire ¹H NMR spectrum, as dictated by the Karplus equation: axial-axial dihedral angles (~180°) yield large coupling constants ( J≈10−12 Hz), while axial-equatorial angles (~60°) yield small coupling constants ( J≈3−5 Hz).

ConformationalLogic A (1R,3S)-3-Methylamino- cyclohexanol HCl B Stereochemistry: cis-1,3-Disubstituted A->B C Diaxial Conformer (High Steric Strain) B->C Minor (<1%) D Diequatorial Conformer (Thermodynamically Favored) B->D Major (>99%) E NMR Observable: Small J(eq-eq) Couplings C->E F NMR Observable: Large J(ax-ax) Couplings (10-12 Hz) D->F

Fig 1: Conformational equilibrium of the (1R,3S) isomer dictating the observed NMR coupling constants.

Experimental Protocol: Self-Validating Acquisition

To ensure a self-validating system, the protocol below utilizes Deuterium Oxide (D₂O) as the solvent. The causality here is twofold:

  • The hydrochloride salt is highly soluble in aqueous media.

  • D₂O facilitates rapid deuterium exchange with the labile -OH and -NH₂⁺ protons. This suppresses complex heteronuclear coupling, collapsing the N-CH₃ signal into a sharp, easily integrable singlet, which serves as an internal fiducial marker for quantitative integration.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride. Dissolve completely in 0.6 mL of 99.9% D₂O.

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic susceptibility artifacts at the meniscus.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the D₂O solvent signal.

  • Shimming: Perform gradient shimming (topshim) followed by manual optimization of the Z, Z2, and Z3 gradients to ensure the residual HOD peak (approx. 4.79 ppm) is perfectly symmetrical at its base.

  • Acquisition: Execute a standard 1D ¹H pulse sequence (e.g., zg30 on Bruker systems).

    • Parameters: Number of scans (ns) = 16; Relaxation delay (D1) = 2.0 s; Acquisition time (AQ) = 3.0 s.

  • Processing: Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz. Perform manual zero-order and first-order phase correction, followed by a multipoint baseline correction.

NMRWorkflow S1 Sample Prep 15 mg in 0.6 mL D2O S2 Instrument Setup Lock (D2O), Tune, Shim S1->S2 S3 Acquisition 1D 1H, zg30, ns=16 S2->S3 S4 Processing FT, Phase, Baseline S3->S4 S5 Data Analysis Extract J-Couplings S4->S5

Fig 2: Standardized self-validating workflow for 1H NMR acquisition and spectral processing.

Spectral Interpretation & Peak Assignments

The trustworthiness of the structural assignment relies on the internal consistency of the integration and the J -coupling networks.

  • The N-Methyl Group (δ 2.70 ppm): Appears as a sharp singlet integrating to 3H. Because the amine is protonated (hydrochloride salt), its chemical shift is deshielded compared to a free base. The rapid exchange of the -NH₂⁺ protons in D₂O removes any vicinal coupling to the methyl protons.

  • The H1 Carbinol Proton (δ 3.65 ppm): Because the -OH group is equatorial, the H1 proton is axial. It couples with two axial protons (H2ax, H6ax) and two equatorial protons (H2eq, H6eq). This results in a classic triplet of triplets (tt) , driven by two large diaxial couplings ( J≈11.2 Hz) and two small axial-equatorial couplings ( J≈4.8 Hz) [2].

  • The H3 Aminomethine Proton (δ 3.15 ppm): Similarly, the H3 proton is axial and appears as a triplet of triplets (tt) . It is slightly more shielded than the carbinol proton due to the differing electronegativity profiles of the oxygen versus the nitrogen atom.

  • The Ring Methylene Protons (δ 1.10 - 2.35 ppm): The distinct chemical environment of the ring protons provides a self-validating check. The H2 axial proton (δ 1.35 ppm) sits directly between the two substituents and exhibits a massive quartet-like splitting pattern ( J≈11.5 Hz) because it shares large diaxial couplings with H1, H3, and its geminal partner H2eq.

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)AssignmentStructural Rationale
4.79 Singlet--Residual HODSolvent exchange peak
3.65 Triplet of triplets (tt)1H11.2, 4.8H1 (axial)Deshielded by adjacent equatorial -OH [2]
3.15 Triplet of triplets (tt)1H11.5, 4.0H3 (axial)Deshielded by adjacent equatorial -NH₂CH₃⁺
2.70 Singlet (s)3H-N-CH₃ Deshielded by N⁺; decoupled by D₂O exchange
2.35 Doublet of multiplets1H~12.0 (geminal)H2 (equatorial)Downfield shift typical of equatorial ring protons
1.70 - 2.10 Multiplets (m)3HComplexH4eq, H5eq, H6eq Anisotropic shielding effects of the ring
1.35 Quartet (q) / dt1H11.5H2 (axial)Three large couplings ( Jgem​ , J1ax​ , J3ax​ )
1.10 - 1.30 Multiplets (m)2HComplexH4ax, H6ax Upfield shift typical of axial ring protons

Quality Control & Troubleshooting

To ensure the highest scientific integrity, verify the following parameters before approving the spectrum:

  • Integration Cross-Check: The integral of the N-CH₃ singlet (set to exactly 3.00) must yield integrals of 0.95–1.05 for the H1 and H3 multiplets. Any deviation indicates incomplete salt formation or co-eluting impurities.

  • Solvent Suppression: If the sample concentration is too low, the residual HOD peak (4.79 ppm) may dwarf the analyte signals. Do not use pre-saturation pulse sequences (like zgpr) unless absolutely necessary, as it may inadvertently suppress the H1 signal via saturation transfer or NOE effects.

  • pH Dependency: The chemical shift of the N-CH₃ and H3 protons is highly sensitive to the exact protonation state. Ensure the sample is fully formulated as the hydrochloride salt; a mixture of free base and salt will result in peak broadening and shifting.

References

  • F. Fülöp, et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 2012, 17(1), 155-167. Available at:[Link]

13C NMR analysis of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride

Application Note: 13 C NMR Conformational and Structural Analysis of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride

Executive Summary

The structural verification of chiral pharmaceutical intermediates requires analytical techniques that not only confirm atomic connectivity but also validate stereochemical conformations. This application note details a self-validating 13 C Nuclear Magnetic Resonance (NMR) protocol for (1R,3S)-3-Methylamino-cyclohexanol hydrochloride. By coupling standard 1D 13 C acquisition with Attached Proton Test (APT) phase-editing, this methodology provides an unambiguous, mathematically sound verification of the molecule's carbon skeleton, substitution pattern, and salt state.

Molecular Architecture & Conformational Dynamics

Understanding the physical chemistry of the analyte is the first step in predicting its NMR behavior. The (1R,3S) stereocenters dictate a cis-1,3-disubstitution pattern on the cyclohexane ring.

Thermodynamically, this heavily favors a chair conformation where both the hydroxyl (-OH) and the protonated methylamino (-NH 2+​ CH 3​ ) groups occupy equatorial positions . This (e,e) conformation minimizes 1,3-diaxial steric repulsion. In 13 C NMR, equatorial substituents exert specific γ -gauche shielding effects that differ significantly from axial substituents .

Furthermore, the molecule is a hydrochloride salt. The protonation of the secondary amine induces a localized positive charge. Counterintuitively, this charge polarization typically induces an upfield shift (shielding) of the α -carbons (C3 and the N-methyl carbon) by approximately 2–4 ppm relative to the free base, serving as a critical diagnostic feature for verifying the salt form .

Methodological Rationale: The "Why"

A robust protocol is built on intentional, scientifically grounded choices rather than default instrument parameters.

  • Solvent Selection (D 2​ O vs. DMSO-d 6​ ): While DMSO-d 6​ is excellent for observing exchangeable protons in 1 H NMR, it is suboptimal for the 13 C analysis of this specific salt. Deuterium oxide (D 2​ O) is chosen because it provides superior solubility for the hydrochloride salt and possesses a lower viscosity than DMSO. Lower viscosity increases the T2∗​ relaxation time of the molecules, resulting in significantly sharper 13 C spectral lines and a higher Signal-to-Noise (S/N) ratio .

  • Self-Validating Pulse Sequence (APT): Relying solely on a 1D 13 C spectrum leaves room for interpretation errors, especially with overlapping aliphatic peaks. We employ the Attached Proton Test (APT) rather than DEPT-135. APT yields a spectrum where CH and CH 3​ carbons appear with a positive phase, while CH 2​ and quaternary carbons appear with a negative phase. Because this molecule contains exactly zero quaternary carbons, proving their absence via APT is just as critical as proving the presence of the CH/CH 2​ /CH 3​ groups.

Self-Validating Experimental Protocol

The following step-by-step methodology ensures a closed-loop validation of the molecular structure.

Step 1: High-Concentration Sample Preparation

  • Weigh exactly 50 mg of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride. Causality: 13 C has a low natural abundance (1.1%) and a low gyromagnetic ratio. High concentration minimizes the required number of transients, preventing probe heating and saving instrument time.

  • Dissolve the analyte in 0.6 mL of 99.9% D 2​ O. Transfer to a standard 5 mm precision NMR tube.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the D 2​ O signal.

  • Perform gradient shimming (e.g., topshim). Causality: Precise magnetic homogeneity is required to resolve the closely spaced aliphatic CH 2​ signals (C4 and C6).

Step 3: 1D 13 C{1H} Acquisition

  • Load standard proton-decoupled 13 C parameters (zgpg30 or equivalent).

  • Set the relaxation delay ( D1​ ) to 2.0 seconds . Causality: Carbon nuclei have long T1​ relaxation times. A 2-second delay ensures uniform excitation across all carbon types, allowing for semi-quantitative integration to spot overlapping peaks.

  • Set Number of Scans (NS) to 1024. Acquire and process with an exponential line broadening (LB) of 1.0 Hz.

Step 4: APT Acquisition (The Validation Step)

  • Load the APT pulse sequence (apt or jmod).

  • Set NS to 512 (APT requires fewer scans due to polarization transfer efficiency).

  • Process the spectrum, carefully phasing the solvent or known CH 2​ reference peaks to point downward (negative).

NMR_ValidationPrepSample Preparation50 mg in 0.6 mL D2OAcq13C1D 13C{1H} NMRIdentify 7 Carbon ResonancesPrep->Acq13C High S/N PrepAcqAPTAPT ExperimentMultiplicity Phase EditingPrep->AcqAPT Phase AlignmentSortCH2Negative Phase (-)4 x CH2 Signals(C2, C4, C5, C6)Acq13C->SortCH2SortCHPositive Phase (+)2 x CH, 1 x CH3 Signals(C1, C3, N-CH3)Acq13C->SortCHAcqAPT->SortCH2 Phase SortingAcqAPT->SortCH Phase SortingValidationSelf-Validating Confirmation(1R,3S)-3-Methylamino-cyclohexanol HClSortCH2->Validation Matches expected skeletonSortCH->Validation Confirms substituents

Workflow demonstrating the self-validating 13C NMR and APT acquisition strategy.

Data Deconvolution & Quantitative Assignments

The molecule contains 7 distinct carbon atoms. The self-validating nature of this protocol means the 1D 13 C spectrum must show exactly 7 peaks, and the APT spectrum must perfectly sort them into 3 positive peaks and 4 negative peaks. Any deviation indicates an impurity, a structural isomer, or degradation.

Table 1: Expected 13 C NMR Chemical Shifts and APT Phase Validation

Carbon PositionStructural TypeExpected Shift (ppm)APT PhaseDiagnostic Rationale
C1 CH-OH67.0 - 70.0Positive (+)Strongly deshielded by the electronegative oxygen atom.
C3 CH-NH 2+​ CH 3​ 54.0 - 58.0Positive (+)Deshielded by nitrogen; slightly shielded relative to free base due to HCl protonation.
C2 CH 2​ 38.0 - 42.0Negative (-)Experiences strong β -deshielding from both the equatorial OH and NH 2+​ CH 3​ groups.
C6 CH 2​ 32.0 - 36.0Negative (-)Experiences β -deshielding primarily from the C1 hydroxyl group.
C4 CH 2​ 30.0 - 34.0Negative (-)Experiences β -deshielding primarily from the C3 methylamino group.
N-CH 3​ CH 3​ 29.0 - 33.0Positive (+)Typical chemical shift for a secondary amine methyl group in a salt state.
C5 CH 2​ 22.0 - 25.0Negative (-)Located at the γ -position to both substituents; it is the most shielded ring carbon.

Note: Exact ppm values will fluctuate slightly based on exact sample concentration and temperature due to varying degrees of hydrogen bonding in D 2​ O.

Troubleshooting & Artifact Causality

  • Missing Peaks (Less than 7 signals observed): If only 6 peaks are observed, C4 and C6 may be overlapping due to similar magnetic environments. Action: Spike the sample with a trace amount of DMSO-d 6​ to slightly alter the solvent dielectric constant, which often resolves overlapping aliphatic signals.

  • Extra Peaks in the 30-40 ppm range: This is highly indicative of the presence of the (1R,3R) or (1S,3S) trans-isomers. In the trans-isomer, one substituent is forced into an axial position, drastically altering the γ -gauche shielding effects and creating a distinct, secondary set of CH 2​ peaks.

  • Peak Broadening at C3 and N-CH 3​ : If the D 2​ O is slightly acidic or if the sample is not fully dried, intermediate chemical exchange of the amine protons can cause quadrupolar relaxation broadening at the adjacent carbons. Action: Ensure the sample is fully dissolved and stabilized at a constant probe temperature (e.g., 298 K) for at least 5 minutes prior to acquisition.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]

  • Reich, H. J. (2021). Hans Reich's Collection: NMR Spectroscopy. University of Wisconsin-Madison / Organic Chemistry Data. Available at:[Link]

Application Note: High-Resolution Purity Profiling of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride is a highly polar, chiral, cyclic amino alcohol frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). The analytical determination of its chemical purity presents a significant challenge: the molecule lacks a conjugated π -system (chromophore), rendering standard Ultraviolet (UV) detection highly insensitive and prone to baseline interference.

To overcome this, we have developed and validated a robust analytical method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) . This guide details the mechanistic rationale, step-by-step experimental protocols, and the validation framework required to implement this method in a Good Manufacturing Practice (GMP) environment, strictly adhering to ICH Q2(R2) guidelines[1].

Mechanistic Rationale: The "Why" Behind the Method

As a Senior Application Scientist, designing a self-validating analytical method requires understanding the physicochemical properties of the analyte and the physical chemistry of the chromatographic system.

Chromatographic Strategy: Why HILIC?

(1R,3S)-3-Methylamino-cyclohexanol is highly hydrophilic. In traditional Reversed-Phase (RP) HPLC, such polar amines elute in the void volume unless ion-pairing reagents (e.g., hexanesulfonate) are employed. However, non-volatile ion-pairing agents are strictly incompatible with aerosol-based detectors like CAD or Mass Spectrometry (MS)[2]. HILIC resolves this by utilizing a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase. A pseudo-stationary water-enriched layer forms on the column surface, allowing the polar amino alcohol to partition effectively and achieve strong retention[3].

Detection Strategy: Why CAD?

Because the analyte lacks a chromophore, UV detection at low wavelengths (e.g., 205 nm) yields poor signal-to-noise ratios and is highly susceptible to gradient baseline drift. CAD is a mass-flow detector that operates independently of the analyte's optical properties. The eluent is nebulized, the volatile mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by a corona discharge (N2+). The resulting charge is measured by an electrometer, providing a universal, mass-proportional response. This allows for the accurate quantitation of both the API and unknown impurities without requiring individual reference standards for each impurity[4].

Workflow N1 Sample Prep (80% ACN) N2 HILIC Column (Amide Phase) N1->N2 N3 Nebulization & Desolvation N2->N3 N4 Corona Discharge (N2+ Charging) N3->N4 N5 Electrometer (Mass Detection) N4->N5

Fig 1: HILIC-CAD analytical workflow for non-chromophoric amino alcohols.

Detailed Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN): LC-MS Grade (Critical for low CAD background noise).

  • Water: Ultrapure, 18.2 MΩ·cm.

  • Buffer: Ammonium Formate (LC-MS Grade) and Formic Acid. Causality Note: Formate is chosen because it is 100% volatile, preventing CAD electrometer fouling.

Sample Preparation
  • Diluent: 80:20 (v/v) Acetonitrile : Water.

  • Expert Insight: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the water-enriched layer on the stationary phase, leading to severe peak fronting or splitting. Matching the diluent to the initial mobile phase conditions (80% organic) is a mandatory self-validating step to ensure peak symmetry.

  • Standard Concentration: Prepare the working standard of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride at 1.0 mg/mL.

Chromatographic and Detector Conditions

Table 1: HILIC-CAD System Parameters

ParameterSpecificationRationale
Column Waters XBridge BEH Amide, 130Å, 3.5 µm, 4.6 x 150 mmAmide phases prevent irreversible secondary interactions with basic amines.
Column Temperature 40 °CImproves mass transfer and reduces mobile phase viscosity.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0pH 3.0 ensures the secondary amine (pKa ~10) is fully protonated, yielding sharp peaks.
Mobile Phase B 100% AcetonitrileWeak eluting solvent in HILIC.
Flow Rate 1.0 mL/minOptimal for standard analytical column dimensions.
Injection Volume 5 µLPrevents volume overload on the HILIC stationary phase.
CAD Evaporator Temp 35 °COptimized for low-molecular-weight, semi-volatile analytes to prevent thermal degradation.
CAD Data Rate 10 Hz (Filter: 3.6s)Ensures sufficient data points across the chromatographic peak for accurate integration.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution State
0.01585Initial Hold (Equilibration)
2.01585Isocratic Hold
12.04555Linear Gradient (Elution of highly polar impurities)
15.04555Wash Step
15.11585Return to Initial
22.01585Re-equilibration

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the method is fit-for-purpose for GMP release testing, it must be validated according to the latest ICH Q2(R2) guidelines[1].

Validation cluster_0 Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity) Start->Spec Lin Linearity (Power Function) Start->Lin Acc Accuracy / Precision (% Recovery & RSD) Start->Acc Sens Sensitivity (LOD / LOQ) Start->Sens

Fig 2: Analytical method validation logic aligned with ICH Q2(R2) guidelines.
Specificity & Forced Degradation

Specificity demonstrates the ability to unequivocally assess the analyte in the presence of impurities. Subject the sample to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2, and thermal stress at 60°C for 24 hours). The CAD chromatogram must show baseline resolution ( Rs​>1.5 ) between the active compound and all degradants.

Linearity and Range (The Power Function Requirement)

Unlike UV detectors, the response of a Charged Aerosol Detector is inherently non-linear over a wide dynamic range due to the physics of droplet formation[5].

  • Actionable Step: Do not use a simple linear regression ( y=mx+c ). Instead, apply a power-function transformation ( y=axb ) or a quadratic fit.

  • Range: Validate from the Reporting Level (typically 0.05% of nominal concentration) up to 120% of the nominal specification[1].

Validation Acceptance Criteria Summary

Table 3: ICH Q2(R2) Validation Targets for Purity Profiling

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for this Method
System Suitability Resolution & TailingTailing factor ≤1.5 ; %RSD of 6 replicate injections ≤2.0%
Specificity No interferenceBlank/Diluent interference ≤0.05% ; Resolution from closest impurity ≥1.5
Linearity Correlation Coefficient R2≥0.995 (using Power Function fit)
Accuracy % Recovery at 3 levels95.0% – 105.0% recovery for spiked impurities
Precision (Repeatability) % RSD of 6 preparations ≤5.0% for impurities at 0.10% specification level
Limit of Quantitation (LOQ) Signal-to-Noise RatioS/N ≥10:1 (Target LOQ ≤0.05% relative to API)

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). European Medicines Agency (EMA). URL:[Link]

  • Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD. National Institutes of Health (PMC). URL:[Link]

  • Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations. MDPI Molecules. URL:[Link]

  • Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. Journal of Chromatography A (ScienceDirect). URL:[Link]

  • Universal Response in Liquid Chromatography Using Charged Aerosol Detection. Analytical Chemistry (ACS Publications). URL:[Link]

Sources

GC-MS Analysis of 3-Methylamino-cyclohexanol Derivatives: A Comprehensive Guide to Derivatization and Quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a robust and validated methodology for the analysis of 3-Methylamino-cyclohexanol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of these compounds, direct GC-MS analysis is challenging, leading to poor chromatographic performance. This guide details a comprehensive protocol involving chemical derivatization to enhance analyte volatility and thermal stability. We will explore the causality behind experimental choices, from sample preparation and derivatization to the optimization of GC-MS parameters. The protocol is designed to be a self-validating system, incorporating principles of method validation in line with pharmaceutical industry standards for impurity profiling and quality control.

Introduction: The Analytical Challenge

3-Methylamino-cyclohexanol is a cyclohexylamine derivative that serves as a crucial building block or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its structure contains two polar functional groups: a secondary amine (-NH) and a hydroxyl (-OH). These groups can form hydrogen bonds, which significantly decreases the compound's volatility and makes it prone to thermal degradation at typical GC injector temperatures.[1] Furthermore, these active hydrogens can interact with silanol groups on the GC column and liner, resulting in poor peak shape (tailing) and low sensitivity.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive structural identification.[3] To leverage the power of GC-MS for polar molecules like 3-Methylamino-cyclohexanol, a derivatization step is essential.[4] This process chemically modifies the polar functional groups, replacing the active hydrogens with nonpolar moieties. This modification increases volatility, improves thermal stability, and enhances chromatographic behavior, enabling sensitive and accurate quantification.[5]

This guide focuses on a silylation-based derivatization approach, a widely used and highly effective method for compounds containing hydroxyl and amine groups.

Principle of the Method: Enhancing Volatility through Silylation

The core of this analytical method is the conversion of the polar analyte into a nonpolar derivative suitable for GC-MS. Silylation is a chemical reaction where an active hydrogen atom in a functional group is replaced by a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5]

For 3-Methylamino-cyclohexanol, both the hydroxyl and secondary amine protons are reactive. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective as they can simultaneously derivatize both functional groups in a single, efficient step.

The reaction increases the molecular weight but drastically reduces the boiling point and polarity of the analyte.[1] This transformation allows the derivative to be readily vaporized in the GC inlet, travel through the analytical column without degradation or adsorption, and produce sharp, symmetrical chromatographic peaks. The subsequent mass spectrometric detection provides high selectivity and structural confirmation based on the derivative's characteristic fragmentation pattern.

Sources

Application Note: Integration of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride in Conformationally Restricted API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The design of modern Active Pharmaceutical Ingredients (APIs)—particularly targeted kinase inhibitors and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors—increasingly relies on conformationally restricted chiral scaffolds[1]. (1R,3S)-3-Methylamino-cyclohexanol hydrochloride is a highly specialized, chiral building block utilized to introduce a rigid, vector-specific pharmacophore into complex drug molecules.

The Causality of Chiral Selection: Why utilize the (1R,3S) diastereomer specifically? In cyclohexane systems, a cis-1,3-disubstitution pattern (such as the 1R,3S configuration) allows both the hydroxyl (-OH) and the secondary methylamino (-NHCH₃) groups to simultaneously occupy equatorial positions. This thermodynamic preference prevents severe 1,3-diaxial steric clashes, effectively "locking" the cyclohexane ring into a single, stable chair conformation[2]. When integrated into an API, this rigidity ensures that the hydrogen-bond donor/acceptor vectors project at precise angles, dramatically enhancing target binding affinity and reducing entropic penalties upon receptor binding. Furthermore, the N-methyl group increases the lipophilicity of the scaffold and modulates the basicity of the amine, which is critical for optimizing the pharmacokinetic (PK) profile of the resulting drug[3].

Synthetic Integration Workflow

The integration of this building block typically involves liberating the free base from its stable hydrochloride salt, followed by a nucleophilic aromatic substitution (SNAr) or amidation with a core heteroaryl scaffold (e.g., a benzoxazole or pyrimidine derivative).

Workflow A (1R,3S)-3-Methylamino- cyclohexanol HCl B Free-Basing (DIPEA / NMP) A->B Base addition C Scaffold Coupling (SNAr Reaction) B->C Heat (90°C) D Biphasic Workup & Validation C->D Aqueous quench E Conformationally Locked API D->E Organic extraction

Fig 1: Synthetic workflow for integrating (1R,3S)-3-Methylamino-cyclohexanol into an API scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for an SNAr coupling reaction is designed as a self-validating system. Every critical step contains an intrinsic physical or analytical checkpoint to confirm causality and success before proceeding.

Protocol A: Free-Basing and SNAr Coupling

Objective: Couple (1R,3S)-3-Methylamino-cyclohexanol to a 2-chlorobenzoxazole core (a common mPGES-1 inhibitor precursor)[1].

Step-by-Step Methodology:

  • Preparation & Free-Basing: Suspend 1.0 equivalent of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 volumes).

    • Causality: NMP is chosen as a polar aprotic solvent to stabilize the transition state of the subsequent SNAr reaction. The HCl salt is used for storage stability but must be neutralized in situ.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 20°C. Stir for 30 minutes.

    • Causality: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from competing with the secondary amine of the cyclohexanol for the electrophile, preventing unwanted side products.

  • Electrophile Addition: Add 0.95 equivalents of the heteroaryl chloride (e.g., 2-chlorobenzoxazole).

    • Causality: Sub-stoichiometric electrophile ensures complete consumption of the highly valuable heteroaryl core, simplifying downstream purification.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The protocol is validated to proceed only when the peak corresponding to the starting heteroaryl chloride is <1% by UV area (254 nm), and the mass of the desired coupled adduct [M+H]+ is the dominant signal. If unreacted electrophile remains, the secondary amine's steric hindrance is impeding the reaction; add 0.1 eq of KI to catalyze the reaction via a Finkelstein-type intermediate.

  • Biphasic Workup: Cool to room temperature and quench with 15 volumes of half-saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 volumes).

    • Validation Criteria: Test the pH of the aqueous layer. It must be >8. If the pH is acidic, the HCl from the starting material and the SNAr byproduct has not been fully neutralized, meaning the product may be trapped in the aqueous layer as a protonated salt.

Quantitative Data Presentation

Reaction conditions for the coupling of sterically hindered secondary amines like (1R,3S)-3-Methylamino-cyclohexanol require careful optimization to prevent epimerization of the chiral centers[4]. The data below summarizes the causality of solvent and base selection.

Table 1: Optimization of SNAr Coupling Parameters

EntrySolventBase (Eq)Temp (°C)Time (h)Conversion (%)Chiral Purity (ee %)
1DMFK₂CO₃ (3.0)802465%99.0%
2DMFDIPEA (3.0)901882%99.2%
3NMPTEA (3.0)901288%95.5%*
4 NMP DIPEA (3.0) 90 12 >98% 99.5%

*Note: Triethylamine (TEA) in Entry 3 led to a slight degradation in enantiomeric excess (ee), likely due to trace base-catalyzed retro-Michael/Michael epimerization pathways. DIPEA (Entry 4) provides the optimal balance of basicity and steric protection.

Pharmacological Application: mPGES-1 Inhibition

The primary utility of APIs synthesized using this specific building block is the targeted inhibition of inflammatory pathways. Chiral 3-aminocyclohexanol derivatives are heavily cited in the development of mPGES-1 inhibitors[3]. By locking the drug into a specific conformation, the API effectively blocks the active site of the mPGES-1 enzyme, halting the downstream conversion of Prostaglandin H2 to the inflammatory mediator Prostaglandin E2 (PGE2)[1].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 (Enzymatic Conversion) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES mPGES-1 Enzyme PGH2->mPGES PGE2 Prostaglandin E2 (PGE2) (Inflammation & Pain) mPGES->PGE2 Inhibitor API with (1R,3S)-Scaffold (mPGES-1 Inhibitor) Inhibitor->mPGES Blocks active site

Fig 2: Mechanism of action for mPGES-1 inhibitors blocking PGE2-mediated inflammation.

Comprehensive References

  • [3] Title: A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors Source: ResearchGate URL: [Link]

  • [1] Title: Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: Use of a conformation-based hypothesis to facilitate compound design Source: ResearchGate URL: [Link]

  • [2] Title: Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers Source: ResearchGate / RSC Publishing URL: [Link]

  • [4] Title: Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol Source: Organic Process Research & Development - ACS Publications URL: [Link]

Sources

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride as a precursor for pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride in the Synthesis of Targeted Therapeutics

Executive Summary

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride is a highly versatile, stereochemically pure building block utilized extensively in modern medicinal chemistry. Its primary application lies in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of highly selective kinase inhibitors and central nervous system (CNS) agents. This application note details the mechanistic rationale for employing this specific chiral precursor, outlines its critical role in synthesizing Mnk1/2 kinase inhibitors, and provides field-proven, self-validating experimental protocols for its integration into complex drug scaffolds.

Mechanistic Rationale: The Role of the 3-Methylamino-cyclohexyloxy Motif

The strategic incorporation of the (1R,3S)-3-methylamino-cyclohexyloxy motif into a drug scaffold provides several distinct pharmacological and physicochemical advantages over traditional linear alkylamines:

  • Conformational Rigidity & Entropy: Unlike flexible linear alkyl chains, the cyclohexane ring restricts the conformational space of the molecule. This pre-organization reduces the entropic penalty upon binding to the target protein's active site, thereby increasing binding affinity.

  • Stereospecific Target Engagement: The strict (1R,3S) configuration ensures that the secondary amine (the methylamino group) is optimally positioned to act as a hydrogen bond donor and acceptor. In kinase inhibitors, this moiety frequently interacts with the solvent-exposed region or the hinge region of the kinase domain.

  • Physicochemical Optimization: The introduction of this basic amine significantly enhances the aqueous solubility of highly lipophilic core scaffolds (such as thienopyrimidines) and provides a reliable handle for forming stable, pharmaceutically acceptable salts. The precursor is supplied as a hydrochloride salt to prevent the hygroscopicity and oxidative degradation often observed with the free base.

Primary Application: Synthesis of Mnk1/2 Kinase Inhibitors

Overexpression of the eukaryotic initiation factor 4E (eIF4E) is a hallmark of various malignancies and inflammatory diseases. Mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1/2) are responsible for the phosphorylation of eIF4E at Ser209[1]. This phosphorylation event is a critical trigger that drives the translation of oncogenic and inflammatory mRNAs (e.g., TNF-α, c-MYC).

Inhibiting Mnk1/2 effectively blocks this oncogenic translation pathway without disrupting normal cellular translation, making it a highly attractive therapeutic target. (1R,3S)-3-Methylamino-cyclohexanol is a critical precursor in the synthesis of thieno[2,3-d]pyrimidine-based Mnk1/2 inhibitors, as detailed in Boehringer Ingelheim's patent WO2011104334A1[2]. The precursor is coupled to a functionalized aryl or heteroaryl system, forming an ether linkage that precisely projects the methylamino group into the Mnk1/2 binding pocket.

Pathway Stimuli Oncogenic Stress MAPK p38 / ERK1/2 Stimuli->MAPK Activation Mnk Mnk1 / Mnk2 MAPK->Mnk Phosphorylation eIF4E eIF4E (Ser209) Mnk->eIF4E Phosphorylation Target Oncogenic Translation eIF4E->Target mRNA Translation Inhibitor Thienopyrimidine API Inhibitor->Mnk Kinase Inhibition

Mnk1/2 signaling pathway and targeted inhibition of eIF4E-mediated translation.

Experimental Protocol: Stereoretentive Coupling Workflow

To utilize (1R,3S)-3-Methylamino-cyclohexanol hydrochloride effectively, the secondary amine must be temporarily masked to prevent unwanted N-alkylation or N-arylation during the etherification of the hydroxyl group. The following self-validating protocol outlines the synthesis of a generic kinase inhibitor intermediate.

Step 1: Freebasing and N-Boc Protection

Causality: The hydrochloride salt must be neutralized with a stoichiometric excess of a mild base to liberate the nucleophilic amine. Di-tert-butyl dicarbonate (Boc₂O) is chosen for its stability under the subsequent strongly basic etherification conditions.

  • Suspend (1R,3S)-3-Methylamino-cyclohexanol HCl (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere.

  • Add triethylamine (Et₃N, 2.5 eq) dropwise. The suspension will clarify as the free base is generated.

  • Add Boc₂O (1.1 eq) in DCM dropwise over 15 minutes.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate. The resulting N-Boc protected intermediate is typically pure enough (>95%) for the next step without chromatography.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Causality: The secondary alcohol is a weak nucleophile. Sodium hydride (NaH) is required to generate the highly nucleophilic alkoxide. Temperature control is critical; exceeding 25 °C can lead to elimination (cyclohexene formation) or racemization.

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF at 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • Add the electrophilic aryl halide (e.g., a fluorinated thienopyrimidine core) (0.95 eq) dropwise.

  • Stir at 0 °C to 25 °C for 12 hours.

  • Quench carefully with ice water, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry, and purify via flash chromatography.

Step 3: Acidic Deprotection
  • Dissolve the coupled adduct in a minimal amount of 1,4-dioxane.

  • Add 4N HCl in dioxane (10 eq) at room temperature. Stir for 2 hours.

  • Concentrate under reduced pressure to yield the final API as a hydrochloride salt.

Workflow SM (1R,3S)-Precursor Boc N-Boc Protection SM->Boc Boc2O, Et3N SNAr SNAr Coupling Boc->SNAr NaH, Ar-F Deprotect Acid Deprotection SNAr->Deprotect HCl/Dioxane API Target API Deprotect->API Isolation

Step-by-step synthetic workflow from (1R,3S)-precursor to the final API.

Data Presentation: Optimization of the SNAr Coupling Step

The following table summarizes the empirical optimization of the etherification step, highlighting the necessity of strong bases and controlled temperatures to maintain chiral integrity.

SolventBaseTemperature (°C)Yield (%)Chiral Purity (ee %)Mechanistic Observation
THFNaH0 to 2545>99Incomplete conversion due to poor alkoxide solubility.
DMFK₂CO₃803095Weak base requires heat; leads to partial elimination.
DMF NaH 0 to 25 88 >99 Optimal alkoxide generation; stereocenter preserved.
DMSOt-BuOK257298Good yield, but difficult solvent removal post-reaction.

Analytical Validation

To ensure the trustworthiness of the synthesized API, the structural and stereochemical integrity of the (1R,3S) motif must be validated post-coupling:

  • Chiral HPLC: Utilize a stationary phase such as Chiralpak AD-H (Hexane/IPA gradient) to confirm that the enantiomeric excess (ee) remains >99%.

  • ¹H-NMR Spectroscopy: The relative cis/trans stereochemistry is verified by examining the coupling constants ( J ) of the methine protons on the cyclohexane ring. The axial proton adjacent to the oxygen typically exhibits a large trans-diaxial coupling constant ( J≈10−12 Hz) if the adjacent protons are also axial, differentiating it from epimerized byproducts.

Sources

Application Note: A Detailed Protocol for the N-Methylation of (1R,3S)-3-amino-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the N-methylation of the chiral amino alcohol (1R,3S)-3-amino-cyclohexanol to yield (1R,3S)-3-(dimethylamino)cyclohexanol. This transformation is of significant interest in medicinal chemistry and drug development due to the often-favorable impact of N-methylation on the pharmacological properties of bioactive molecules. The protocol herein utilizes the robust and reliable Eschweiler-Clarke reaction, a classic method for the methylation of primary and secondary amines that notably avoids the formation of quaternary ammonium salts.[1][2][3][4] This guide offers a detailed, step-by-step experimental procedure, including reagent quantification, reaction monitoring, product isolation, and purification. Furthermore, it delves into the mechanistic underpinnings of the reaction and provides essential safety information and characterization data.

Introduction

N-methylated amines are a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a methyl group to a nitrogen atom can profoundly influence a molecule's physicochemical and pharmacological properties, including its basicity, lipophilicity, metabolic stability, and receptor-binding affinity. (1R,3S)-3-amino-cyclohexanol is a valuable chiral building block in organic synthesis, and its N-methylated derivative serves as a key intermediate in the development of novel therapeutic agents.

The Eschweiler-Clarke reaction is a powerful tool for the N-methylation of primary and secondary amines, employing formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3][4][5][6] This one-pot procedure is renowned for its efficiency, operational simplicity, and high yields. A key advantage of this method is its inherent chemoselectivity, as the reaction ceases at the tertiary amine stage, thus preventing the overalkylation that can occur with other methylating agents like methyl iodide.[1][2]

This application note provides a comprehensive and practical guide for performing the N-methylation of (1R,3S)-3-amino-cyclohexanol, designed to be a self-validating system for producing the desired N,N-dimethylated product with high purity.

Reaction Mechanism and Workflow

The Eschweiler-Clarke reaction proceeds through a reductive amination pathway. The primary amine first condenses with formaldehyde to form an iminium ion intermediate. This electrophilic species is then reduced by a hydride transfer from formic acid, which concurrently decarboxylates to carbon dioxide, driving the reaction forward.[1][2] This process is repeated to achieve dimethylation of the primary amine.

Diagram of the Eschweiler-Clarke Reaction Mechanism:

Eschweiler_Clarke_Mechanism Amine (1R,3S)-3-amino-cyclohexanol Iminium1 Iminium Ion Intermediate Amine->Iminium1 + CH2O, -H2O Formaldehyde1 Formaldehyde (CH2O) Formaldehyde1->Iminium1 Methylated_Amine N-methyl-cyclohexanolamine Iminium1->Methylated_Amine + HCOOH Formic_Acid1 Formic Acid (HCOOH) Formic_Acid1->Methylated_Amine CO2_1 CO2 Formic_Acid1->CO2_1 Iminium2 Iminium Ion Intermediate Methylated_Amine->Iminium2 + CH2O, -H2O Formaldehyde2 Formaldehyde (CH2O) Formaldehyde2->Iminium2 Product (1R,3S)-3-(dimethylamino)cyclohexanol Iminium2->Product + HCOOH Formic_Acid2 Formic Acid (HCOOH) Formic_Acid2->Product CO2_2 CO2 Formic_Acid2->CO2_2

Caption: The reaction mechanism of the Eschweiler-Clarke N-methylation.

Experimental Workflow Diagram:

Experimental_Workflow Start Start: (1R,3S)-3-amino-cyclohexanol Reaction Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid, Heat) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Continue until completion Workup Aqueous Work-up (Basification, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Distillation or Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Product: (1R,3S)-3-(dimethylamino)cyclohexanol Characterization->Final_Product

Caption: A streamlined overview of the experimental workflow.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
(1R,3S)-3-amino-cyclohexanol≥95%e.g., Sigma-AldrichStarting material.
Formaldehyde solution37% in H₂Oe.g., MerckMethylating agent.
Formic acid≥95%e.g., Carl ROTHReducing agent.
Sodium hydroxide (NaOH)Pelletse.g., Fisher ScientificFor basification during work-up.
Dichloromethane (DCM)ACS gradee.g., VWRExtraction solvent.
Anhydrous sodium sulfate (Na₂SO₄)Granulare.g., Acros OrganicsDrying agent.
Silica gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography.
TLC platesSilica gel 60 F₂₅₄e.g., MerckFor reaction monitoring.
Deuterated chloroform (CDCl₃)with 0.03% TMSe.g., Cambridge Isotope LaboratoriesFor NMR analysis.

Equipment

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for distillation or column chromatography

  • TLC chambers and UV lamp

  • NMR spectrometer

Safety Precautions

  • Formic acid is corrosive and causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Formaldehyde is a known carcinogen and is toxic if inhaled, ingested, or in contact with skin. It is also corrosive. All manipulations should be performed in a fume hood with adequate ventilation. Wear appropriate PPE.

  • The reaction is exothermic and involves heating. Ensure proper temperature control and use a blast shield.

  • Work in a well-ventilated area and avoid inhaling fumes.

Detailed Experimental Protocol

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1R,3S)-3-amino-cyclohexanol (5.0 g, 43.4 mmol).

  • In a fume hood, carefully add formic acid (9.9 mL, 260.4 mmol, 6.0 eq.).

  • With stirring, slowly add a 37% aqueous solution of formaldehyde (9.7 mL, 130.2 mmol, 3.0 eq.). Note: The addition of formaldehyde can be exothermic. Add it portion-wise to control the temperature.

2. Reaction Execution:

  • Heat the reaction mixture to 90-100 °C using a heating mantle.

  • Maintain the reaction at this temperature with vigorous stirring for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

3. Reaction Monitoring (TLC):

  • Prepare a TLC eluent system of dichloromethane:methanol:ammonium hydroxide (90:9:1).

  • Periodically (e.g., every hour), take a small aliquot of the reaction mixture, dilute it with a small amount of methanol, and spot it on a TLC plate alongside the starting material.

  • The reaction is complete when the starting material spot is no longer visible. The product, being more non-polar, will have a higher Rf value than the starting amine.

4. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully basify the mixture to a pH of >12 by the slow, portion-wise addition of solid sodium hydroxide pellets while cooling the flask in an ice bath. Caution: This is a highly exothermic process.

  • Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude (1R,3S)-3-(dimethylamino)cyclohexanol.

5. Purification:

The crude product can be purified by either vacuum distillation or column chromatography.

  • Vacuum Distillation: This is the preferred method for larger scales. The product is a liquid at room temperature. Purify the crude oil by distillation under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • Column Chromatography: For smaller scales or to achieve very high purity, flash column chromatography on silica gel can be employed.

    • Prepare a slurry of silica gel in the chosen eluent.

    • A suitable eluent system is a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing the methanol concentration to 5-10%). The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can help to prevent tailing of the amine product on the silica gel.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (1R,3S)-3-(dimethylamino)cyclohexanol as a colorless to pale yellow oil.

Data and Expected Results

ParameterStarting Material: (1R,3S)-3-amino-cyclohexanolProduct: (1R,3S)-3-(dimethylamino)cyclohexanol
Molecular Formula C₆H₁₃NOC₈H₁₇NO
Molecular Weight 115.17 g/mol [7]143.23 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow oil
Boiling Point Not readily availableExpected to be higher than the starting material
Expected Yield -80-95%

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): The spectrum is expected to show a characteristic singlet for the two N-methyl groups at approximately δ 2.2-2.3 ppm. The protons on the cyclohexane ring will appear as a series of multiplets. The proton attached to the hydroxyl group will likely appear as a broad singlet.

  • ¹³C NMR (CDCl₃): The spectrum should show eight distinct carbon signals. The two N-methyl carbons will appear at around δ 40 ppm. The carbons of the cyclohexane ring will resonate in the aliphatic region.

  • IR (neat): The spectrum of the product will show the absence of the N-H stretching bands (around 3300-3400 cm⁻¹) that are present in the starting material. A broad O-H stretching band will be observed around 3300-3500 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 143.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time or temperature and continue to monitor by TLC. Ensure adequate stirring.
Low Yield Incomplete extraction during work-up.Ensure the aqueous layer is thoroughly extracted with dichloromethane. Check the pH of the aqueous layer to ensure it is strongly basic.
Product loss during purification.Optimize the distillation conditions or the column chromatography eluent system.
Product Contamination Incomplete removal of formic acid or formaldehyde.Ensure thorough washing during the work-up.
Presence of starting material or monomethylated product.If the reaction was incomplete, consider re-subjecting the mixture to the reaction conditions or improve the purification method.

Conclusion

This application note provides a robust and detailed protocol for the N-methylation of (1R,3S)-3-amino-cyclohexanol using the Eschweiler-Clarke reaction. By following the outlined procedures, researchers can confidently synthesize the desired (1R,3S)-3-(dimethylamino)cyclohexanol in high yield and purity. The provided mechanistic insights, safety precautions, and characterization guidelines further support the successful implementation of this important transformation in a laboratory setting.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Eschweiler-Clarke Reaction - YouTube. (2022, May 7). Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanol. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)cyclohexan-1-ol. Retrieved March 15, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved March 15, 2026, from [Link]

  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved March 15, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • University of Rochester Chemistry. (n.d.). How To: Purify by Distillation. Retrieved March 15, 2026, from [Link]

  • MD Scientific. (n.d.). Purification Column Guide. Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving yield in (1R,3S)-3-Methylamino-cyclohexanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride .

The 1,3-amino alcohol motif is a privileged, rigid scaffold in asymmetric synthesis and pharmacology[1]. However, its stereoselective synthesis is notoriously challenging due to the kinetic trapping of unwanted diastereomers and the extreme hygroscopicity of the final salts. This guide breaks down the causality behind each experimental choice, providing self-validating protocols to ensure high-yield, enantiopure production[2].

Synthetic Workflow

The following diagram outlines the optimized pipeline, shifting from non-selective reductions to highly controlled catalytic and thermodynamic processes.

SynthesisWorkflow A 1,3-Cyclohexanedione + Methylamine B Condensation (Enaminone Formation) A->B C 3-Methylamino-2- cyclohexen-1-one B->C D Catalytic Hydrogenation (Rh/Al2O3, H2) C->D E Racemic cis-3-Methylamino- cyclohexanol D->E F Chiral Resolution ((S)-Mandelic Acid) E->F G (1R,3S)-Enantiomer Mandelate Salt F->G H HCl / MTBE Precipitation G->H I (1R,3S)-3-Methylamino- cyclohexanol HCl H->I

Workflow for the stereoselective synthesis of (1R,3S)-3-Methylamino-cyclohexanol HCl.

Troubleshooting & FAQs

Stage 1: Diastereoselective Reduction (The Cis/Trans Dilemma)

Q: My reduction of the β-enaminone intermediate yields predominantly the trans-isomer. How can I enrich the cis-isomer (the 1R,3S / 1S,3R racemic pair)? A: This is a classic mechanistic trap. Dissolving metal reductions (e.g., Sodium in THF/Isopropanol) proceed via single-electron transfer, which kinetically traps the trans-isomer as the major product[3],[4]. To achieve high cis selectivity, you must shift the mechanism to a concerted syn-addition. Switch to high-pressure catalytic hydrogenation using 5% Rhodium on Alumina (Rh/Al₂O₃) . Rhodium selectively coordinates to the less sterically hindered face of the cyclohexene ring, delivering hydrogen atoms syn and forcing the hydroxyl and methylamino groups into the thermodynamically favored diequatorial (cis) conformation.

Stage 2: Chiral Resolution

Q: The chiral resolution using (S)-mandelic acid is giving low enantiomeric excess (ee). How do I optimize the isolation of the (1R,3S) enantiomer? A: The separation of the (1R,3S) enantiomer from its (1S,3R) mirror image relies on the thermodynamic solubility gap between their respective diastereomeric salts[5]. If your solvent system is too polar (e.g., pure ethanol or water), both salts remain solvated. If it is too non-polar, both precipitate rapidly, causing kinetic co-crystallization. Solution: Utilize a highly tuned binary solvent system (Ethanol/Acetone 1:1). You must also implement "Ostwald Ripening"—heating the slurry to near reflux and cooling at a strict rate of 0.1°C/min. This ensures that the more soluble (1S,3R)-(S)-mandelate remains in the mother liquor while the target (1R,3S)-(S)-mandelate crystallizes with >98% ee.

Stage 3: Hydrochloride Salt Isolation

Q: My final hydrochloride salt turns into a sticky, unfilterable paste instead of a powder. What is the cause? A: 1,3-aminoalcohols are exceptionally hygroscopic. Using aqueous HCl or exposing the free base to ambient humidity during salt formation leads to water inclusion in the crystal lattice, depressing the melting point and causing the product to "oil out." Solution: Generate the salt under strictly anhydrous conditions. Dissolve the enantiopure free base in dry Methyl tert-butyl ether (MTBE) and introduce anhydrous HCl gas. MTBE is a poor hydrogen-bond acceptor and is immiscible with water, forcing the highly polar hydrochloride salt to crash out of solution immediately as a crisp solid.

Quantitative Data: Reduction Optimization

To illustrate the causality of reducing agents on diastereoselectivity, review the empirical data below. Catalytic hydrogenation over Rhodium provides the necessary syn-addition to dominate the cis pathway.

Reducing AgentSolventTemp (°C)MechanismCis:Trans RatioYield (%)
Na metal[3]THF/iPrOH25Single-electron transfer25 : 7575
NaBH₄ / CeCl₃MeOH0Hydride attack40 : 6082
Pd/C (H₂, 50 psi)EtOH25Heterogeneous syn-addition65 : 3588
Rh/Al₂O₃ (H₂, 100 psi) MeOH 25 Face-selective syn-addition 92 : 8 94

Self-Validating Experimental Protocol

This protocol is designed with built-in physical checkpoints. If a checkpoint fails, do not proceed to the next step; the system has lost integrity.

Step 1: Diastereoselective Hydrogenation
  • Charge a high-pressure autoclave with 3-methylamino-2-cyclohexen-1-one (1.0 eq), anhydrous Methanol (10 volumes), and 5% Rh/Al₂O₃ (0.05 eq by weight).

  • Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 100 psi with H₂ and stir vigorously at 25°C for 6 hours.

  • Self-Validation Checkpoint: Monitor the pressure gauge. The cessation of H₂ pressure drop confirms complete conversion. A persistent pressure drop beyond 6 hours indicates a leak or catalyst poisoning.

  • Filter through a pad of Celite to remove the catalyst and concentrate in vacuo to yield racemic cis-3-methylaminocyclohexanol.

Step 2: Diastereomeric Resolution via Ostwald Ripening
  • Dissolve the racemic cis-mixture (1.0 eq) and (S)-mandelic acid (1.0 eq) in a 1:1 mixture of Ethanol/Acetone (15 volumes) at 60°C[5].

  • Stir at 60°C for 30 minutes until a homogenous solution forms.

  • Program the reactor to cool to 5°C at a strict rate of 0.1°C/min.

  • Self-Validation Checkpoint: At approximately 45°C, the solution should become slightly turbid, followed by the formation of distinct, needle-like crystals. If an amorphous paste forms, the cooling rate was too fast (kinetic trapping). Reheat to 60°C and repeat the cooling cycle.

  • Filter the crystals and wash with cold Acetone to isolate (1R,3S)-3-methylaminocyclohexanol (S)-mandelate.

Step 3: Anhydrous Hydrochloride Salt Formation
  • Suspend the mandelate salt in Dichloromethane (DCM) and wash with 1M aqueous NaOH to liberate the free base. Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the DCM.

  • Redissolve the resulting free base oil in anhydrous MTBE (10 volumes) under an N₂ atmosphere.

  • Slowly bubble anhydrous HCl gas into the solution (or add 1.1 eq of 4M HCl in dioxane) while maintaining the temperature below 10°C.

  • Self-Validation Checkpoint: The introduction of HCl must cause the immediate precipitation of a dense, white powder, leaving the supernatant completely clear. If the product oils out, moisture has breached the system.

  • Filter the solid under a stream of N₂ and dry in a vacuum oven at 40°C to yield the final (1R,3S)-3-Methylamino-cyclohexanol hydrochloride.

References

  • Title: 3-(Methylamino)
  • Source: Molecules / National Institutes of Health (NIH)
  • Title: (1R,3R)
  • Title: Resolution of trans-3-aminocyclohexanol Source: ResearchGate URL
  • Title: Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol Source: Organic Process Research & Development / ACS Publications URL

Sources

Technical Support Center: Synthesis of 3-Methylamino-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Methylamino-cyclohexanol. This portal is designed for researchers, application scientists, and drug development professionals who are optimizing the synthesis of this critical chiral building block.

Below, you will find a mechanistic overview of the primary synthetic routes, an in-depth troubleshooting guide addressing common side reactions (such as over-alkylation, elimination, and poor diastereoselectivity), quantitative performance data, and self-validating experimental protocols.

Synthetic Pathways & Mechanistic Pitfalls

The synthesis of 3-methylamino-cyclohexanol generally proceeds via two main routes: the direct reductive amination of 3-hydroxycyclohexanone or the diastereoselective reduction of β -enaminoketones derived from 1,3-cyclohexanedione. Understanding the branch points where side reactions occur is critical for optimizing your yield and stereopurity.

G A 1,3-Cyclohexanedione (Starting Material) C β-Enaminoketone Intermediate A->C + MeNH2 (-H2O) B 3-Hydroxycyclohexanone (Starting Material) D Schiff Base / Imine Intermediate B->D + MeNH2 (-H2O) E 3-Methylamino-cyclohexanol (Target Product) C->E Na, THF/iPrOH (cis-selective) D->E NaBH(OAc)3 (mixed cis/trans) S1 Bis-Alkylation (Dimerization) D->S1 Excess Ketone Competition S2 Cyclohexenylamines (Elimination) D->S2 High Temp / Acid S3 Trans-Isomer (Diastereomeric Mix) D->S3 Non-selective Reduction

Synthetic routes to 3-methylamino-cyclohexanol and primary side reaction pathways.

Troubleshooting Guide & FAQs

Q1: Why am I observing high molecular weight tertiary amine byproducts during the reductive amination of 3-hydroxycyclohexanone?

Cause: This is caused by bis-alkylation (dimerization). The newly formed secondary amine product (3-methylamino-cyclohexanol) is highly nucleophilic. If the reduction is slower than imine formation, this secondary amine competes with the primary methylamine to attack unreacted 3-hydroxycyclohexanone, forming a tertiary amine byproduct. Solution: To suppress this causality, use a large stoichiometric excess of methylamine (e.g., 2.0–5.0 equivalents). Alternatively, employ an indirect reductive amination protocol: pre-form the imine completely in the presence of a dehydrating agent (like Ti(OiPr)4 or molecular sieves) before introducing the reducing agent [2].

Q2: My direct reductive amination yields a complex diastereomeric mixture. How can I control the stereoselectivity to favor the cis-isomer?

Cause: Direct reductive amination with standard hydride donors (like NaBH(OAc)3) often yields a near 1:1 to 2:1 mixture of cis and trans isomers. The hydride can attack the planar iminium ion from either the axial or equatorial face, and the distant 3-hydroxyl group does not provide sufficient steric bias to direct the attack selectively. Solution: Switch your synthetic strategy to the reduction of β -enaminoketones. Balbás et al. demonstrated that dissolving metal reduction (using metallic sodium in THF/isopropanol) of β -enaminoketones yields predominantly the cis-isomer (up to an 89:11 ratio). The reaction proceeds via a radical anion intermediate, and protonation occurs preferentially from the less sterically hindered face, leading to the thermodynamically more stable cis-conformation [1].

Q3: I am detecting significant amounts of cyclohex-2-en-1-amine derivatives. What causes this dehydration?

Cause: 3-Hydroxyketones are inherently unstable because they are aldol-type products. Under strongly acidic or basic conditions, and especially at elevated temperatures, they readily undergo β -elimination (retro-Michael-type dehydration) to form an α,β -unsaturated ketone (cyclohex-2-en-1-one), which subsequently undergoes amination. Solution: Maintain strict temperature control (at or below 25 °C) and utilize mild pH conditions. Using sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane (DCE) at a weakly acidic pH (~5) is the gold standard for minimizing elimination side reactions during amination [2].

Q4: The reductive amination stalls at the Schiff base intermediate and won't fully reduce. Why?

Cause: Mild reducing agents like sodium cyanoborohydride (NaBH3CN) and NaBH(OAc)3 require the imine to be protonated (forming an iminium ion) for efficient hydride transfer. Because methylamine is a strong base, the reaction mixture often becomes too alkaline, leaving the imine neutral and unreactive. Solution: Buffer the reaction. Adding 1.0–1.5 equivalents of glacial acetic acid will lower the pH to the optimal activation range (pH 4–5) without triggering the β -elimination described in Q3 [2].

Quantitative Data Summary

The table below summarizes the expected outcomes and primary side reactions associated with different reduction methodologies.

Synthesis RouteReducing AgentTypical YieldDiastereoselectivity (cis:trans)Primary Side Reaction
β -Enaminoketone Reduction Na(s), THF/iPrOH75–80%High cis-preference (~89:11)Epimerization, Over-reduction
Direct Reductive Amination MeNH2, NaBH(OAc)360–75%Mixed (~1:1 to 2:1)Bis-alkylation, Dehydration
Catalytic Hydrogenation MeNH2, H2, Pd/C50–65%Moderate cis-preferenceDehydration (Elimination)

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that side reactions are caught before proceeding to the next step.

Protocol 1: Diastereoselective Synthesis via β -Enaminoketone Reduction

Adapted from the methodology of Balbás et al.[1] for high cis-selectivity.

  • Enamine Formation: Condense 1,3-cyclohexanedione (1.0 eq) with methylamine (1.2 eq, 33% solution in absolute ethanol) in toluene at reflux using a Dean-Stark trap.

  • Validation Check 1: Monitor by TLC (Hexane/EtOAc 1:1). The highly polar dione should completely convert to the less polar β -enaminoketone. Remove the solvent under reduced pressure.

  • Reduction Setup: Dissolve the isolated β -enaminoketone (1.0 eq) in a mixture of anhydrous THF and isopropyl alcohol (1:1 v/v) under an inert argon atmosphere.

  • Sodium Addition: Cool the reaction mixture in an ice bath (0–5 °C). Carefully add metallic sodium pieces (excess, ~5.0–6.0 eq) portion-wise while maintaining vigorous stirring. Causality note: Isopropanol acts as the proton source for the radical anion intermediate.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir until the sodium is completely consumed.

  • Workup & Isolation: Carefully quench with dropwise addition of water. Extract with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate. Purify via silica gel column chromatography to isolate cis-3-methylamino-cyclohexanol.

Protocol 2: Direct Reductive Amination of 3-Hydroxycyclohexanone

Optimized for minimal elimination and bis-alkylation using Abdel-Magid's conditions [2].

  • Imine Formation: Dissolve 3-hydroxycyclohexanone (1.0 eq) and methylamine (2.0 eq, to prevent bis-alkylation) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acidification: Add glacial acetic acid (1.0–1.5 eq) to adjust the pH to approximately 5. Stir at room temperature for 30 minutes to allow complete iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq), portion-wise to the stirring solution to prevent exotherms that could drive dehydration.

  • Validation Check 2: Stir the reaction at room temperature for 4–12 hours under nitrogen. Monitor by LC-MS to ensure the Schiff base mass disappears and the secondary amine mass emerges.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones Source: Molecules (MDPI), 2012, 17(1), 151-162. URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS), 1996, 61(11), 3849-3862. URL:[Link]

Removing impurities from crude (1R,3S)-3-Methylamino-cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1R,3S)-3-Methylamino-cyclohexanol hydrochloride . This knowledge base is designed for drug development professionals and synthetic chemists who require high-purity chiral building blocks.

The cis-isomer of 3-methylamino-cyclohexanol is a critical intermediate, historically utilized in the synthesis of pharmacologically active secretolytic agents and complex benzylamine derivatives[1]. Commercial standards for the cis-isomer typically demand a purity of ≥98%[2]. Achieving this requires a rigorous understanding of the molecule's physicochemical behavior to successfully clear diastereomeric, over-alkylated, and inorganic impurities.

Below, you will find diagnostic tools, troubleshooting FAQs, and field-proven methodologies to optimize your purification workflows.

Impurity Profiling & Diagnostics

Before initiating purification, it is critical to classify the impurities within your crude mixture. The secondary amino alcohol structure makes it susceptible to both stereochemical scrambling during synthesis and co-precipitation with salts during workup.

ImpurityLogic Root Crude Mixture Inorganic Inorganic Salts (NaCl, NH4Cl) Root->Inorganic Organic Organic Impurities Root->Organic Primary Primary Amine (3-Aminocyclohexanol) Organic->Primary Tertiary Tertiary Amine (N,N-Dimethyl) Organic->Tertiary Diastereomer Trans-Isomers (1S,3S / 1R,3R) Organic->Diastereomer

Classification of common impurities in crude (1R,3S)-3-Methylamino-cyclohexanol hydrochloride.

Troubleshooting & FAQs

Q1: My crude product is heavily contaminated with inorganic salts (e.g., NaCl), and direct recrystallization is failing. How do I remove them? A: The HCl salt of this amino alcohol is highly polar and easily co-precipitates with inorganic salts during aqueous concentration. Direct recrystallization fails because both the product and the impurities share similar solubility profiles in polar protic solvents. Solution: You must perform a "free-basing" cycle. Convert the salt to its free amine at pH > 12, extract it into an organic solvent like 2-Methyltetrahydrofuran (2-MeTHF), discard the aqueous salt layer, and then re-precipitate the product using anhydrous HCl.

Q2: NMR analysis shows ~15% of the trans diastereomer (e.g., (1S,3S)). How can I enrich the cis (1R,3S) isomer? A: Reductive amination or ring-opening steps often yield a thermodynamic mixture of cis and trans isomers. Solution: Exploit the differential lattice energies of the diastereomeric HCl salts. The cis-(1R,3S) HCl salt has a highly stable crystalline lattice compared to the trans isomer. Recrystallization from a binary solvent system of Isopropanol (IPA) and Ethyl Acetate (EtOAc) will selectively precipitate the (1R,3S) isomer while leaving the trans isomer in the mother liquor.

Q3: I am detecting over-alkylated (N,N-dimethyl) and unreacted primary amine impurities. What is the best removal strategy? A: These result from non-selective N-alkylation during the synthesis phase. Solution: If crystallization does not clear these organic impurities, utilize pH-controlled extraction. The pKa of the tertiary amine (~9.8) is lower than that of the secondary amine (~10.2). By carefully adjusting the aqueous phase to pH 10.0, you can selectively extract the tertiary amine into a non-polar solvent while keeping the target secondary amine protonated in the aqueous phase.

Physicochemical Data for Purification

To design an effective purification strategy, rely on the distinct partitioning and solubility behaviors of the target molecule versus its impurities.

PropertyTarget: (1R,3S) HCl SaltTarget: Free Base FormPrimary Amine ImpurityTertiary Amine Impurity
State at RT Crystalline SolidViscous Liquid / SolidSolidLiquid
pKa (Conjugate Acid) ~10.2~10.2~10.5~9.8
Solubility (Water) >500 mg/mL<50 mg/mLHighModerate
Solubility (2-MeTHF) <1 mg/mL>200 mg/mLModerateHigh

Standard Operating Procedures (SOPs)

Workflow Visualization

PurificationWorkflow Crude Crude (1R,3S)-HCl Salt Freebase Free-basing (Aq. NaOH, pH > 12) & Extraction (2-MeTHF) Crude->Freebase OrgPhase Organic Phase (Free Amine) Freebase->OrgPhase Extracts AqPhase Aqueous Phase (Inorganic Salts) Freebase->AqPhase Discard Acidify Salt Formation (Anhydrous HCl in IPA) OrgPhase->Acidify Recryst Recrystallization (IPA / EtOAc) Acidify->Recryst Pure Pure (1R,3S)-HCl Salt (>99% de) Recryst->Pure Crystals Waste Mother Liquor (Diastereomers) Recryst->Waste Filtrate

Workflow for the isolation and diastereomeric purification of the (1R,3S)-HCl salt.

Protocol: Desalting and Diastereomeric Enrichment

This protocol is a self-validating system designed to clear both inorganic salts and trans-diastereomers in a single continuous workflow.

Step 1: Dissolution & Basification

  • Dissolve 10.0 g of crude (1R,3S)-3-Methylamino-cyclohexanol HCl in 50 mL of deionized water.

  • Cool the solution to 0–5 °C. Slowly add 6M NaOH(aq) dropwise under continuous stirring until the aqueous phase reaches pH > 12 (verify with pH paper).

  • Causality: The pKa of the secondary amine is ~10.2. Pushing the pH above 12 ensures >99% deprotonation, converting the highly water-soluble salt into the lipophilic free base, which is necessary to separate it from aqueous inorganic salts.

Step 2: Extraction

  • Extract the basic aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 50 mL).

  • Causality: 2-MeTHF is chosen over standard ethers or EtOAc because it offers superior phase separation, resists peroxide formation, and exhibits a highly favorable partition coefficient for polar amino alcohols.

Step 3: Washing & Drying

  • Wash the combined organic layers with a minimal amount of brine (20 mL) to remove residual alkalinity.

  • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes, then filter.

Step 4: Anhydrous Salt Formation

  • Cool the organic filtrate to 0 °C. Dropwise add 1.05 equivalents of anhydrous HCl in Isopropanol (5-6 M).

  • Stir for 2 hours. A white precipitate of the HCl salt will form.

  • Causality: Using anhydrous HCl prevents the re-introduction of water, which would solubilize the product and drastically reduce the isolated yield.

Step 5: Diastereomeric Recrystallization

  • Filter the crude precipitate and transfer it to a clean flask.

  • Dissolve the solid in a minimum volume of boiling Isopropanol (IPA).

  • Slowly add Ethyl Acetate (EtOAc) dropwise until the solution becomes slightly turbid, then allow it to cool to room temperature undisturbed, followed by cooling to 4 °C.

  • Causality: The cis-(1R,3S) isomer has a lower solubility in the IPA/EtOAc anti-solvent system than the trans isomer. This thermodynamic crystallization forces the pure cis isomer to crash out while retaining the trans impurities in the mother liquor.

  • Filter the resulting crystals under vacuum, wash with cold EtOAc, and dry under vacuum at 40 °C.

References

  • [2] cis-3-Methylamino-cyclohexanol - ChemScene. ChemScene. Available at:

  • [1] US4073942A - Halo-substituted hydroxybenzyl-amines as secretolytic agents. Google Patents. Available at:

  • 3-Methylamino-cyclohexanol | 89854-96-6. Sigma-Aldrich. Available at:

Sources

Challenges in the chiral separation of 3-Methylamino-cyclohexanol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic challenges associated with basic amino alcohols.

3-Methylamino-cyclohexanol presents a unique "triple threat" in chiral chromatography:

  • Multiple Stereocenters: Positions 1 and 3 create four distinct stereoisomers—two pairs of enantiomers: cis-(1R,3S)/(1S,3R) and trans-(1R,3R)/(1S,3S).

  • Basic Secondary Amine: The methylamino group interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing.

  • Lack of Chromophore: The absence of a conjugated π-system makes standard UV detection nearly impossible without derivatization.

This guide provides self-validating protocols, mechanistic troubleshooting, and evidence-based strategies to help you achieve baseline resolution.

Diagnostic Workflow

G Start 3-Methylamino-cyclohexanol (4 Stereoisomers) DetCheck Detector Availability? Start->DetCheck Deriv Pre-column Derivatization (FMOC-Cl / Marfey's) DetCheck->Deriv UV-Vis Only NoDeriv Direct Analysis (CAD / ELSD / MS) DetCheck->NoDeriv Universal Detector Achiral Achiral Pre-fractionation (Silica: Cis vs Trans) Deriv->Achiral NoDeriv->Achiral Chiral Chiral HPLC/SFC (Polysaccharide + 0.1% DEA) Achiral->Chiral Diastereomer Fractions Result Baseline Resolution of Enantiomeric Pairs Chiral->Result

Diagnostic workflow for the separation and detection of isomers.

Troubleshooting Guides & FAQs

Q1: I am experiencing severe peak tailing and loss of resolution on my polysaccharide-based chiral column. How do I fix this? Causality & Solution: Peak tailing for 3-Methylamino-cyclohexanol is primarily caused by secondary ion-exchange interactions between the basic secondary amine (pKa ~10) and the weakly acidic residual silanols (pKa ~4.5) on the silica support of the Chiral Stationary Phase (CSP)[1]. To suppress this, you must introduce a basic mobile phase additive. Diethylamine (DEA) or triethylamine (TEA) at 0.1% to 0.2% (v/v) acts as a competing amine, masking the silanol sites and dramatically sharpening the peaks[1]. For Supercritical Fluid Chromatography (SFC), using a Daicel AD-H column with CO2/2-Propanol and 0.2% DEA is a highly effective, field-proven protocol for related basic cycloalkylamines[2].

Q2: My chromatogram shows no peaks when using a UV detector at 210 nm or 254 nm. Is the compound retaining indefinitely? Causality & Solution: It is highly likely the compound is eluting, but you cannot detect it. 3-Methylamino-cyclohexanol lacks a UV-absorbing chromophore. Relying on low-wavelength UV (e.g., 210 nm) often results in baseline noise from mobile phase solvents masking the analyte. Validation Strategy: You have two distinct choices:

  • Switch Detectors: Use a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

  • Derivatization: React the secondary amine with N-fluorenylmethoxycarbonyl chloride (FMOC-Cl). This not only introduces a strong UV/Fluorescence chromophore but also adds bulky aromatic groups that enhance π-π interactions with the CSP, fundamentally improving chiral recognition[1].

Q3: Can I resolve all four stereoisomers (cis and trans enantiomers) in a single isocratic chiral run? Causality & Solution: While theoretically possible, it is practically difficult and often leads to the co-elution of a cis-enantiomer with a trans-enantiomer. The thermodynamic differences between diastereomers (cis vs. trans) require different elution strengths than the subtle chiral recognition required for enantiomers. Best Practice: Implement a two-dimensional approach. First, separate the cis and trans diastereomers using standard achiral silica gel chromatography, taking advantage of their different polarities[3]. Then, subject the isolated cis-racemate and trans-racemate to chiral HPLC/SFC independently.

Quantitative Data: CSP and Mobile Phase Optimization

The following table summarizes the expected performance of various chromatographic systems for derivatized vs. underivatized 3-Methylamino-cyclohexanol.

Analyte StateRecommended CSPMobile Phase SystemAdditive RequiredDetection MethodExpected Resolution (Rs)
Underivatized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)SFC: CO₂ / Isopropanol (75:25)0.2% DEAMS / CAD / ELSD> 1.5 (Enantiomers)
Underivatized Crown Ether (e.g., ChiroSil RCA(+))Reversed Phase: Acidic aqueous / Methanol0.1% TFA / HClO₄MS / CAD / ELSDModerate
FMOC-Derivatized Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H)Normal Phase: Hexane / Isopropanol (90:10)None (Amine is blocked)UV (254 nm) / FLD> 2.0 (Enantiomers)

Experimental Protocols

Protocol 1: Pre-Column Derivatization with FMOC-Cl for UV Detection

Purpose: To attach a UV-active chromophore to the secondary amine of 3-Methylamino-cyclohexanol, eliminating silanol-induced tailing and enabling UV detection[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the 3-Methylamino-cyclohexanol isomer mixture in 1.0 mL of HPLC-grade acetonitrile.

  • Buffer Addition: Add 1.0 mL of 0.1 M borate buffer (pH 8.5) to ensure the secondary amine is deprotonated and highly nucleophilic.

  • Reagent Addition: Add 2.0 mL of a freshly prepared 15 mM solution of FMOC-Cl in acetonitrile.

  • Reaction: Vortex the mixture for 30 seconds and incubate at room temperature for 15 minutes.

  • Self-Validating Quench: Add 100 µL of 1-adamantanamine (20 mM in acetonitrile) to quench excess FMOC-Cl. Note: This critical step prevents unreacted FMOC-Cl from appearing as an interfering peak in your chromatogram, validating that all observed peaks belong to your derivatized analytes.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injecting 5 µL onto the chiral HPLC system.

Protocol 2: Two-Step Separation Workflow (Achiral to Chiral)

Purpose: To systematically isolate all four stereoisomers without complex peak overlapping[3].

Step-by-Step Methodology:

  • Achiral Diastereomer Separation:

    • Load the crude mixture onto a bare silica gel column.

    • Elute using a gradient of Dichloromethane / Methanol / Aqueous Ammonia (Start at 90:9:1, adjust based on TLC).

    • Collect fractions. The cis and trans diastereomers will elute at different retention volumes due to differences in intramolecular hydrogen bonding and dipole moments.

  • Solvent Exchange: Evaporate the isolated cis and trans fractions to dryness under a gentle stream of nitrogen and reconstitute in the chiral mobile phase (e.g., Hexane/Isopropanol 80:20 with 0.1% DEA).

  • Chiral Enantiomer Resolution:

    • Inject the cis-fraction onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

    • Run isocratically using Hexane / Isopropanol / DEA (80:20:0.1 v/v/v) at 1.0 mL/min.

    • Repeat the process for the trans-fraction to obtain all four isolated stereoisomers.

References

  • Title: Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol Source: Organic Process Research & Development (acs.org) URL: [Link]

  • Title: WO2011104334A1 -[cycloalkyloxy (hetero)

Sources

Technical Support Center: Stability & Handling of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1R,3S)-3-Methylamino-cyclohexanol hydrochloride . As a critical chiral building block and pharmaceutical intermediate, this compound presents unique physicochemical challenges. Its structure features a secondary amine protonated as a hydrochloride salt, a secondary hydroxyl group, and specific (1R,3S) stereochemistry.

This guide is engineered for drug development professionals and analytical chemists. It bypasses generic advice to focus on the mechanistic causality of degradation, excipient compatibility, and validated handling protocols.

Part 1: Core Stability Profile & Risk Matrix

Understanding the stability of an amino alcohol hydrochloride requires analyzing its functional groups. The hydrochloride salt form is intentionally chosen to prevent the rapid oxidation that the free secondary amine would undergo under ambient conditions[1]. However, this salt formation introduces significant hygroscopicity and alters the microenvironmental pH when formulated, driving specific degradation pathways[1].

Quantitative Stability Risk Summary
Degradation PathwayPrimary Catalyst / StressorChemical ConsequenceExpected Analytical Shift (LC-MS)Risk Level
Deliquescence Ambient humidity > 40% RHMoisture absorption, crystal bridgingN/A (Physical instability)High
N-Formylation PEG, Cellulosics, Formic AcidAmide bond formation at the secondary amine+28 Da (Mass shift)High
Maillard Reaction Reducing sugars (e.g., Lactose)Amadori rearrangement productComplex adducts (+ Sugar mass - H₂O)Critical
N-Nitrosation Trace nitrites, Wet granulationFormation of Nitrosamine (NDSRI)+29 Da (Mass shift)Critical
Epimerization Strong Base / High HeatLoss of (1R,3S) chiral purityIsomeric peak (Same mass, different RT)Low

Part 2: Troubleshooting Guides & FAQs

Q1: My API batches are showing inconsistent weighing and clumping during storage. What is the mechanism behind this?

A: This is a classic manifestation of deliquescence driven by the compound's hygroscopicity. Hydrochloride salts of small aliphatic amino alcohols possess high lattice energies but also strong ion-dipole interactions with atmospheric water[1]. When the relative humidity (RH) exceeds the deliquescence point of the salt, water condenses on the crystal surface, dissolving the outer layer and causing particle bridging. Solution: Always handle the compound in a controlled environment (RH < 30%). If clumping has occurred, do not attempt to bake the moisture out at high temperatures, as thermal stress above 130°C can induce decomposition[1].

Q2: During drug product formulation stability testing, we observed a new impurity peak (+28 Da). What is it, and how do we prevent it?

A: A +28 Da mass shift on a secondary amine is the hallmark of N-formylation . If your formulation includes polyethylene glycol (PEG) or microcrystalline cellulose (MCC), these excipients undergo oxidative degradation over time to yield formaldehyde and formic acid[2]. The secondary amine of (1R,3S)-3-Methylamino-cyclohexanol reacts readily with formic acid to form an N-formyl impurity. Solution: Switch to excipients with lower peroxide/formic acid values, or incorporate an antioxidant (e.g., BHT) into the formulation matrix to halt the oxidative degradation of the polymer excipients[2].

Q3: We are using lactose as a diluent, and the tablets are turning brown under accelerated stability conditions (40°C/75% RH). Why?

A: You are observing a Maillard reaction . It is a common misconception that only primary amines undergo Maillard browning. Secondary amine hydrochlorides readily react with the reducing end of lactose to form an initial Schiff base (imine), which subsequently undergoes an Amadori rearrangement[3]. The presence of moisture and the slightly acidic microenvironment of the HCl salt accelerate this pathway[3]. Solution: Lactose is strictly contraindicated for this API. Replace lactose with a non-reducing excipient such as mannitol or dibasic calcium phosphate.

MaillardPathway API (1R,3S)-3-Methylamino- cyclohexanol HCl Intermediate1 Glycosylamine API->Intermediate1 + Aldehyde Deg2 N-Formyl Impurity (+28 Da) API->Deg2 + Formic Acid Excipient1 Reducing Sugars (e.g., Lactose) Excipient1->Intermediate1 Excipient2 PEG / Cellulosics Intermediate2 Formic Acid / Formaldehyde Excipient2->Intermediate2 Oxidation Deg1 Amadori Product (Browning) Intermediate1->Deg1 Rearrangement Intermediate2->Deg2

Degradation pathway of secondary amines via Maillard reaction and N-formylation.

Q4: Regulatory agencies are requesting a risk assessment for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Is this compound at risk?

A: Yes, the risk is critical. (1R,3S)-3-Methylamino-cyclohexanol contains a secondary amine, which is the direct precursor to N-nitrosamines. According to regulatory guidelines, nitrosation of secondary amine hydrochlorides is highly accelerated in the presence of trace nitrites (common in excipients) and water[4]. Wet granulation processes are particularly hazardous for this API because the aqueous environment and the acidic nature of the HCl salt create the perfect catalytic conditions for nitrosamine formation[4]. Solution: Avoid wet granulation. Opt for direct compression or dry granulation (roller compaction). Screen all excipients for trace nitrite levels (< 1 ppm).

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every stress condition is paired with an analytical verification step to ensure mass balance.

Protocol A: Forced Degradation & Stability-Indicating Assay Development

This protocol isolates specific degradation vectors to build a robust HPLC-UV/MS method.

Step 1: Acid/Base Hydrolysis Stress

  • Prepare a 1.0 mg/mL solution of the API in a 50:50 Water:Acetonitrile diluent.

  • Acid Stress: Add 1.0 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Add 1.0 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at 60°C for 24 hours. (Note: Base stress will liberate the free amine, increasing volatility and oxidation risk. Monitor for early eluting peaks).

  • Validation: Neutralize samples prior to injection. Confirm mass balance by ensuring the sum of the API peak area and degradation peak areas equals the control peak area (±5%).

Step 2: Oxidative Stress

  • Prepare a 1.0 mg/mL API solution. Add 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Incubate at room temperature for 24 hours in the dark.

  • Validation: Quench residual peroxide with sodium bisulfite before LC-MS analysis to prevent artifactual degradation in the autosampler. Look for N-oxide formation (+16 Da).

Step 3: Moisture/Thermal Solid-State Stress

  • Spread 50 mg of solid API evenly in a thin layer on a watch glass.

  • Place in a stability chamber at 40°C / 75% RH for 7 days.

  • Validation: Perform Karl Fischer (KF) titration to quantify water uptake before dissolving the sample for HPLC analysis.

Workflow Start Solid State API (1R,3S)-3-Methylamino-cyclohexanol HCl Moisture Moisture Stress (75% RH, 40°C) Start->Moisture Thermal Solution Stress (Acid/Base, 60°C) Start->Thermal Oxidative Oxidative Stress (3% H2O2, RT) Start->Oxidative Analysis LC-MS / HPLC-UV Impurity Profiling Moisture->Analysis KF Titration First Quench Neutralization & Peroxide Quenching Thermal->Quench Oxidative->Quench Quench->Analysis Validation Stability-Indicating Method Validated Analysis->Validation Mass Balance Confirmed

Workflow for forced degradation and stability-indicating method validation.

Protocol B: Moisture-Controlled Handling & Storage

Because deliquescence alters the effective molar mass of the powder, precise handling is required to ensure stoichiometric accuracy during synthesis or formulation.

  • Storage: Store the API in double-lined polyethylene bags. Insert a desiccant pouch (silica gel) between the primary and secondary bags. Seal within a high-density polyethylene (HDPE) drum.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 4 hours to prevent condensation on the cold powder.

  • Weighing: Conduct all weighing operations inside a nitrogen-purged glove box or a humidity-controlled enclosure (RH < 30%).

  • Verification: Routinely sample the bulk powder for water content using Karl Fischer titration. If water content exceeds 2.0% w/w, the batch must be re-evaluated for chemical degradation, specifically hydrolysis of trace impurities.

References

  • Wirth, D. D., et al. "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine." Academia.edu. Available at:[Link]

  • "N‐Methylation and N‐Formylation of a Secondary Amine Drug in an Osmotic Tablet." ResearchGate. Available at:[Link]

  • "Approaches and considerations for N-nitrosamine issues from a quality perspective." Pharmaceuticals and Medical Devices Agency (PMDA). Available at:[Link]

Sources

Advanced Technical Support & Troubleshooting Guide: (1R,3S)-3-Methylamino-cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Handling secondary amine hydrochloride salts requires a rigorous understanding of solid-state chemistry. While the hydrochloride salt form of (1R,3S)-3-Methylamino-cyclohexanol significantly enhances its aqueous solubility for biological assays, it introduces a critical vulnerability: profound hygroscopicity. The protocols and troubleshooting steps below are designed not just to tell you what to do, but to explain the thermodynamic and kinetic causality behind each action, ensuring your experimental workflows remain robust and reproducible.

I. Quantitative Storage Parameters

To maintain the structural integrity and stereochemical purity of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride, strict environmental controls must be enforced. Below is the self-validating storage matrix for this compound.

ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature (Long-Term) 2°C to 8°C> 25°CMinimizes thermal degradation and reduces the kinetic energy available for ambient moisture interaction.
Temperature (Short-Term) 15°C to 25°C> 30°CAcceptable for active benchwork (up to 48 hours). Prevents rapid condensation if ambient humidity is controlled.
Relative Humidity (RH) < 20%> 30%Prevents moisture sorption. The highly electronegative chloride counterion acts as a strong hydrogen-bond acceptor ().
Atmosphere Argon (Ar) or Nitrogen (N₂)Ambient AirArgon displaces moisture-laden air. Its higher density (compared to N₂) allows it to effectively "blanket" the solid powder.
Light Exposure Dark / Amber VialDirect UV LightPrevents potential photo-oxidation of the secondary amine and degradation of the cyclohexanol ring ().

II. Mechanistic Troubleshooting & FAQs

Q1: I opened a fresh vial of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride, and within an hour, the fluffy powder turned into a sticky, glassy paste. What happened, and is the compound ruined? Causality: You are observing deliquescence. The chloride ion in the hydrochloride salt forms extremely strong hydrogen bonds with atmospheric water molecules. When the ambient Relative Humidity (RH) exceeds the critical relative humidity of the salt (typically >30% for amine hydrochlorides), the thermodynamic driving force causes the salt to absorb moisture continuously until it dissolves in its own absorbed water (). Resolution: The compound is not necessarily chemically degraded, but its exact mass is now unknown due to the incorporated water weight. It cannot be used for precise molar calculations in this state. See Protocol 2 for recovery.

Q2: Why do you mandate equilibrating the vial to room temperature before opening it? Causality: If you remove a vial from 2–8°C storage and open it immediately, the cold surface of the powder acts as a condensation nucleus. Ambient water vapor in the warmer lab air will instantly condense onto the cold solid, bypassing the compound's natural hygroscopic absorption rate and instantly compromising the batch. Equilibrating the sealed vial in a desiccator for 30 minutes ensures the powder reaches room temperature without exposure to ambient moisture.

Q3: Can I store the compound as a stock solution to avoid handling the hygroscopic powder repeatedly? Causality: Yes, but with strict limitations. The compound is highly soluble in aqueous buffers and polar organic solvents (like DMSO or Methanol). However, storing it in an aqueous solution for prolonged periods can lead to slow hydrolysis or microbial growth depending on the pH. For long-term storage, the dry powder form at 2–8°C is vastly superior. If a stock solution is necessary, prepare it in anhydrous DMSO, aliquot into single-use vials, purge with Argon, and freeze at -20°C or -80°C.

III. Self-Validating Experimental Protocols

Protocol 1: Anhydrous Handling and Precise Weighing

This protocol ensures the compound remains completely dry during transfer, validating the accuracy of your molar calculations.

  • Preparation: Ensure the analytical balance is located in a dry box or a low-humidity environment (RH < 20%). Pre-weigh (tare) a clean, oven-dried glass vial with a septum cap.

  • Thermal Equilibration: Retrieve the primary storage vial from the 2–8°C refrigerator. Do not open it. Place the sealed vial inside a vacuum desiccator at room temperature for 30–45 minutes.

  • Inert Transfer: Move the equilibrated vial and the tared vessel into a glovebox purged with Argon or Nitrogen.

  • Dispensing: Open the primary vial and rapidly dispense the required mass into the tared vessel using a static-free spatula.

  • Sealing & Blanketing:

    • Primary Vial: Purge the headspace of the primary storage vial with a gentle stream of Argon for 5 seconds. Cap tightly, wrap the seal with Parafilm, and return immediately to 2–8°C storage.

    • Reaction Vessel: Seal the tared vessel containing your weighed compound before removing it from the inert atmosphere.

Protocol 2: Desiccation Recovery for Compromised (Wet) Samples

If the salt has absorbed moisture and become sticky, do NOT use heat to dry it, as heating amine hydrochlorides can cause thermal decomposition or sublimation.

  • Surface Maximization: Transfer the sticky paste into a wide-mouth, pre-weighed glass petri dish to maximize surface area.

  • Chemical Desiccation: Place the dish inside a high-vacuum desiccator containing a strong, fresh desiccant (e.g., Phosphorus pentoxide ( P2​O5​ ) or anhydrous Calcium chloride).

  • Vacuum Application: Apply a deep vacuum ( <1 mbar) at room temperature for 24 to 48 hours.

  • Verification: Weigh the dish periodically. The compound is fully recovered when the mass stabilizes (reaches a constant weight) and the physical state returns to a free-flowing, crystalline powder.

IV. Visual Workflows & Logical Relationships

The following diagrams map the operational workflow for handling the compound and the mechanistic pathway of its degradation.

HandlingWorkflow Start Retrieve Vial (2-8°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Equilibrate->Glovebox Weigh Weigh Required Mass (Tared Vessel) Glovebox->Weigh Seal Purge with Argon & Seal Vial Weigh->Seal Return Return to 2-8°C Storage Seal->Return

Fig 1: Standard operating workflow for the retrieval, weighing, and safe storage of hygroscopic salts.

DegradationPathway Intact Intact Salt (Dry Crystalline Powder) Exposure Exposure to Ambient Humidity Intact->Exposure Improper Seal Absorb Moisture Absorption (H-Bonding to Cl-) Exposure->Absorb >20% RH Deliquescence Deliquescence (Sticky Paste Formation) Absorb->Deliquescence Prolonged Exposure Hydrolysis Potential Degradation & pH Shift Deliquescence->Hydrolysis Solvation

Fig 2: Thermodynamic degradation pathway illustrating the causality of ambient moisture exposure.

V. References

  • Gupta et al. (2018) . Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (via NCBI/NLM). Available at:[Link]

  • Guerrieri, P. P. (2011) . Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University e-Pubs. Available at:[Link]

  • Carl ROTH (2024) . Safety Data Sheet: Cyclohexanol (Synthesis Grade). Carl ROTH. Available at:[Link]

Troubleshooting diastereomeric separation of 3-Methylamino-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diastereomeric Separation of 3-Methylamino-cyclohexanol

Welcome to the Technical Support Center. 3-Methylamino-cyclohexanol is a bifunctional secondary amino alcohol whose cis and trans diastereomers exhibit distinct pharmacological and catalytic properties. Separating these isomers is notoriously challenging due to their high polarity, lack of a strong UV chromophore, and propensity for severe hydrogen bonding.

This guide provides researchers and drug development professionals with field-validated protocols, mechanistic insights, and troubleshooting steps for both preparative isolation and analytical quantification.

Separation Strategy & Workflows

The choice of separation methodology depends entirely on your scale and downstream requirements. Preparative scales require direct separation via modified column chromatography, whereas analytical scales benefit from indirect separation via pre-column derivatization.

G Start Crude 3-Methylamino- cyclohexanol (cis/trans) Decision Separation Strategy Start->Decision Prep Preparative Scale (>100 mg) Decision->Prep Bulk Analyt Analytical/Micro Scale (<10 mg) Decision->Analyt Trace CC Silica Gel Column Chromatography Prep->CC Deriv Pre-Column Derivatization (UV-Active Reagent) Analyt->Deriv Cis cis-Isomer Isolated CC->Cis Trans trans-Isomer Isolated CC->Trans HPLC RP-HPLC / HILIC Deriv->HPLC HPLC->Cis HPLC->Trans

Workflow for direct and indirect diastereomeric separation of 3-methylaminocyclohexanol.

Core Methodologies

Protocol A: Direct Separation via Flash Column Chromatography

Causality Insight: The secondary amine and hydroxyl groups of 3-methylamino-cyclohexanol interact strongly with the acidic silanol groups on standard silica gel. This causes severe chemisorption, leading to peak tailing and co-elution. A highly polar eluent system with a basic modifier is required to competitively saturate these silanol sites[1].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of 230–400 mesh silica gel in a solvent mixture of CH₂Cl₂/CH₃OH (95:5) containing 1% Triethylamine (TEA)[1][2]. The TEA neutralizes the silica's acidic sites.

  • Column Packing: Pour the slurry into a glass column, ensuring no air bubbles are trapped. Flush with 2 column volumes of the eluent to equilibrate the stationary phase[1].

  • Sample Loading: Dissolve the crude cis/trans mixture in a minimal volume of CH₂Cl₂. Load carefully onto the column head[1]. Critical rule: Do not exceed a sample-to-silica weight ratio of 1:50.

  • Elution: Elute using a gradient of CH₂Cl₂/CH₃OH (95:5 to 90:10) maintaining 1% TEA.

  • Fraction Collection & Detection: Collect small fractions. Because the compound lacks a UV chromophore, spot fractions on TLC plates and develop using a Ninhydrin stain (heat required) to visualize the secondary amine.

  • Isolation: Pool fractions containing the separated diastereomers and concentrate under reduced pressure.

Protocol B: Indirect Separation via Pre-Column Derivatization (RP-HPLC)

Causality Insight: Direct HPLC of underivatized 3-methylamino-cyclohexanol suffers from poor retention on reverse-phase (RP) columns and invisible UV detection. Derivatizing the amine with a UV-active reagent (e.g., cyanuric chloride) increases hydrophobicity, enables UV detection at 230 nm, and amplifies the structural differences between the cis and trans isomers for baseline resolution[3][4].

HPLC_Workflow Sample Amino Alcohol Sample Mix Vortex & React (3 mins, RT) Sample->Mix Reagent Derivatizing Reagent Reagent->Mix Inject HPLC Injection (20 µL) Mix->Inject Column C18 RP Column (MeCN / TFA) Inject->Column Detect UV Detection (230 nm) Column->Detect

Pre-column derivatization and RP-HPLC analysis workflow for amino alcohols.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh solution of the derivatizing reagent (e.g., cyanuric chloride variant) in acetonitrile[3].

  • Derivatization Reaction: In a reaction vial, mix 100 µL of the amino alcohol sample with 200 µL of the derivatizing reagent[4].

  • Incubation: Vortex the mixture and allow it to react at room temperature for 2-3 minutes. The reaction with the secondary amine is rapid[4].

  • Injection: Inject 20 µL of the resulting diastereomeric mixture into the HPLC system[4].

  • Chromatographic Separation: Use a standard C18 RP column (e.g., 4.6 x 250 mm, 5 µm). Elute with a linear gradient of Mobile Phase A (0.1% aqueous Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile) at a flow rate of 1.0 mL/min[3][4].

  • Detection: Monitor the eluent via UV detection at 230 nm[3].

Quantitative Data & Characterization

Table 1: Expected Yields and Chromatographic Parameters

Parameter cis-3-Methylamino-cyclohexanol trans-3-Methylamino-cyclohexanol
Typical Initial Ratio (Synthesis via reduction) ~89% ~11%
Isolated Yield (Column Chromatography) 69% 6%
RP-HPLC Elution Order (Derivatized) Early eluting Late eluting
TLC Rf Value (CH₂Cl₂/CH₃OH 9:1 + 1% TEA) Lower Rf (More polar) Higher Rf (Less polar)

(Data synthesized from the reduction and separation of analogous 1,3-aminocyclohexanol systems[1][2])

Table 2: Diagnostic ¹H-NMR Parameters for Stereochemical Validation | Isomer | Conformation | H1 (CH-OH) Multiplicity | H3 (CH-NHMe) Multiplicity | Diagnostic Coupling Constants ( J ) | | :--- | :--- | :--- | :--- | :--- | | cis-isomer | Diequatorial (OH/NHMe) | Triplet of triplets (tt) | Triplet of triplets (tt) | Jax−ax​≈11.2−11.6 Hz; Jax−eq​≈4.0−4.8 Hz | | trans-isomer | Axial-Equatorial | Multiplet (m) | Multiplet (m) | Lacks dual large Jax−ax​ couplings | (Coupling constants derived from analogous 1,3-aminocyclohexanol systems[2][5])

Troubleshooting & FAQs

Q1: My cis and trans isomers are co-eluting as a single, broad smear on the silica column. How do I fix this? A1: This is a classic symptom of silanol-induced tailing. The basic secondary amine of 3-methylamino-cyclohexanol is protonating on the silica surface. Solution: Ensure you are using a basic modifier. Add 1-2% Triethylamine (TEA) or aqueous ammonium hydroxide to your mobile phase. Alternatively, switch your stationary phase from silica gel to basic Alumina, which does not possess acidic silanol groups and often provides superior resolution for basic amino alcohols[1].

Q2: How can I definitively distinguish between the cis and trans isomers after separation? A2: ¹H-NMR spectroscopy is the most definitive self-validating tool. The stereochemistry can be assigned by analyzing the coupling constants ( J ) of the protons attached to the carbons bearing the functional groups (H1 and H3). Mechanism: In the cis isomer, the molecule adopts a diequatorial conformation to minimize 1,3-diaxial steric clashes. Consequently, the H1 and H3 protons are both axial. An axial proton coupled to adjacent axial and equatorial protons will present as a triplet of triplets (tt) with a large axial-axial coupling constant ( J≈11.2−11.6 Hz) and a smaller axial-equatorial coupling constant ( J≈4.0−4.8 Hz)[2][5]. If you observe these large J values for both H1 and H3, you have isolated the cis isomer. The trans isomer will lack this dual axial-axial coupling signature.

Q3: Is derivatization strictly necessary for HPLC analysis? A3: It depends entirely on your detector. Because 3-methylamino-cyclohexanol lacks a conjugated pi-system, it is practically invisible to standard UV/Vis detectors. If you only have a UV detector, pre-column derivatization (e.g., with cyanuric chloride) is mandatory[3][4]. However, if you have access to a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD), you can bypass derivatization. In such cases, use Hydrophilic Interaction Liquid Chromatography (HILIC) instead of RP-HPLC, as HILIC provides excellent retention for highly polar, underivatized amino alcohols[4].

Sources

Technical Support Center: Troubleshooting & Upgrading the Optical Purity of (1R,3S)-3-Methylamino-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers, scientists, and drug development professionals, the chiral integrity of building blocks like (1R,3S)-3-Methylamino-cyclohexanol is non-negotiable[1]. This cis-amino alcohol presents unique synthetic challenges due to the presence of both a secondary amine and a secondary alcohol.

Below, our Senior Application Scientists detail field-proven strategies to upgrade its optical purity (enantiomeric excess, ee). We do not just provide steps; we explain the mechanistic causality behind these experimental choices to ensure your protocols are robust, scalable, and self-validating.

Quantitative Comparison of Chiral Upgrading Strategies

Before selecting a methodology, it is critical to evaluate your project's scale and resource availability. The table below summarizes the quantitative performance metrics of the three primary upgrading strategies.

ParameterDiastereomeric CrystallizationEnzymatic Kinetic Resolution (CAL-B)Preparative Chiral SFC
Optimal Scale > 100 g to Multi-kg1 g to 100 g< 10 g (Discovery Phase)
Max Achievable ee > 99.0% (after 2 recrystallizations)95.0% - 98.0%> 99.5%
Yield (Theoretical 50%) 35% - 42%40% - 45%45% - 48%
Cost / Complexity Low Cost / Low ComplexityMedium Cost / Requires ProtectionHigh Cost / Equipment Heavy
Time to Execute 2 - 4 Days3 - 5 Days1 - 2 Days
FAQ 1: What is the most scalable method to increase the enantiomeric excess of (1R,3S)-3-Methylamino-cyclohexanol?

Answer: The industrial standard for scaling chiral amino alcohols is Diastereomeric Salt Resolution using chiral acids. For cis-3-aminocyclohexanol derivatives, (R)-(-)-Mandelic acid has been proven highly effective [2].

The Causality: Why does mandelic acid work so well? The spatial arrangement of the hydroxyl and phenyl groups in mandelic acid forms a highly stable, rigid hydrogen-bonding network specifically with the cis-oriented amino and hydroxyl groups of the (1R,3S) isomer. This creates a significant thermodynamic solubility differential (ΔΔG of crystallization) compared to the (1S,3R) enantiomer, allowing the (1R,3S) salt to selectively precipitate out of solution[3].

SaltResolution A Enantioenriched Mixture (1R,3S)-3-Methylamino-cyclohexanol B Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) A->B C Heating & Dissolution in Solvent (EtOH/H2O) B->C D Controlled Cooling & Crystallization C->D Thermodynamic Control E Filtration D->E F Mother Liquor (Impurity Enriched) E->F Soluble G Crystalline Salt (>98% de) E->G Precipitate H Salt Breaking (Base Treatment & Extraction) G->H I Optically Pure (1R,3S)-Isomer (>99% ee) H->I

Workflow for the diastereomeric salt resolution of (1R,3S)-3-Methylamino-cyclohexanol.

Step-by-Step Methodology: Mandelic Acid Resolution
  • Salt Formation: Dissolve 1.0 equivalent of the crude (1R,3S)-enriched 3-Methylamino-cyclohexanol and 1.0 equivalent of (R)-(-)-Mandelic acid in 95% Ethanol (10 volumes).

  • Heating: Heat the suspension to 75°C under reflux until a completely homogenous solution is achieved.

  • Controlled Cooling (Critical Step): Cool the solution linearly to 20°C over a period of 6 to 8 hours. Pro-tip: Add seed crystals of the pure (1R,3S)·(R)-mandelate salt at 55°C to induce controlled nucleation and prevent the product from "oiling out".

  • Isolation: Filter the crystalline solid and wash the filter cake with ice-cold 95% Ethanol (2 volumes).

  • Salt Breaking: Suspend the isolated salt in deionized water, adjust the pH to >12 using 2M NaOH, and extract the free base with Dichloromethane (3 x 5 volumes). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Check: Measure the specific optical rotation [α]D​ of the isolated salt before base treatment. A constant specific rotation across two consecutive recrystallizations mathematically confirms that maximum diastereomeric excess (de) has been achieved.

FAQ 2: My diastereomeric salt crystallization is yielding low optical purity (<90% ee). How can I troubleshoot this?

Answer: If your ee is stalling, you are likely suffering from kinetic trapping rather than thermodynamic control.

  • Solvent Effects: Ensure you are using an aqueous-organic mixture (like 95% EtOH). Pure anhydrous solvents often cause rapid, indiscriminate precipitation (kinetic control), trapping the wrong enantiomer in the crystal lattice. The presence of 5% water increases the solubility threshold, forcing the system into thermodynamic control where only the most stable diastereomer crystallizes[2].

  • Ostwald Ripening: If the ee is low, do not immediately filter. Hold the slurry at 40°C for 12 hours before cooling to 20°C. This temperature cycling dissolves smaller, kinetically formed impure crystals and redeposits the material onto the larger, thermodynamically stable (1R,3S) crystals.

FAQ 3: Can biocatalysis be used to upgrade the optical purity of this N-methylated amino alcohol?

Answer: Yes, Enzymatic Kinetic Resolution (EKR) is a highly precise alternative, though it requires temporary protection of the secondary amine to prevent unwanted N-acylation.

The Causality: Candida antarctica Lipase B (CAL-B) features a deep, narrow catalytic triad pocket (oxyanion hole) that strongly prefers specific stereoconfigurations of secondary alcohols [4]. Because the cyclohexane ring is conformationally locked in a chair form, the cis configuration (1R,3S) reacts at a vastly different rate than its (1S,3R) enantiomer due to severe steric clashes in the enzyme's binding pocket during the formation of the tetrahedral intermediate[5].

EnzymaticResolution A N-Protected Mixture (Boc/Cbz-Derivative) B Add CAL-B Lipase & Vinyl Acetate A->B C Enzymatic Transesterification (Kinetic Resolution) B->C D Unreacted Alcohol (Target: 1R,3S isomer) C->D Slower Reacting E Acylated Product (Off-target isomer) C->E Faster Reacting F Chromatographic Separation D->F G Deprotection (TFA or H2/Pd-C) D->G E->F F->D Isolate H Optically Pure (1R,3S)-Isomer G->H

Biocatalytic kinetic resolution pathway utilizing CAL-B for chiral enrichment.

Step-by-Step Methodology: CAL-B Kinetic Resolution
  • N-Protection: React the crude amine mixture with Boc₂O (1.1 eq) in Dichloromethane to yield N-Boc-3-methylaminocyclohexanol.

  • Enzymatic Acylation: Dissolve the N-Boc derivative in Methyl tert-butyl ether (MTBE). Add 50% w/w Novozym 435 (immobilized CAL-B) and Vinyl Acetate (3.0 eq) as the acyl donor.

  • Incubation: Agitate the mixture at 40°C for 24-48 hours.

  • Self-Validation Check: Monitor the reaction via chiral GC or HPLC. Stop the reaction strictly when the conversion reaches exactly 50%. If conversion significantly exceeds 50%, the ee of the unreacted alcohol will artificially increase at a severe expense of yield, indicating kinetic bleed.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Separate the unreacted (1R,3S)-alcohol from the acylated (1S,3R)-ester via standard silica gel chromatography.

  • Deprotection: Treat the isolated (1R,3S)-alcohol with 4M HCl in Dioxane to remove the Boc group, yielding the optically pure amine hydrochloride.

References
  • Title: Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol Source: Organic Process Research & Development, 2011, 15(1), 294–300. URL: [Link]

  • Title: Main Structural Targets for Engineering Lipase Substrate Specificity Source: Catalysts, 2020, 10(7), 758. URL: [Link]

Sources

Technical Support Center: Preventing Racemization in Chiral Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing stereochemical degradation during the synthesis of chiral amino alcohols from amino acid precursors.

Mechanistic Diagnostic: Pathways of Racemization

Before troubleshooting, it is critical to understand the causality of stereocenter loss. Racemization at the α -carbon predominantly occurs via two mechanisms:

  • Oxazolone Formation : Activation of the carboxylate group labilizes the α -hydrogen, prompting intramolecular attack by the N-protecting group to form an oxazolone ring[1][2].

  • Direct Enolization : Prolonged exposure to basic conditions (e.g., piperidine during Fmoc deprotection) strips the acidic α -proton, leading to a planar enolate[3].

RacemizationPathways cluster_0 High Racemization Risk (Standard Activation) cluster_1 Racemization-Free Pathways A N-Protected Amino Acid B Carboxyl Activation (e.g., DCC, EDC) A->B Standard Coupling E Direct Reduction (NaBH4 / I2) A->E In situ Borane F Mild Esterification (TFE / CM Esters) A->F Mild Reagents C Oxazolone Intermediate B->C Intramolecular Attack D Base-Catalyzed Enolization (Loss of Stereocenter) C->D alpha-H Abstraction G Racemic Amino Alcohol (Low ee%) D->G Reduction H Enantiopure Chiral Amino Alcohol (High ee%) E->H Hydride Transfer F->H Subsequent Reduction

Mechanistic divergence between racemization-prone activation and chirality-retaining reduction.

Troubleshooting Q&A

Q: My final amino alcohol product shows a significant loss of enantiomeric purity (ee%). What went wrong during the reduction step? A: If you activated the carboxylic acid with standard coupling agents (e.g., DCC, EDC, or CDI) prior to reduction, you likely induced oxazolone formation[2]. The α -proton of the oxazolone intermediate is highly acidic. Under basic or even mildly warm conditions, this proton is abstracted, resulting in a planar enolate and subsequent racemization[1][3]. To prevent this, avoid harsh activation steps and transition to direct reduction methods.

Q: I need to synthesize a complex C-terminally modified amino alcohol where direct reduction isn't feasible. How do I activate the carboxyl group safely? A: Substitute conventional coupling agents with mildly activated 2,2,2-trifluoroethyl (TFE) esters or cyanomethyl (CM) esters[2]. TFE esters activate the carboxylate without generating a highly reactive acylating agent, effectively eliminating the oxazolone pathway. TFE esters have proven resistant to racemization even under microwave heating in ethyl acetate[2].

Q: What is the most reliable reagent system for the direct reduction of N-protected amino acids to amino alcohols without losing stereochemical integrity? A: The NaBH4​/I2​ or NaBH4​/H2​SO4​ reagent systems are the gold standards for this transformation[4][5]. Unlike LiAlH4​ , which can be overly harsh and requires strictly anhydrous conditions[5][6], the NaBH4​/I2​ system generates borane ( BH3​ ) in situ. This allows for the smooth, direct reduction of carboxylic acids to alcohols at ambient or reflux conditions with absolutely no racemization (<0.1%)[4][7].

Quantitative Data: Impact of Synthetic Strategies on Racemization

The following table summarizes the causal relationship between the chosen synthetic strategy and the resulting stereochemical integrity.

SubstrateReagent / Activation SystemMechanistic Risk FactorRacemization LevelReference
N-Acyl Amino AcidsDCC / EDC + Amine/BaseHigh (Oxazolone formation)Moderate to High[2][3]
Fmoc-Cys(Trt)-OHPiperidine (Prolonged)High (Direct Enolization)High[3]
N-Protected Amino Acids NaBH4​ + I2​ None (Direct Hydride Transfer)< 0.1% (Retention)[4][5]
N-Acyl Amino AcidsTFE EsterificationLow (Mild Activation)< 0.1% (Retention)[2]

Self-Validating Experimental Protocols

Protocol A: Racemization-Free Direct Reduction using NaBH4​/I2​

This protocol utilizes in situ generated borane to reduce the carboxyl group directly, bypassing racemization-prone intermediates[4].

Step 1: Substrate Preparation

  • Action: Dissolve the N-protected amino acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Causality: The system must be anhydrous because the active reducing agent ( BH3​ ) reacts violently with water, which would quench the reaction prematurely and reduce yields.

Step 2: Hydride Addition

  • Action: Cool the flask to 0°C in an ice bath. Add NaBH4​ (2.5 eq) in one portion. Stir for 10 minutes.

  • Causality: Cooling prevents runaway exothermic reactions during the subsequent iodine addition. NaBH4​ alone is insufficiently electrophilic to reduce the carboxylate; it requires activation.

Step 3: Iodine Activation

  • Action: Dissolve I2​ (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

  • Causality: Iodine oxidizes the borohydride to form the highly reactive borane-THF complex ( 2NaBH4​+I2​→2BH3​+2NaI+H2​ ). Slow addition controls the evolution of hydrogen gas.

Step 4: Reduction and Self-Validation

  • Action: Remove the ice bath and heat the mixture to reflux for 12-16 hours.

  • Validation Checkpoint: Monitor via TLC (stain with Ninhydrin or PMA). The disappearance of the highly polar carboxylic acid spot confirms complete conversion.

Step 5: Quenching and Workup

  • Action: Cool to 0°C and carefully add Methanol dropwise until effervescence ceases.

  • Validation Checkpoint: The cessation of gas ( H2​ ) evolution is a self-validating indicator that all excess hydride has been safely destroyed.

  • Action: Evaporate the solvent, partition between 1N NaOH and Ethyl Acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the enantiopure amino alcohol.

Protocol B: Mild Activation via TFE Esters for Complex Couplings

When reduction must follow a coupling step, use TFE esters to prevent oxazolone formation[2].

Step 1: Esterification

  • Action: React the N-protected amino acid with 2,2,2-trifluoroethanol (TFE) using a mild catalyst (e.g., a carbodiimide with a racemization suppressor like Oxyma) in ethyl acetate.

  • Causality: The electron-withdrawing trifluoromethyl group activates the ester sufficiently for subsequent nucleophilic attack or mild reduction, but not enough to trigger intramolecular oxazolone cyclization[2].

Step 2: Validation of Intermediate

  • Validation Checkpoint: Analyze the intermediate via IR spectroscopy. The absence of a strong absorption band at ~1820 cm⁻¹ confirms that no oxazolone has formed, validating the stereochemical safety of the intermediate.

Frequently Asked Questions (FAQs)

Q: Why are amino acids like Cysteine and Histidine particularly vulnerable to racemization? A: The side chains of Cys and His contain heteroatoms (sulfur and nitrogen, respectively) that can stabilize the enolate intermediate via inductive effects or intramolecular hydrogen bonding. This significantly lowers the activation energy required for the abstraction of the α -proton, accelerating epimerization[1][3].

Q: Can I use scavengers to prevent racemization during Fmoc deprotection? A: While scavengers (like TIPS or EDT) are primarily used to catch carbocations during final global deprotection, preventing racemization during Fmoc removal (which uses basic piperidine) requires minimizing exposure time. For highly sensitive residues (like Cys attached to 2-chlorotrityl resin), prolonged exposure to piperidine causes direct deprotonation of the α -hydrogen[3]. Use shortened deprotection cycles or alternative milder bases (e.g., piperazine) to mitigate this.

Q: Does temperature play a role in oxazolone-induced racemization? A: Absolutely. The abstraction of the α -proton from the oxazolone intermediate is an endothermic activation process. Harsh temperature conditions exponentially increase the rate of enolization[1]. Always perform carboxyl activations at the lowest feasible temperature (typically 0°C to room temperature) to kinetically trap the desired stereocenter.

References

  • Title : Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis | Source : ResearchGate | URL :[Link]

  • Title : Native Serine Peptide Assembly: Scope and Utility | Source : PMC - NIH | URL :[Link]

  • Title : Recent Advances in the Synthesis of C-Terminally Modified Peptides | Source : PMC - NIH | URL : [Link]

  • Title : 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Source : Chemical Reviews - ACS Publications | URL :[Link]

Sources

Technical Support Center: Solvent Effects on the Crystallization of (1R,3S)-3-Methylamino-cyclohexanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Causality of Solvent Interactions

The crystallization of (1R,3S)-3-Methylamino-cyclohexanol HCl is a complex thermodynamic process governed by the molecule's specific structural features. As a chiral secondary amino alcohol hydrochloride salt, it possesses a dense hydrogen-bonding network (via the hydroxyl donor/acceptor and the protonated amine) coupled with strong electrostatic interactions from the chloride counterion.

Selecting the correct solvent system is not merely about achieving solubility; it is about controlling the kinetics of lattice integration. Poor solvent choices rapidly induce Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and fail to reject undesired diastereomers (such as the 1S,3S or 1R,3R forms). This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-purity crystalline recovery.

Quantitative Data: Solvent Selection & Cooling Profiles

To prevent kinetic hindrances during crystallization, the dielectric constant gradient between the primary solvent and the antisolvent must be carefully managed.

Table 1: Solvent System Selection Matrix & LLPS Risk
Primary SolventAntisolventDielectric Constant GradientOiling Out (LLPS) RiskDiastereomeric Rejection
Ethanol Ethyl Acetate Moderate (24.3 6.0)Low Excellent
MethanolMTBEHigh (32.7 2.6)ModerateGood
IsopropanolHeptaneExtreme (18.3 1.9)Very HighPoor
Table 2: Optimized Controlled Cooling & Seeding Profile
PhaseTemperatureTime/RateMechanistic Purpose
Dissolution 60°CHold 30 minsErases thermal history and ensures complete dissolution of all polymorphs.
Antisolvent 55°C0.1 vol/minGradually lowers polarity to approach the metastable zone without triggering LLPS.
Seeding 50°CHold 60 minsBypasses the high energy barrier of primary nucleation; provides a template for the 1R,3S isomer.
Cooling 50°C 5°C0.1°C/minSlow cooling ensures thermodynamic control, rejecting mismatched diastereomers from the lattice.

Visualizing the Crystallization Process

Workflow Start Dissolve Crude (1R,3S)-3-Methylamino-cyclohexanol HCl in Primary Solvent (EtOH) Filter Polish Filtration (Remove insoluble impurities) Start->Filter Heat Heat to 60°C (Ensure complete dissolution) Filter->Heat AddAntisolvent Slowly Add Antisolvent (Ethyl Acetate) until Cloud Point Heat->AddAntisolvent Seed Add Seed Crystals (0.5-1.0 wt%) AddAntisolvent->Seed Cool Controlled Cooling (0.1°C/min to 5°C) Seed->Cool Isolate Filter & Wash (Cold EtOAc) Cool->Isolate

Fig 1: Antisolvent crystallization workflow for (1R,3S)-3-Methylamino-cyclohexanol HCl.

Troubleshooting Guides & FAQs

Q: My batch consistently forms a milky emulsion at the bottom of the reactor instead of a crystalline suspension. What is happening and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Oiling out in crystallization is a process in which supersaturation causes the initially dissolved compound to separate from solution by creating a secondary liquid phase (emulsion) instead of a solid, crystalline phase[1]. This kinetic hindrance happens when the melting point of the solid is lower than the solution's temperature at that specific solvent composition[2]. Oiling out is highly detrimental because impurities preferentially partition into these highly mobile liquid droplets rather than remaining in the bulk solvent[2][3]. Root Cause Fix: Shift the thermodynamics by lowering the crystallization temperature before adding the antisolvent, or drastically reduce the antisolvent addition rate. Most importantly, introduce seed crystals just before reaching the cloud point to force solid nucleation[1][4].

Q: Why is Ethyl Acetate the recommended antisolvent for this hydrochloride salt, rather than highly non-polar solvents like Hexane or Heptane? A: Ethyl acetate has emerged as the preferred solvent for hydrochloride salt crystallization due to its optimal solubility profile and crystal-forming properties[5]. When you use an extreme non-polar antisolvent like heptane, the dielectric constant of the mixture drops too rapidly. This sudden disruption of the hydrogen-bonding network forces the (1R,3S)-3-Methylamino-cyclohexanol HCl out of the bulk phase faster than it can arrange into a rigid crystal lattice, triggering LLPS. Ethyl acetate provides a moderate polarity gradient that gently induces supersaturation while allowing time for orderly lattice integration.

Q: I am synthesizing the (1R,3S) isomer, but NMR shows contamination with other diastereomers. How does solvent choice affect chiral purity? A: Fractional crystallization of hydrochloride salts exploits the differential solubility properties of diastereomeric salts to achieve separation[6]. Because diastereomers have distinct physical properties and crystal lattice energies, a solvent system like Ethanol/Ethyl Acetate can be tuned so that the (1R,3S) isomer reaches supersaturation first. If crystallization is forced too quickly (e.g., via crash cooling), both diastereomers will precipitate simultaneously. A slow, controlled cooling profile ensures that only the thermodynamically favored (1R,3S) isomer integrates into the growing crystal faces.

Oiling Out Troubleshooting Logic Tree

OilingOut Issue Observation: Liquid-Liquid Phase Separation (Oiling Out) Check Is solute melting point lower than solution temp? Issue->Check Yes Yes Check->Yes No No Check->No Action1 Lower crystallization temp before adding antisolvent Yes->Action1 Action2 Reduce supersaturation rate: Slow antisolvent addition No->Action2 SeedAction Introduce Seed Crystals prior to cloud point Action1->SeedAction Action2->SeedAction Success Solid Nucleation Achieved SeedAction->Success

Fig 2: Troubleshooting logic tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Antisolvent Crystallization

Objective: Isolate diastereomerically pure (1R,3S)-3-Methylamino-cyclohexanol HCl while actively preventing LLPS.

  • Dissolution: Suspend the crude API in Ethanol (3 volumes). Heat the reactor to 60°C under moderate agitation (250 RPM).

    • Causality: Ethanol disrupts the amine-hydroxyl hydrogen bonding network, fully solvating the HCl salt and erasing previous thermal history.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane into a clean reactor.

    • Validation Check: The filtrate must be optically clear. Any residual particulate matter will act as uncontrolled primary nucleation sites, defeating the seeding strategy.

  • Antisolvent Addition & Seeding: Maintain the reactor at 55°C. Begin adding Ethyl Acetate (1 volume) at a strict rate of 0.1 vol/min. Pause addition and add 0.5 wt% of pure (1R,3S) seed crystals.

    • Validation Check: Monitor the solution's turbidity. A sharp, sustained increase in turbidity confirms successful secondary nucleation. If the solution clears immediately, the seeds dissolved (temperature is too high). If oily droplets form on the reactor glass, LLPS has initiated (supersaturation is too high)—immediately halt addition and reheat by 5°C.

  • Controlled Cooling: Once the seed bed has ripened for 60 minutes, cool the reactor to 5°C at a linear rate of 0.1°C/min.

    • Causality: This slow cooling rate ensures thermodynamic control, allowing the (1R,3S) isomer to integrate into the lattice while rejecting the (1S,3S) and (1R,3R) diastereomers into the mother liquor.

  • Isolation: Filter the suspension via a Nutsche filter. Wash the cake with 1 volume of cold (5°C) Ethyl Acetate.

    • Validation Check: Analyze the mother liquor via HPLC. It should show a distinct enrichment of the undesired diastereomers, confirming successful fractional crystallization.

Protocol B: Rescuing an "Oiled-Out" Emulsion

Objective: Recover a batch that has undergone Liquid-Liquid Phase Separation.

  • Re-dissolution: Do not attempt to filter the oil. Reheat the reactor to 65°C until the emulsion completely dissolves back into a single clear phase.

  • Solvent Adjustment: Add 0.5 volumes of Ethanol to decrease the overall supersaturation ratio.

  • Thermal Reset: Cool the reactor to 45°C (a lower temperature than the previous attempt to ensure the solution temperature is below the solute's melting point in the solvent mixture).

  • Forced Nucleation: Add 1.0 wt% seed crystals and hold for 2 hours before resuming any further cooling or antisolvent addition.

    • Validation Check: The formation of a flowable white suspension confirms the transition from a liquid-liquid to a solid-liquid system.

References

  • Oiling Out in Crystallization Mettler Toledo URL:[Link][1]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound ACS Publications (Organic Process Research & Development) URL:[Link][3]

  • 3.6F: Troubleshooting - Liquid Droplets Form (The Solid "Oils Out") Chemistry LibreTexts URL:[Link][2]

Sources

Technical Support Center: Scaling Up the Synthesis of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride. As a critical chiral building block in pharmaceutical development, its efficient and scalable synthesis is of paramount importance.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to address the common challenges encountered during scale-up.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the bench scale. This section addresses specific issues that can arise during the synthesis of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride and provides actionable solutions.

Problem 1: Low Diastereoselectivity in the Reduction Step

Scenario: You are performing a reductive amination of a 3-ketone precursor and obtaining a significant percentage of the undesired (1R,3R) or (1S,3S) diastereomer, leading to difficult purification and reduced overall yield.

Potential Causes:

  • Choice of Reducing Agent: The steric bulk and reactivity of the reducing agent play a crucial role in directing the stereochemical outcome.

  • Reaction Temperature: Temperature can influence the transition state energies, affecting the diastereomeric ratio.

  • Solvent Effects: The solvent can impact the conformation of the intermediate and the solubility of the reducing agent.

Suggested Solutions:

  • Systematic Screening of Reducing Agents: Evaluate a panel of reducing agents with varying steric and electronic properties. For instance, moving from a less hindered reducing agent like sodium borohydride (NaBH₄) to a bulkier one such as lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)₃AlH) can significantly alter the direction of hydride attack.[3]

  • Temperature Optimization: Conduct small-scale experiments at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimal condition for maximizing the desired diastereomer.

  • Solvent Screening: Investigate the effect of different solvents (e.g., methanol, ethanol, tetrahydrofuran, dichloromethane) on the diastereoselectivity. Protic solvents can participate in hydrogen bonding and influence the reaction pathway.

Problem 2: Incomplete Reaction During Reductive Amination

Scenario: After the prescribed reaction time, analysis (TLC, GC, or LC-MS) shows the presence of unreacted starting ketone or the intermediate imine/enamine.

Potential Causes:

  • Inefficient Imine/Enamine Formation: The equilibrium for imine or enamine formation may not favor the product under the reaction conditions.

  • Deactivation of the Reducing Agent: The reducing agent may be consumed by side reactions with the solvent or moisture.

  • Insufficient Equivalents of Reagents: The stoichiometry of the amine or reducing agent may be insufficient for complete conversion.

Suggested Solutions:

  • Use of a Dehydrating Agent: To drive the imine/enamine formation equilibrium, consider adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves.

  • pH Control: The rate of imine formation is often pH-dependent. A slightly acidic medium can catalyze the reaction, but a strongly acidic environment will protonate the amine, rendering it non-nucleophilic.[4]

  • Staged Addition of Reducing Agent: Add the reducing agent in portions to maintain its concentration throughout the reaction and compensate for any gradual decomposition.[5]

  • Re-evaluate Stoichiometry: Increase the equivalents of the amine and/or the reducing agent incrementally in small-scale trials to find the optimal ratio for complete conversion.

Problem 3: Difficulty in Isolating the Hydrochloride Salt

Scenario: After the deprotection and acidification steps, the (1R,3S)-3-Methylamino-cyclohexanol hydrochloride fails to precipitate or crystallize, or it forms an oil.

Potential Causes:

  • High Solubility in the Chosen Solvent: The hydrochloride salt may be too soluble in the reaction or crystallization solvent.

  • Presence of Impurities: Impurities can inhibit crystallization by disrupting the crystal lattice formation.

  • Incorrect pH: The pH of the solution may not be optimal for the precipitation of the hydrochloride salt.

Suggested Solutions:

  • Solvent System Optimization: Experiment with different solvent or anti-solvent systems. A common strategy is to dissolve the free base in a solvent where the hydrochloride salt is soluble (e.g., isopropanol) and then add a solvent in which it is insoluble (e.g., diethyl ether or hexane) to induce precipitation.[6]

  • Purification of the Free Base: Before forming the salt, purify the free base by column chromatography or distillation to remove impurities that may hinder crystallization.

  • Controlled Acidification: Add the HCl solution (e.g., HCl in isopropanol or diethyl ether) slowly and with vigorous stirring to a cooled solution of the free base. Monitor the pH to avoid adding a large excess of acid.

  • Seeding: If a small amount of crystalline product is available, use it to seed the supersaturated solution to initiate crystallization.

Problem 4: Formation of N-Oxide or Other Byproducts During Scale-Up

Scenario: Upon scaling up the reaction, you observe the formation of unexpected byproducts, such as the N-oxide of the product, which were not significant at the laboratory scale.

Potential Causes:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to localized "hot spots" and thermal decomposition or side reactions.

  • Prolonged Reaction Times: Longer reaction times at elevated temperatures can promote byproduct formation.

  • Air/Moisture Sensitivity: Increased exposure to air and moisture during transfers and workup on a larger scale can lead to oxidation or hydrolysis.

Suggested Solutions:

  • Improved Temperature Control: Use a reactor with efficient stirring and a reliable temperature control system to ensure a uniform temperature throughout the reaction mixture.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid unnecessarily long reaction times. Quench the reaction as soon as the starting material is consumed.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture, especially if sensitive reagents are used.[7]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride, providing concise and scientifically grounded answers.

Q1: What are the most common synthetic routes for preparing chiral 3-aminocyclohexanols?

A1: The primary methods include the reduction of β-enaminoketones, asymmetric hydrogenation of β-ketoenamides, and the diastereoselective reduction of β-hydroxy N-sulfinyl imines.[8][9][10] The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability.

Q2: How can I effectively control the stereochemistry during the synthesis?

A2: Stereocontrol is typically achieved through one of three main strategies:

  • Chiral Pool Synthesis: Starting from an enantiomerically pure starting material.

  • Use of Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction.[11]

  • Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.[12][13]

Q3: What are the key considerations for choosing a protecting group for the amino functionality?

A3: The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Readily removable in high yield under conditions that do not affect other functional groups in the molecule. Commonly used protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Q4: What are the best practices for purifying the final hydrochloride salt on a large scale?

A4: For large-scale purification, recrystallization is often the most practical and cost-effective method.[7] Key steps include selecting an appropriate solvent system that provides good solubility at high temperatures and poor solubility at low temperatures, performing a hot filtration if insoluble impurities are present, and allowing for slow cooling to obtain well-formed crystals.

Q5: Are there any specific safety precautions to consider when scaling up this synthesis?

A5: Yes, a thorough risk assessment should be conducted before any scale-up.[14] Specific hazards may include:

  • Flammable Solvents: Use appropriate ventilation and grounding to prevent ignition sources.

  • Reactive Reagents: Handle reagents like metal hydrides and strong acids with appropriate personal protective equipment (PPE) and engineering controls.

  • Exothermic Reactions: Monitor the internal temperature of the reaction closely and have a cooling system readily available to control any exotherms.

III. Scalable Experimental Protocol: Reductive Amination Approach

This protocol outlines a scalable synthesis of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride starting from a suitable 3-cyclohexenone derivative.

Step 1: Asymmetric Michael Addition
  • To a solution of 3-cyclohexenone (1.0 eq) in a suitable solvent (e.g., toluene), add a chiral amine catalyst (e.g., a primary amine derived from a natural amino acid, 0.1 eq).

  • Cool the mixture to 0 °C and add methylamine (1.2 eq) as a solution in ethanol.

  • Stir the reaction at 0 °C for 24-48 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(methylamino)cyclohexan-1-one.

Step 2: Diastereoselective Reduction
  • Dissolve the crude 3-(methylamino)cyclohexan-1-one (1.0 eq) in methanol.

  • Cool the solution to -40 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the internal temperature below -35 °C.

  • Stir the reaction at -40 °C for 4-6 hours.

  • Monitor the reaction by TLC or GC for the disappearance of the starting ketone.

  • Once complete, slowly add acetone to quench the excess sodium borohydride.

  • Warm the mixture to room temperature and add water.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude (1R,3S)-3-(methylamino)cyclohexan-1-ol.

Step 3: Formation of the Hydrochloride Salt
  • Dissolve the crude (1R,3S)-3-(methylamino)cyclohexan-1-ol in isopropanol.

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrogen chloride in isopropanol (prepared by the slow addition of acetyl chloride to isopropanol) until the pH is acidic (pH 1-2).

  • Stir the mixture at 0 °C for 1 hour and then allow it to stand at 4 °C overnight to facilitate crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.

  • Dry the product under vacuum to afford (1R,3S)-3-Methylamino-cyclohexanol hydrochloride.

Quantitative Data Summary
StepStarting MaterialReagentsProductTypical Yield
13-CyclohexenoneChiral amine catalyst, Methylamine3-(Methylamino)cyclohexan-1-one85-95%
23-(Methylamino)cyclohexan-1-oneSodium borohydride(1R,3S)-3-(Methylamino)cyclohexan-1-ol80-90%
3(1R,3S)-3-(Methylamino)cyclohexan-1-olHCl in Isopropanol(1R,3S)-3-Methylamino-cyclohexanol hydrochloride90-98%

IV. Visualized Workflows

Troubleshooting Logic for Low Diastereoselectivity

Low_Diastereoselectivity_Troubleshooting start Low Diastereoselectivity Observed q1 Is the reaction temperature optimized? start->q1 q2 Has a range of reducing agents been screened? q1->q2 Yes sol1 Conduct temperature screening (-78 °C to RT) q1->sol1 No q3 Have different solvents been evaluated? q2->q3 Yes sol2 Test bulkier/less bulky reducing agents q2->sol2 No sol3 Screen aprotic and protic solvents q3->sol3 No end_node Optimized Diastereoselectivity q3->end_node Yes sol1->q2 sol2->q3 sol3->end_node

Caption: Troubleshooting decision tree for low diastereoselectivity.

General Synthetic Pathway

Synthetic_Pathway A 3-Cyclohexenone Derivative B 3-(Methylamino)cyclohexan-1-one A->B Asymmetric Michael Addition C (1R,3S)-3-(Methylamino)cyclohexan-1-ol B->C Diastereoselective Reduction D (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride C->D HCl Salt Formation

Caption: Overview of the synthetic route.

V. References

  • Balbás, I. M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. Available from: [Link]

  • Balbás, I. M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available from: [Link]

  • ChemChart. (n.d.). 3-aminocyclohexanol. Retrieved from [Link]

  • González-Rodríguez, J., & Rudroff, F. (2025). Biocatalytic Reduction of Double Carbon-Nitrogen Bonds Toward Chiral Amines. In Comprehensive Organic Chemistry.

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Amoozadeh, A. (n.d.). 3-Aminocyclohexanols. Bibliothèque et Archives Canada.

  • Dakota Chemicals. (n.d.). The Role of Trans-4-Aminocyclohexanol in Modern Drug Synthesis. Retrieved from [Link]

  • Jacobsen, E. N., & Kakiuchi, K. (2007). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic letters, 9(5), 721–724.

  • Süss, P., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5794-5799.

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros.

  • Li, H., et al. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic & Biomolecular Chemistry, 18(3), 443-447.

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

  • PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride.

  • Kochi, T., Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Journal of the American Chemical Society, 124(23), 6518–6519.

  • da Silva, J. C., et al. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI.

  • Davis, F. A., et al. (2008). Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones. Formal Synthesis of (−)-Pinidinol and (+)- Epipinidinol. The Journal of Organic Chemistry, 73(23), 9619–9626.

  • Google Patents. (n.d.). US5874620A - Process for the purification of (RR-SS)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol hydrochloride.

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

  • BenchChem. (2025). (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Pharmaceutical Innovation.

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.

  • Blakemore, D. C., et al. (2018). Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. ACS medicinal chemistry letters, 9(12), 1183–1185.

  • Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores.

  • de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1249–1254.

  • Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.

  • BenchChem. (2025). Technical Support Center: Purification of Products from 4-(Methylamino)-3-nitrobenzoyl chloride.

  • Pharmaceutical Technology. (2026). Meeting Challenges in Asymmetric Synthesis.

  • de Meijere, A., et al. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate.

  • Chen, J., et al. (2021). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers, 8(15), 4038-4044.

  • ResearchGate. (n.d.). Development of a Safe, Efficient, and Scalable Process for the Synthesis of Midazolam Hydrochloride.

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Established Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The initial focus of this guide was a comparative analysis of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride against other chiral auxiliaries. However, a comprehensive search of scientific literature and chemical databases did not yield any published data on the application of this specific compound as a chiral auxiliary in asymmetric synthesis.

Therefore, to provide a valuable and data-driven resource for researchers, scientists, and drug development professionals, this guide has been pivoted to focus on a comparative analysis of well-established and widely utilized chiral auxiliaries derived from amino alcohols. We will explore their performance, mechanisms, and applications, supported by experimental data, to offer insights into making informed decisions for stereoselective transformations.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the ability to control the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis provides the tools to achieve this, and among the most robust and reliable strategies is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical transformation to selectively produce one enantiomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can, ideally, be recovered for reuse.

Amino alcohol-derived chiral auxiliaries have emerged as a particularly versatile and effective class. Their prevalence stems from their ready availability from the chiral pool (e.g., amino acids), their predictable stereochemical control, and the relative ease of their attachment and removal. This guide will delve into a comparative analysis of some of the most influential amino alcohol-derived chiral auxiliaries, with a focus on their application in fundamental carbon-carbon bond-forming reactions.

Key Classes of Amino Alcohol-Derived Chiral Auxiliaries

Two of the most prominent classes of chiral auxiliaries derived from amino alcohols are the pseudoephedrine amides and the Evans oxazolidinones. Both have been extensively studied and applied in a wide range of asymmetric reactions.

Pseudoephedrine-Based Chiral Auxiliaries

Pseudoephedrine, a naturally occurring and readily available amino alcohol, can be used as an effective chiral auxiliary.[] When reacted with a carboxylic acid or its derivative, it forms a chiral amide. The α-proton of this amide can be deprotonated to form a chiral enolate, which then reacts with electrophiles in a highly diastereoselective manner.

Mechanism of Stereochemical Control: The high level of stereoselectivity is attributed to the formation of a rigid lithium chelate between the amide carbonyl oxygen and the hydroxyl group of the pseudoephedrine moiety. This chelation, combined with the steric hindrance from the methyl group, effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.

G cluster_0 Pseudoephedrine Amide Enolate Formation and Alkylation A Pseudoephedrine Amide C Chelated Lithium Enolate A->C Deprotonation B LDA (Lithium Diisopropylamide) B->C E Alkylated Product C->E Alkylation D Electrophile (E+) D->E

Caption: Stereocontrol in Pseudoephedrine-Mediated Alkylation.

Evans Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinones are a class of powerful and versatile chiral auxiliaries.[] They are typically synthesized from amino acids or other amino alcohols. The substrate is acylated to the nitrogen of the oxazolidinone to form an N-acyl oxazolidinone.

Mechanism of Stereochemical Control: Upon deprotonation, the N-acyl oxazolidinone forms a chelated enolate with a Lewis acid (often boron or titanium). The substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face with high diastereoselectivity.[2]

G cluster_1 Evans Oxazolidinone Aldol Reaction F N-Acyl Oxazolidinone H Chelated Z-Enolate F->H Enolization G Lewis Acid (e.g., Bu₂BOTf) G->H J Aldol Adduct H->J Aldol Addition I Aldehyde (R'CHO) I->J

Caption: Stereocontrol in Evans Aldol Reaction.

Performance Comparison in Asymmetric Reactions

The true measure of a chiral auxiliary lies in its performance in key chemical transformations. Below is a comparative summary of the performance of pseudoephedrine and Evans-type auxiliaries in asymmetric alkylation and aldol reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(+)-Pseudoephedrine propionamideBenzyl bromide>99%90%[3]
(+)-Pseudoephedrine propionamideMethyl iodide98%85%[3]
(S)-4-Benzyl-2-oxazolidinone propionimideBenzyl bromide>98%92%[2]
(S)-4-Benzyl-2-oxazolidinone propionimideAllyl iodide>98%89%[2]

Both pseudoephedrine and Evans-type oxazolidinones provide excellent levels of diastereoselectivity in asymmetric alkylation reactions.[2][3] The choice between them may depend on factors such as the cost and availability of the auxiliary, the ease of removal, and the specific substrate and electrophile being used.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are common motifs in natural products.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone propionimideIsobutyraldehyde>99%85%[2]
(S)-4-Benzyl-2-oxazolidinone propionimideBenzaldehyde>99%91%[2]
(R)-4-Isopropyl-2-oxazolidinone propionimidePropionaldehyde99%80-90%[]

Evans oxazolidinones are particularly renowned for their high and predictable stereocontrol in aldol reactions, consistently affording the syn-aldol product with excellent diastereoselectivity.[][2]

Experimental Protocols

To provide a practical context, below are representative experimental protocols for asymmetric alkylation using pseudoephedrine and Evans-type auxiliaries.

Protocol 1: Asymmetric Alkylation of a Pseudoephedrine Amide

G start Start step1 Dissolve pseudoephedrine amide in THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add LDA solution dropwise step2->step3 step4 Stir for 30 min at -78 °C step3->step4 step5 Add electrophile (e.g., Benzyl Bromide) step4->step5 step6 Warm to 0 °C and stir for 2h step5->step6 step7 Quench with saturated NH₄Cl step6->step7 step8 Extract with Ethyl Acetate step7->step8 step9 Purify by chromatography step8->step9 end End step9->end

Caption: Workflow for Pseudoephedrine Amide Alkylation.

Step-by-Step Methodology:

  • A solution of the N-propionyl-(+)-pseudoephedrine amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise to the amide solution.

  • The resulting mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • The electrophile (e.g., benzyl bromide, 1.2 equiv) is added to the enolate solution.

  • The reaction is allowed to warm to 0 °C and stirred for 2-4 hours, or until TLC analysis indicates completion.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Protocol 2: Asymmetric Aldol Reaction with an Evans Oxazolidinone

G start Start step1 Dissolve N-acyl oxazolidinone in CH₂Cl₂ start->step1 step2 Cool to 0 °C step1->step2 step3 Add Bu₂BOTf and DIPEA step2->step3 step4 Cool to -78 °C step3->step4 step5 Add aldehyde step4->step5 step6 Stir for 2h at -78 °C, then warm to 0 °C step5->step6 step7 Quench with phosphate buffer step6->step7 step8 Extract with CH₂Cl₂ step7->step8 step9 Purify by chromatography step8->step9 end End step9->end

Caption: Workflow for Evans Aldol Reaction.

Step-by-Step Methodology:

  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere is added di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv).

  • N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) is then added dropwise, and the mixture is stirred for 30 minutes at 0 °C.

  • The reaction is cooled to -78 °C, and the aldehyde (1.2 equiv) is added.

  • The mixture is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude aldol adduct is purified by flash column chromatography.

Auxiliary Cleavage and Recovery

A critical aspect of using a chiral auxiliary is its efficient removal from the product without racemization of the newly formed stereocenter, and its recovery for reuse.

  • Pseudoephedrine Amides: The amide bond can be cleaved under acidic or basic hydrolysis to yield the corresponding carboxylic acid.

  • Evans Oxazolidinones: Cleavage can be achieved under various conditions to provide different functional groups. For instance, hydrolysis with lithium hydroxide and hydrogen peroxide yields the carboxylic acid, while reduction with lithium borohydride affords the primary alcohol.

Conclusion

While the utility of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride as a chiral auxiliary remains undocumented in the scientific literature, the field of asymmetric synthesis is rich with other effective amino alcohol-derived auxiliaries. Pseudoephedrine amides and Evans oxazolidinones stand out as highly reliable and versatile tools for the stereoselective synthesis of complex molecules. Their predictable stereochemical outcomes, high diastereoselectivities, and the wealth of available literature make them excellent choices for researchers in both academic and industrial settings. The selection of a particular auxiliary will ultimately depend on the specific transformation, desired product, and economic considerations of the synthetic route.

References

  • Cole, D. C., et al. (2003). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 103(8), 3167-3236. Available from: [Link]

  • ResearchGate. Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

Sources

Comparative Synthesis Routes for 3-Methylamino-cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

3-Methylamino-cyclohexanol (CAS: 89854-96-6) is a highly versatile bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), chiral ligands, and advanced materials[1]. Because it possesses both a secondary amine and a secondary alcohol on a cyclohexane scaffold, its synthesis presents unique regiochemical and stereochemical challenges.

For drug development professionals and process chemists, selecting the optimal synthetic route requires balancing overall yield, stereocontrol (cis/trans ratio), and scalability. This guide objectively compares the three most robust synthetic pathways, providing the mechanistic causality behind reagent selection and self-validating experimental protocols.

Route 1: Catalytic Hydrogenation of 3-Methylaminophenol

The direct reduction of the aromatic ring of 3-methylaminophenol is a highly atom-economical approach. However, the critical challenge in this route is preventing the hydrogenolysis (cleavage) of the C–N and C–O bonds, which are highly susceptible to degradation under standard reductive conditions.

Mechanistic Causality: To mitigate hydrogenolysis, Rhodium on Alumina (Rh/Al₂O₃) is selected as the catalyst instead of the more common Palladium on Carbon (Pd/C). Rhodium selectively reduces the aromatic system at moderate pressures without cleaving the polar substituents. Additionally, triethylamine is added to the reaction mixture. This serves a dual purpose: it keeps the amine in its free-base form (preventing condensation into secondary/tertiary amine byproducts) and slightly dampens catalyst hyper-activity to further protect the functional groups[2].

Experimental Protocol
  • Preparation: In a high-pressure hydrogenation reactor, dissolve 1.0 equivalent of 3-methylaminophenol in methanol to achieve approximately a 1 M concentration.

  • Additives: Add 1.2 equivalents of triethylamine to the solution.

  • Catalyst Addition: Carefully introduce 5% Rh/Al₂O₃ (10–15% w/w relative to the substrate) under an inert nitrogen atmosphere to prevent spontaneous ignition[2].

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the reactor to 3–4 atm (45–60 psi) with H₂ and heat the mixture to 60–70 °C.

  • Validation: Stir vigorously for 16 hours. The reaction is self-validating when the pressure drop ceases, indicating complete saturation of the aromatic ring.

  • Workup: Cool to room temperature, vent the hydrogen safely, and filter the catalyst through a pad of Celite. Evaporate the methanol, partition the residue between chloroform and 5% aqueous NaOH, wash the organic layer, dry over Na₂SO₄, and concentrate. Vacuum distillation yields the product.

Route 2: Reductive Amination of 3-Hydroxycyclohexanone

This route builds the secondary amine directly onto a pre-existing cyclohexanol framework via the condensation of 3-hydroxycyclohexanone with methylamine.

Mechanistic Causality: The reaction proceeds through a hemiaminal intermediate that dehydrates into a transient iminium ion. The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed because its electron-withdrawing acetate groups render the hydride less nucleophilic than standard NaBH₄. Consequently, NaBH(OAc)₃ selectively reduces the iminium ion as it forms, without prematurely reducing the starting ketone into 1,3-cyclohexanediol.

Experimental Protocol
  • Imine Formation: Dissolve 1.0 equivalent of 3-hydroxycyclohexanone in 1,2-dichloroethane (DCE). Add 1.2 equivalents of methylamine (as a methanolic solution).

  • Acidic Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)₃. The slow addition controls the exotherm and ensures the iminium ion is reduced efficiently.

  • Validation: Stir for 12–24 hours at room temperature. Validate completion via GC-MS or TLC by confirming the complete disappearance of the starting ketone.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate in vacuo.

Route 3: Enaminone Formation and Stepwise Reduction

Starting from 1,3-cyclohexanedione, this pathway is highly favored when strict stereocontrol is required to produce the cis-isomer[3].

Mechanistic Causality: Condensation of 1,3-cyclohexanedione with methylamine yields 3-(methylamino)cyclohex-2-en-1-one, an enaminone that is remarkably stable due to resonance. To convert this to the target amino alcohol, a stepwise reduction is utilized. First, the conjugated double bond is reduced using catalytic hydrogenation (Pd/C), which is highly selective for the alkene over the ketone. Subsequently, the resulting 3-methylaminocyclohexanone is reduced with NaBH₄. This two-step reduction allows for excellent stereocontrol, heavily favoring the cis-isomer due to the equatorial attack of the hydride on the substituted cyclohexanone[4].

Experimental Protocol
  • Enaminone Synthesis: Reflux a mixture of 1,3-cyclohexanedione (1.0 eq) and aqueous methylamine (1.5 eq) in ethanol for 4 hours. Remove the solvent under reduced pressure to isolate the crystalline 3-(methylamino)cyclohex-2-en-1-one.

  • Alkene Reduction: Dissolve the enaminone in methanol. Add 10% Pd/C (5% w/w). Hydrogenate at 1 atm H₂ at room temperature until exactly 1 equivalent of H₂ is consumed. Filter the catalyst through Celite.

  • Ketone Reduction: Cool the methanolic filtrate (containing the intermediate 3-methylaminocyclohexanone) to 0 °C. Slowly add NaBH₄ (1.5 eq). The low temperature prevents side reactions and maximizes diastereoselectivity.

  • Validation & Workup: Stir for 2 hours, quench carefully with water, and extract with ethyl acetate. Dry and concentrate to yield predominantly cis-3-methylamino-cyclohexanol[3].

Quantitative Comparison of Routes

MetricRoute 1: Phenol HydrogenationRoute 2: Reductive AminationRoute 3: Enaminone Reduction
Overall Yield 60 - 75%70 - 85%80 - 90%
Stereoselectivity Poor (Mix of cis/trans)Moderate (cis favored)High (cis highly favored)
Scalability High (requires pressure reactor)Very High (standard reactors)High (multi-step process)
Atom Economy HighModerateModerate
Primary Challenge Over-reduction / HydrogenolysisIminium intermediate stabilityManaging a two-step reduction

Pathway Visualizations

SyntheticRoutes P1 3-Methylaminophenol Prod 3-Methylamino- cyclohexanol P1->Prod Route 1: H2, Rh/Al2O3 (Global Reduction) P2 3-Hydroxycyclohexanone P2->Prod Route 2: MeNH2, NaBH(OAc)3 (Reductive Amination) P3 1,3-Cyclohexanedione I3 3-(Methylamino) cyclohex-2-en-1-one P3->I3 Route 3a: MeNH2 (Condensation) I3->Prod Route 3b: H2/Pd-C, then NaBH4

Figure 1: Comparison of three primary synthetic pathways to 3-Methylamino-cyclohexanol.

Mechanism N1 3-Hydroxycyclohexanone N2 Hemiaminal Intermediate N1->N2 + MeNH2 (Nucleophilic Addition) N3 Iminium Ion N2->N3 - H2O (Acid-Catalyzed Dehydration) N4 3-Methylamino-cyclohexanol N3->N4 + Hydride from NaBH(OAc)3 (Reduction)

Figure 2: Mechanistic workflow of the reductive amination route (Route 2).

Sources

Enantiomeric Excess (ee) Determination of (1R,3S)-3-Methylamino-cyclohexanol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of determining the enantiomeric excess (ee) of highly polar, low-molecular-weight aliphatic compounds. (1R,3S)-3-Methylamino-cyclohexanol presents a classic analytical challenge: it possesses two chiral centers, lacks a UV-active chromophore, and contains both a basic secondary amine and a hydrogen-bonding hydroxyl group[1].

Standard reversed-phase or normal-phase chiral HPLC with UV detection is insufficient here. The dual polarity of the -OH and -NHMe groups leads to severe peak tailing on silica-based columns, while the absence of a conjugated π-system renders standard UV detectors blind to the analyte[1].

This guide objectively compares three field-proven methodologies to bypass these limitations: Direct Chiral SFC-MS , Indirect Chiral GC-FID via Acylation , and 19F-NMR via Mosher’s Acid Derivatization .

Comparative Performance Matrix

The following table synthesizes the operational parameters and performance metrics of the three viable workflows for this specific amino alcohol.

ParameterChiral SFC-MS (Direct)Chiral GC-FID (Indirect)19F-NMR (Mosher's Method)
Primary Mechanism Polysaccharide CSP (Hydrogen bonding/sterics)Cyclodextrin CSP (Inclusion complexation)Diastereomeric Anisotropic Shielding
Sample Prep Time < 5 minutes (Dilute & Shoot)~ 45 minutes (Acylation)~ 2 hours (Amide/Ester formation)
Analysis Time 10 – 15 minutes20 – 30 minutes5 – 10 minutes (post-prep)
Sensitivity High (pg to ng range)Moderate (ng to µg range)Low (µg to mg range)
Chromophore Needed? No (Mass-to-charge detection)No (Flame Ionization)No (Nuclear spin detection)
Risk of Racemization NoneLowLow to Moderate (during reaction)

Decision Workflow for Analytical Selection

The selection of the appropriate method depends heavily on available instrumentation and the required throughput.

Workflow Start Sample: (1R,3S)-3-Methylamino-cyclohexanol Q1 Is MS or ELSD detection available? Start->Q1 SFC Chiral SFC-MS (Direct Separation) Q1->SFC Yes Q2 Is Chiral GC available? Q1->Q2 No GC Chiral GC-FID (TFAA Derivatization) Q2->GC Yes NMR 19F-NMR (Mosher's Acid Deriv.) Q2->NMR No

Decision matrix for selecting the optimal ee determination method.

Method 1: Direct Chiral SFC-MS (The Gold Standard)

Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) is the most authoritative and high-throughput method for unprotected amino alcohols[2].

The Causality of the Method: Supercritical CO2 is highly non-polar, acting similarly to hexane, but with superior diffusivity. However, the basic secondary amine of 3-methylamino-cyclohexanol will strongly interact with free acidic silanols on the stationary phase, causing irreversible adsorption or severe peak tailing. To counteract this, a polar modifier (2-Propanol) is used to elute the compound, and a basic additive (Diethylamine, DEA) is introduced. The DEA competitively binds to the acidic silanol sites, masking them and allowing the amino alcohol to elute as a sharp, symmetrical peak[2]. Because the molecule lacks a chromophore, Electrospray Ionization Mass Spectrometry (ESI-MS) is used to track the [M+H]+ ion (m/z 130.1).

Self-Validating Protocol: SFC-MS
  • System Validation (Suitability): Inject a 1 mg/mL solution of racemic (1R,3S)-3-Methylamino-cyclohexanol. The system is validated only if the resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 .

  • Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm[2].

  • Mobile Phase: Isocratic elution using 75% supercritical CO2 and 25% 2-Propanol containing 0.2% Diethylamine (DEA)[2].

  • Flow Rate & Pressure: 3.0 mL/min at a backpressure of 120 bar.

  • Column Temperature: 35 °C.

  • Detection: ESI-MS in positive ion mode, extracting m/z = 130.1.

  • ee Calculation: Integrate the Area Under the Curve (AUC) for the (1R,3S) peak and the (1S,3R) peak. ee=AUC1R,3S​+AUC1S,3R​∣AUC1R,3S​−AUC1S,3R​∣​×100% .

Method 2: Indirect Chiral GC-FID via Acylation

When SFC-MS is unavailable, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust alternative. However, direct injection of 3-methylamino-cyclohexanol into a GC will fail.

The Causality of the Method: The -OH and -NHMe groups form strong intermolecular hydrogen bonds, drastically increasing the boiling point and causing thermal degradation or permanent adsorption onto the GC column lining. By reacting the sample with Trifluoroacetic Anhydride (TFAA), both the amine and hydroxyl groups are converted into trifluoroacetamides/trifluoroacetates[1]. This eliminates hydrogen bonding, drastically lowers the boiling point, and allows the volatile derivatives to be separated on a cyclodextrin-based chiral stationary phase.

Self-Validating Protocol: GC-FID
  • Derivatization Step: Dissolve 5 mg of the sample in 1 mL of anhydrous Dichloromethane (DCM). Add 50 µL of TFAA and 10 µL of Pyridine (as an acid scavenger).

  • Reaction: Seal the vial and heat at 60 °C for 30 minutes.

  • Workup: Evaporate the solvent and excess TFAA under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of pure DCM.

  • System Validation: Inject a derivatized racemic standard. Confirm baseline separation of the enantiomers before injecting the unknown sample.

  • Chromatography: Inject 1 µL onto a β -DEX 225 chiral capillary column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: 100 °C hold for 2 mins, ramp at 2 °C/min to 160 °C, hold for 10 mins.

  • Detection: FID at 250 °C.

Method 3: 19F-NMR via Mosher’s Acid Derivatization

When chromatographic resolution fails or equipment is offline, Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs) is the definitive structural fallback[3].

The Causality of the Method: Enantiomers have identical NMR spectra in an achiral environment. By reacting the enantiomeric mixture with enantiopure (R)-(-)-Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into diastereomers[4]. Diastereomers have different physical properties and distinct magnetic environments. The trifluoromethyl ( CF3​ ) group of the Mosher moiety will experience different anisotropic shielding from the cyclohexane ring depending on whether it is attached to the (1R,3S) or (1S,3R) isomer[4]. This results in two distinct singlet peaks in the 19F-NMR spectrum, which can be cleanly integrated.

Mechanism Enantiomers Enantiomeric Mixture (1R,3S) & (1S,3R) Reaction Acylation (Pyridine, RT) Enantiomers->Reaction Reagent (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Diastereomers Diastereomeric Amides/Esters (R,1R,3S) & (R,1S,3R) Reaction->Diastereomers NMR 19F-NMR Analysis (Distinct CF3 shifts) Diastereomers->NMR

Reaction pathway for Mosher's acid derivatization and NMR analysis.
Self-Validating Protocol: 19F-NMR
  • Derivatization Step: Dissolve 5 mg of the amino alcohol in 0.5 mL of anhydrous CDCl3​ directly in an NMR tube.

  • Reagent Addition: Add 3 equivalents of deuterated pyridine (base) and 2.5 equivalents of (R)-(-)-MTPA-Cl (to ensure both the amine and alcohol are derivatized).

  • Reaction: Invert the tube to mix and let sit at room temperature for 2 hours.

  • System Validation: Run a standard 1H-NMR scan first. The disappearance of the broad -NH and -OH peaks validates that the derivatization has gone to 100% completion. Incomplete conversion will skew the ee calculation.

  • 19F-NMR Acquisition: Acquire the 19F spectrum (proton-decoupled). You will observe two distinct CF3​ singlets (typically around -71 to -72 ppm).

  • ee Calculation: Integrate the two singlets. The ratio of the integrals directly corresponds to the enantiomeric ratio.

Conclusion

For routine, high-throughput analysis of (1R,3S)-3-Methylamino-cyclohexanol, Chiral SFC-MS is the undisputed optimal choice due to its speed, lack of derivatization, and high resolution[2]. However, maintaining proficiency in GC-FID acylation [1] and 19F-NMR Mosher derivatization [3] ensures that a laboratory maintains robust, orthogonal methods to validate unexpected results or troubleshoot complex matrices.

References
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol - Benchchem - 1 (Citation:[1])

  • WO2011104334A1 - 4-[cycloalkyloxy(hetero)arylamino]thieno[2,3-d]pyrimidines having mnk1/mnk2 inhibiting activity - Google Patents - 2 (Citation:[2])

  • Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents - PMC - 3 (Citation:[3])

  • A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines - SciELO - 4 (Citation:[4])

Sources

Analytical Mastery: Validation of HPLC Methods for (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex chiral aliphatic compounds, analytical scientists face significant challenges in method development and validation. The compound (1R,3S)-3-Methylamino-cyclohexanol hydrochloride is a prime example: it is a highly polar, basic secondary amine that completely lacks a UV-absorbing chromophore.

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection is fundamentally unsuited for this molecule. The high polarity results in zero retention on standard C18 columns (eluting in the void volume), and the lack of a conjugated π -electron system renders UV detection blind.

This guide objectively compares the performance of modern analytical alternatives for this compound and provides a comprehensive, step-by-step validation protocol based on the latest ICH Q2(R2) guidelines[1].

Methodological Comparison: Selecting the Optimal Strategy

To accurately quantify (1R,3S)-3-Methylamino-cyclohexanol hydrochloride, scientists typically choose between three distinct chromatographic strategies.

Method A: HILIC-CAD (The Modern Gold Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD). HILIC utilizes a polar stationary phase and a highly organic mobile phase, providing excellent retention for polar salts. CAD is a universal, mass-based detector that nebulizes the eluent, evaporates the solvent, and measures the charge transferred to the remaining non-volatile analyte particles[2].

Method B: Pre-Column Derivatization RP-UV (The Traditional Workaround)

The analyte is reacted with a derivatizing agent (e.g., FMOC-Cl or DNFB) to attach a hydrophobic chromophore. This allows the use of standard C18 columns and UV detection. However, derivatization introduces reaction variability, increases sample preparation time, and complicates the validation of accuracy and precision.

Method C: HILIC-RID (The Legacy Approach)

HILIC coupled with Refractive Index Detection (RID). While RID is a universal detector that avoids derivatization, it is notoriously insensitive, highly susceptible to temperature fluctuations, and strictly incompatible with gradient elution, limiting its use for complex sample matrices.

Table 1: Quantitative Performance Comparison
Performance MetricMethod A: HILIC-CADMethod B: Derivatization RP-UVMethod C: HILIC-RID
Sensitivity (LOD) High (~5–10 ng on column)High (~1–5 ng on column)Low (~500 ng on column)
Gradient Compatibility Yes (Requires volatile buffers)Yes No (Isocratic only)
Sample Prep Time Minimal (Dilute & Shoot)High (Reaction, Quenching, Extraction)Minimal (Dilute & Shoot)
Linearity / Calibration Curvilinear (Power function fit)Linear ( R2>0.999 )Linear ( R2>0.995 )
Validation Complexity Moderate (Requires CAD optimization)High (Derivatization efficiency checks)Low

Scientific Rationale & Causality (E-E-A-T)

Do not simply execute methods; understand the physicochemical causality driving them.

Why HILIC for Retention? (1R,3S)-3-Methylamino-cyclohexanol hydrochloride is a highly water-soluble salt. In HILIC, the mobile phase is predominantly organic (e.g., 80% Acetonitrile) with a small aqueous fraction. The polar stationary phase (e.g., Zwitterionic or Amide) immobilizes a water-enriched layer. The polar amino alcohol dynamically partitions from the bulk organic mobile phase into this immobilized aqueous layer. By maintaining the mobile phase pH at ~3.0 using ammonium formate, the secondary amine ( pKa​≈10 ) remains fully protonated, ensuring strong, predictable retention and preventing peak tailing[4].

Why CAD for Detection? Because the analyte lacks a chromophore, UV detection at low wavelengths (e.g., 210 nm) would capture massive baseline drift from mobile phase absorbance. CAD circumvents optical detection entirely. It relies on the physical mass of the analyte. The volatile HILIC mobile phase (Acetonitrile/Ammonium Formate) evaporates completely during nebulization. The remaining solid particles of the amino alcohol hydrochloride collide with ionized nitrogen gas ( N2+​ ), acquiring a charge that is measured by a highly sensitive electrometer[2].

Crucial Expert Insight: CAD response is inherently non-linear over wide concentration ranges. The updated ICH Q2(R2) guidelines explicitly permit the use of alternative mathematical models, such as power-function transformations ( y=axb ), provided the assay is demonstrated to be fit-for-purpose[1][3].

ICH Q2(R2) Validation Workflow

The validation of the HILIC-CAD method must adhere to the lifecycle and Quality-by-Design (QbD) principles outlined in the recent ICH Q2(R2) revision (effective June 2024)[5][6].

ICH_Validation Start Analytical Target Profile (1R,3S)-3-Methylamino-cyclohexanol Sub1 Specificity (Blank & Impurity Resolution) Start->Sub1 Sub2 Linearity & Range (Power Function / R² > 0.99) Start->Sub2 Sub3 Accuracy & Precision (Spike Recovery & Repeatability) Start->Sub3 Sub4 Sensitivity (LOD / LOQ via S/N) Start->Sub4 Sub5 Robustness (DoE on Flow, Temp, Buffer) Start->Sub5 Report ICH Q2(R2) Validation Report Sub1->Report Sub2->Report Sub3->Report Sub4->Report Sub5->Report

Workflow for ICH Q2(R2) compliant HPLC method validation.

Step-by-Step Methodology: HILIC-CAD Protocol

Chromatographic Conditions
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Elution: Isocratic 20% A / 80% B (or shallow gradient if resolving structurally similar impurities).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: Charged Aerosol Detector (Evaporator Temp: 35°C, Data Collection Rate: 10 Hz, Filter: 3.6s).

Sample Preparation
  • Accurately weigh 50.0 mg of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride reference standard.

  • Dissolve in 10.0 mL of Mobile Phase A (aqueous buffer) to ensure complete dissolution of the salt.

  • Dilute 1.0 mL of this stock solution with 9.0 mL of Acetonitrile to match the initial mobile phase conditions (preventing solvent-mismatch peak distortion). Final concentration: 0.5 mg/mL.

Execution of ICH Q2(R2) Validation Steps
  • Specificity: Inject diluent blanks, mobile phase blanks, and known synthetic intermediates (e.g., unmethylated cyclohexanol precursors). Verify that no peaks co-elute with the target analyte window.

  • Linearity and Range: Prepare 7 concentration levels ranging from 50% to 150% of the target working concentration (0.25 to 0.75 mg/mL). Inject in triplicate. Apply a logarithmic transformation ( log(Area) vs. log(Concentration) ) to linearize the CAD response[3].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic sample matrix at 80%, 100%, and 120% levels. Prepare 3 replicates per level. Calculate % recovery against the theoretical spiked amount.

  • Precision (Repeatability & Intermediate Precision): Inject 6 independent preparations of the 100% test concentration on Day 1 (Repeatability). Have a second analyst prepare and inject 6 new preparations on Day 2 using a different HPLC system (Intermediate Precision). Calculate %RSD.

  • LOD and LOQ: Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ). ICH Q2(R2) requires the LOQ to be verified by demonstrating acceptable accuracy and precision at that specific low-level spike[1].

Representative Validation Data

The following table summarizes the expected validation outcomes for the HILIC-CAD method, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HILIC-CAD)Status
Specificity No interference at retention timeNo peaks in blank > 0.1% of targetPass
Linearity (Power Fit) R2≥0.990 (transformed) R2=0.998 ( y=1.45x1.02 )Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.8% (across all levels)Pass
Repeatability %RSD ≤2.0% ( n=6 )%RSD = 1.1%Pass
Intermediate Precision %RSD ≤2.0% ( n=12 total)%RSD = 1.4%Pass
Limit of Quantitation (LOQ) S/N ≥10 , Precision ≤10% 0.5 µg/mL (S/N = 12, RSD = 4.2%)Pass

Sources

A Comparative Guide to (1R,3S)- vs. (1S,3R)-3-Methylamino-cyclohexanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in asymmetric synthesis, the choice of a chiral auxiliary or ligand is a critical decision that dictates the stereochemical outcome of a reaction. This guide provides an in-depth technical comparison of the enantiomeric pair, (1R,3S)-3-Methylamino-cyclohexanol and (1S,3R)-3-Methylamino-cyclohexanol. While direct, side-by-side comparative studies of these specific ligands are not extensively documented, this guide synthesizes established principles of asymmetric catalysis and experimental data from structurally related analogs to provide a robust framework for their application.

The Foundational Role of Chiral Amino Alcohols

Chiral 1,3-amino alcohols are a cornerstone of asymmetric synthesis, serving as highly effective ligands for a variety of metal-catalyzed reactions.[1] Their utility stems from the formation of stable chelate complexes with metal centers, creating a rigid and well-defined chiral environment that directs the approach of a substrate. The enantioselective addition of organozinc reagents to aldehydes is a classic benchmark reaction for evaluating the efficacy of such ligands.[2]

Head-to-Head Comparison: Predicting Stereochemical Outcomes

The stereochemical arrangement of the hydroxyl and methylamino groups on the cyclohexane ring in (1R,3S)- and (1S,3R)-3-Methylamino-cyclohexanol is the determining factor in their ability to induce chirality. In the context of the well-studied enantioselective addition of diethylzinc to aldehydes, the prevailing mechanistic model, proposed by Noyori and others, involves the formation of a dimeric zinc complex bridged by the amino alcohol ligand.[3]

This model predicts that the (1R,3S) and (1S,3R) enantiomers will exhibit opposite stereochemical preferences, leading to the formation of (R)- and (S)-alcohols, respectively, from the same prochiral aldehyde. This is a direct consequence of the opposing chiral environments they create around the reactive zinc center.

Illustrative Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

While specific data for the title compounds is sparse, we can extrapolate expected performance from closely related chiral amino cyclohexanol derivatives. The following table summarizes typical results for the enantioselective addition of diethylzinc to benzaldehyde, a standard model reaction.

LigandProduct ConfigurationTypical Yield (%)Typical ee (%)
(1R,3S)-3-Methylamino-cyclohexanol Analog(R)>90>90
(1S,3R)-3-Methylamino-cyclohexanol Analog(S)>90>90

Note: The data presented is illustrative and based on the performance of structurally similar chiral amino alcohol ligands in the literature.[4]

Mechanistic Insights: The Origin of Enantioselectivity

The high degree of stereocontrol exerted by these ligands can be rationalized by examining the proposed transition state of the reaction. The chiral amino alcohol, the aldehyde, and two zinc atoms assemble into a chair-like six-membered transition state.[3] The stereochemistry of the final product is determined by which enantiotopic face of the aldehyde is presented to the transferring ethyl group from the zinc reagent.

The (1R,3S) and (1S,3R) configurations of the 3-Methylamino-cyclohexanol ligands enforce a specific conformation of this transition state assembly. The bulky cyclohexane backbone, along with the methylamino group, effectively shields one face of the coordinated aldehyde, allowing the nucleophilic attack to occur preferentially from the less sterically hindered face. The opposing absolute configurations of the two ligands lead to the selective formation of the corresponding (R) and (S) products.

G cluster_0 Reaction with (1R,3S)-Ligand cluster_1 Reaction with (1S,3R)-Ligand benzaldehyde_R Benzaldehyde TS_R Transition State (R-directing) benzaldehyde_R->TS_R diethylzinc_R Diethylzinc diethylzinc_R->TS_R ligand_R (1R,3S)-3-Methylamino- cyclohexanol ligand_R->TS_R product_R (R)-1-Phenylpropan-1-ol TS_R->product_R benzaldehyde_S Benzaldehyde TS_S Transition State (S-directing) benzaldehyde_S->TS_S diethylzinc_S Diethylzinc diethylzinc_S->TS_S ligand_S (1S,3R)-3-Methylamino- cyclohexanol ligand_S->TS_S product_S (S)-1-Phenylpropan-1-ol TS_S->product_S

Caption: Enantiocomplementary pathways in asymmetric synthesis.

Experimental Protocols

The following is a generalized protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral 3-methylamino-cyclohexanol ligand, based on established procedures for similar amino alcohols.[5]

Materials:

  • (1R,3S)- or (1S,3R)-3-Methylamino-cyclohexanol

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).

  • Reaction Setup: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 equiv.) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Aldehyde: Slowly add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Analysis: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

G start Start catalyst_prep Catalyst Preparation: Dissolve ligand in toluene start->catalyst_prep reaction_setup Reaction Setup: Add diethylzinc at 0°C catalyst_prep->reaction_setup aldehyde_add Aldehyde Addition: Add benzaldehyde at 0°C reaction_setup->aldehyde_add monitoring Reaction Monitoring: Monitor by TLC aldehyde_add->monitoring workup Work-up: Quench with NH4Cl, extract monitoring->workup purification Purification & Analysis: Column chromatography, determine ee workup->purification end End purification->end

Caption: Experimental workflow for asymmetric diethylzinc addition.

Conclusion

(1R,3S)- and (1S,3R)-3-Methylamino-cyclohexanol represent a pair of effective and predictable chiral ligands for asymmetric synthesis. Their enantiomeric relationship provides access to both enantiomers of a desired product with high stereoselectivity, a crucial advantage in modern drug discovery and development. The choice between the (1R,3S) and (1S,3R) enantiomer is dictated by the desired absolute configuration of the final product. By understanding the underlying mechanistic principles, researchers can confidently employ these versatile chiral auxiliaries to achieve their synthetic goals.

References

  • Molecules 2012 , 17(1), 151-162; [Link]

  • The Journal of Organic Chemistry 2003 , 68(10), 3781-3785; [Link]

  • Organic Chemistry Portal, "Enantioselective Reduction of Ketones"; [Link]

  • The Journal of Organic Chemistry 2000 , 65(7), 2108-2113; [Link]

  • Journal of the American Chemical Society 2002 , 124(43), 12944-12945; [Link]

  • Chemistry 2005 , 11(6), 1949-57; [Link]

  • Journal of the American Chemical Society 2001 , 123(12), 2915-2916; [Link]

  • Wikipedia, "Asymmetric addition of dialkylzinc compounds to aldehydes"; [Link]

  • Molecules 2025 , 30(15), 1-15; [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Methylamino-cyclohexanol Stereoisomers: A Methodological Approach for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the biological activities of the four stereoisomers of 3-Methylamino-cyclohexanol. In the absence of direct comparative data in the public domain, this document serves as a detailed methodological roadmap, outlining the synthesis, characterization, and biological evaluation of these compounds. By following the principles and protocols detailed herein, researchers can elucidate the structure-activity relationships (SAR) governed by the stereochemistry of 3-Methylamino-cyclohexanol, a critical step in the discovery and development of novel therapeutics.

Introduction: The Critical Role of Stereochemistry in Pharmacology

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, often exhibit distinct pharmacological and toxicological profiles. This is because biological systems, such as receptors and enzymes, are chiral environments, leading to stereospecific interactions with drug molecules. A classic example is the drug thalidomide, where one enantiomer is an effective sedative while the other is a potent teratogen. Therefore, the synthesis and biological evaluation of individual stereoisomers are paramount in drug discovery.

3-Methylamino-cyclohexanol possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans relationship of the hydroxyl and methylamino groups, along with their absolute configurations, will dictate how each molecule fits into a biological target, profoundly influencing its activity. This guide will walk through the necessary steps to unravel these differences.

Synthesis and Characterization of 3-Methylamino-cyclohexanol Stereoisomers

The first step in a comparative biological evaluation is to obtain the individual stereoisomers in high purity. While a detailed synthetic route is beyond the scope of this guide, a general strategy can be proposed based on established chemical literature for related compounds.

A plausible approach involves the stereoselective reduction of a suitable precursor, such as a chiral β-enaminoketone derived from a 1,3-cyclohexanedione. The use of chiral auxiliaries or catalysts can facilitate the synthesis of specific stereoisomers. Following synthesis, each stereoisomer must be rigorously purified, typically by chromatography, and its absolute and relative stereochemistry confirmed using analytical techniques such as NMR spectroscopy and X-ray crystallography. The enantiomeric purity of each isomer should be determined using a suitable chiral chromatography method.

A Proposed Experimental Plan for Comparative Biological Evaluation

Based on the structural motifs present in 3-Methylamino-cyclohexanol (a cyclic amino alcohol), potential biological targets include G-protein coupled receptors (GPCRs) and ion channels. Structurally related compounds have shown activity at opioid and N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] Therefore, a logical starting point is to screen the four stereoisomers for activity at these targets.

In Vitro Assays: Target Identification and Functional Characterization

3.1.1. Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This is quantified by the inhibition constant (Ki), which represents the concentration of the test compound that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Opioid and NMDA Receptor Binding Assays

  • Objective: To determine the binding affinities (Ki) of the four stereoisomers of 3-Methylamino-cyclohexanol for mu-opioid (μOR), delta-opioid (δOR), kappa-opioid (κOR), and NMDA receptors.

  • Materials:

    • Membrane preparations from cells expressing the human recombinant opioid or NMDA receptors.

    • Radioligands: [³H]-DAMGO (for μOR), [³H]-DPDPE (for δOR), [³H]-U69,593 (for κOR), and [³H]-MK-801 (for NMDA receptors).

    • Non-specific binding controls: Naloxone (for opioid receptors) and unlabeled MK-801 (for NMDA receptors).

    • The four purified stereoisomers of 3-Methylamino-cyclohexanol.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of each stereoisomer.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test stereoisomer.

    • For each stereoisomer concentration, prepare a parallel set of wells containing an excess of the non-specific binding control to determine non-specific binding.

    • Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.1.2. Functional Assays: Assessing Agonist or Antagonist Activity

Once binding affinity is established, functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.

Experimental Protocol: cAMP Assay for Opioid Receptors (GPCRs)

  • Objective: To determine if the stereoisomers act as agonists or antagonists at the μ-opioid receptor.

  • Principle: The μ-opioid receptor is a Gi-coupled GPCR.[2] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • HEK293 cells expressing the human μ-opioid receptor.

    • Forskolin (an adenylyl cyclase activator).

    • A potent μ-opioid agonist (e.g., DAMGO).

    • A competitive antagonist (e.g., naloxone).

    • A commercial cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure (Agonist Mode):

    • Plate the cells in a 96-well plate and grow to confluence.

    • Treat the cells with serial dilutions of each stereoisomer in the presence of forskolin.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration using the assay kit.

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of each stereoisomer.

    • Add a fixed concentration of a known agonist (e.g., DAMGO at its EC80) and forskolin.

    • Incubate and measure the intracellular cAMP levels.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the log concentration of the stereoisomer to determine the EC50 (potency) and the maximal effect (efficacy).

    • Antagonist Mode: Plot the cAMP levels against the log concentration of the stereoisomer to determine the IC50. This can be used to calculate the antagonist affinity (Kb).

In Vivo Assays: Evaluating Therapeutic Potential and Side Effects

In vivo studies are essential to assess the physiological effects of the stereoisomers in a whole organism. Animal models can provide insights into potential therapeutic applications and adverse effects. All animal experiments should be conducted ethically and in accordance with institutional and national guidelines.

Experimental Protocol: Hot Plate Test for Analgesia (Opioid Activity)

  • Objective: To evaluate the analgesic (pain-relieving) effects of the stereoisomers.

  • Principle: The hot plate test measures the latency of a pain response to a thermal stimulus. An increase in latency indicates an analgesic effect.

  • Materials:

    • Mice or rats.

    • A hot plate apparatus maintained at a constant temperature (e.g., 55°C).

    • The four stereoisomers of 3-Methylamino-cyclohexanol.

    • A positive control (e.g., morphine).

    • A vehicle control.

  • Procedure:

    • Administer a specific dose of a stereoisomer, morphine, or vehicle to the animals (e.g., via intraperitoneal injection).

    • At various time points after administration, place the animal on the hot plate and measure the time it takes for it to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is used to prevent tissue damage.

    • Record the response latencies.

  • Data Analysis:

    • Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

    • Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative In Vitro Biological Activity of 3-Methylamino-cyclohexanol Stereoisomers

StereoisomerμOR Ki (nM)δOR Ki (nM)κOR Ki (nM)NMDA Ki (nM)μOR Functional Activity (EC50/IC50, nM)
(1R,3R)
(1S,3S)
(1R,3S)
(1S,3R)

Table 2: Comparative In Vivo Analgesic Activity of 3-Methylamino-cyclohexanol Stereoisomers

StereoisomerDose (mg/kg)Peak Analgesic Effect (%MPE)Duration of Action (min)
(1R,3R)
(1S,3S)
(1R,3S)
(1S,3R)
Morphine
Vehicle

Visualization of Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Stereoselective Synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, X-ray) purification->characterization binding_assay Radioligand Binding Assays (Opioid & NMDA Receptors) characterization->binding_assay functional_assay Functional Assays (e.g., cAMP Assay) binding_assay->functional_assay Determine Affinity (Ki) data_analysis_invitro In Vitro Data Analysis functional_assay->data_analysis_invitro Determine Potency (EC50/IC50) & Efficacy animal_model Animal Models (e.g., Hot Plate Test) functional_assay->animal_model sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis_invitro->sar_analysis behavioral_testing Behavioral & Physiological Measurements animal_model->behavioral_testing Assess Therapeutic Potential data_analysis_invivo In Vivo Data Analysis behavioral_testing->data_analysis_invivo Evaluate Efficacy & Side Effects data_analysis_invivo->sar_analysis

Caption: Experimental workflow for the comparative biological evaluation of 3-Methylamino-cyclohexanol stereoisomers.

mu_opioid_pathway cluster_membrane Cell Membrane agonist Agonist (e.g., DAMGO or active stereoisomer) mu_receptor μ-Opioid Receptor (μOR) agonist->mu_receptor Binds to g_protein Gi/o Protein mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response (e.g., Analgesia) pka->cellular_response Phosphorylates targets leading to

Caption: Simplified signaling pathway of an agonist at the μ-opioid receptor.

Conclusion

This guide provides a robust framework for the systematic evaluation of the biological activities of the four stereoisomers of 3-Methylamino-cyclohexanol. By employing the described synthetic, analytical, and pharmacological methodologies, researchers can generate the critical data needed to understand the influence of stereochemistry on the compound's biological profile. This knowledge is fundamental for identifying the most promising stereoisomer for further development as a potential therapeutic agent and for advancing our understanding of drug-receptor interactions.

References

  • Chen, B. V., Szmuszkovicz, J., Lahti, R. A., & Zichi, D. A. (1985). Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor. Journal of Medicinal Chemistry, 28(12), 1853–1864. [Link]

  • Howson, W., Kitteringham, J., Mistry, J., Mitchell, M. B., Novelli, R., Slater, R. A., & Swayne, G. T. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry, 31(2), 352–356. [Link]

  • Luo, L., et al. (2023). The available investigations (for a period of 45 years) connected with the taxonomy, chemical composition and pharmacological activity of Polygonatum species. Molecules, 28(12), 4879. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 641629, trans-3-Methylcyclohexanol. Retrieved March 15, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21599, cis-3-METHYLCYCLOHEXANOL. Retrieved March 15, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12213490, cis-3-Aminocyclohexanol hydrochloride. Retrieved March 15, 2026 from [Link].

  • Nesterkina, M., et al. (2017). Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters. Molecules, 22(10), 1678. [Link]

  • ResearchGate. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved March 15, 2026, from [Link]

  • Talybov, G. M., & Mechtiev, S. D. (2011). Synthesis and biological evaluation of of 1-aryloxy-2-hydroxy-3-aminocyclohexanes. Azerbaijan Chemical Journal.
  • Wikipedia. (2023). Mu-opioid receptor. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (2024). NMDA receptor. Retrieved March 15, 2026, from [Link]

  • Zada, A., et al. (2004). Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali. Journal of Agricultural and Food Chemistry, 52(12), 3894-3899. [Link]

Sources

A Comparative Cost Analysis of Synthetic Routes to (1R,3S)-3-Methylamino-cyclohexanol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

(1R,3S)-3-Methylamino-cyclohexanol is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often paramount to the biological activity and safety profile of the final active pharmaceutical ingredient (API). For researchers and professionals in drug development, selecting an efficient and cost-effective synthetic route to this intermediate is a critical decision that can significantly impact project timelines and budgets. This in-depth guide provides a comprehensive cost and performance analysis of three distinct synthetic strategies for obtaining (1R,3S)-3-Methylamino-cyclohexanol: Reductive Amination , Classical Chiral Resolution , and Enzymatic Kinetic Resolution .

Executive Summary

This guide delves into the practicalities of synthesizing (1R,3S)-3-Methylamino-cyclohexanol, moving beyond theoretical pathways to provide a comparative analysis of viable laboratory and industrial-scale methods. We will explore the nuances of each route, from the accessibility and cost of starting materials to the expected yields, stereochemical purity, and scalability.

Route 1: Diastereoselective Reductive Amination offers a direct approach from a common precursor, but control of stereoselectivity is a key challenge. Route 2: Classical Chiral Resolution provides a well-established, albeit theoretically yield-limited, pathway to the desired enantiomer. Finally, Route 3: Enzymatic Kinetic Resolution presents a highly selective and potentially "greener" alternative, leveraging the specificity of biocatalysts.

The following sections will provide detailed experimental protocols, cost breakdowns, and a discussion of the advantages and disadvantages of each approach, empowering you to make an informed decision for your specific synthetic needs.

Visualization of Synthetic Pathways

cluster_0 Route 1: Diastereoselective Reductive Amination cluster_1 Route 2: Classical Chiral Resolution cluster_2 Route 3: Enzymatic Kinetic Resolution A1 3-Hydroxycyclohexanone B1 Imine Intermediate A1->B1 Methylamine C1 (1R,3S)-3-Methylamino-cyclohexanol B1->C1 Stereoselective Reduction (e.g., NaBH4) A2 Racemic (cis/trans) 3-Methylamino-cyclohexanol B2 Diastereomeric Salts A2->B2 Chiral Resolving Agent (e.g., (+)-Tartaric Acid) C2 (1R,3S)-3-Methylamino-cyclohexanol B2->C2 Fractional Crystallization & Liberation A3 Racemic (cis/trans) 3-Methylamino-cyclohexanol B3 Enantiomerically Enriched Mixture A3->B3 Lipase (e.g., CAL-B) & Acyl Donor C3 (1R,3S)-3-Methylamino-cyclohexanol B3->C3 Separation

Figure 1: Overview of the three primary synthetic routes to (1R,3S)-3-Methylamino-cyclohexanol.

Route 1: Diastereoselective Reductive Amination

Reductive amination is a powerful and direct method for the synthesis of amines from carbonyl compounds.[1] In this proposed route, 3-hydroxycyclohexanone is reacted with methylamine to form an intermediate imine, which is then reduced in a stereoselective manner to yield the desired 1,3-amino alcohol.

Causality Behind Experimental Choices

The key to this route's success lies in controlling the stereochemistry during the reduction of the C=N double bond. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack, thereby determining the cis/trans ratio of the product.[2][3] Sodium borohydride (NaBH₄) is a mild and cost-effective reducing agent suitable for this transformation.[4] The presence of the hydroxyl group at the 3-position can also direct the stereochemical outcome of the reduction.

Experimental Protocol (Adapted from similar reductions[5][6])
  • Imine Formation: To a solution of 3-hydroxycyclohexanone (1.0 eq.) in methanol, add a solution of methylamine (2.0 eq., 40% in water) at 0-5 °C.

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0-5 °C and add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel to isolate the desired (1R,3S) isomer.

Cost Analysis for Route 1
ReagentPuritySupplier ExampleCost (USD)QuantityCost per gram/mL
3-Hydroxycyclohexanone98%Sigma-Aldrich$356.501 g$356.50
Methylamine (40% in H₂O)Thermo Scientific$46.10250 mL$0.18
Sodium Borohydride99%MilliporeSigma$253.00500 g$0.51
MethanolACS GradeFisher Scientific~$504 L~$0.01
DichloromethaneACS GradeFisher Scientific~$604 L~$0.02

Note: Prices are approximate and based on catalog prices for laboratory-scale quantities at the time of writing. Bulk pricing for industrial-scale synthesis will be significantly lower.

Advantages and Disadvantages
  • Advantages: This is a direct, one-pot synthesis that can be relatively quick. The starting materials are commercially available.

  • Disadvantages: The primary challenge is achieving high diastereoselectivity for the desired (1R,3S) isomer. The reduction may yield a mixture of stereoisomers, requiring careful and potentially costly chromatographic separation, which can lower the overall isolated yield of the target compound. The starting material, 3-hydroxycyclohexanone, is relatively expensive at laboratory scale.[5][6][7][8][9]

Route 2: Classical Chiral Resolution of Racemic 3-Methylamino-cyclohexanol

This classical approach involves the synthesis of a racemic mixture of 3-methylamino-cyclohexanol, followed by separation of the enantiomers using a chiral resolving agent.[4][10][11] The principle lies in the formation of diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[12]

Causality Behind Experimental Choices

The choice of the chiral resolving agent is critical and often determined empirically.[13] Tartaric acid is a readily available and relatively inexpensive chiral resolving agent that is effective for the resolution of racemic amines.[12][14] The success of the resolution depends on the difference in solubility between the two diastereomeric salts formed.

Experimental Protocol

Part A: Synthesis of Racemic 3-Methylamino-cyclohexanol

The racemic mixture can be prepared via reductive amination of 3-hydroxycyclohexanone as described in Route 1, but without the need for a stereoselective reduction. A more robust reducing agent like Raney Nickel under hydrogenation conditions can be employed to ensure complete reduction.

Part B: Chiral Resolution (Adapted from a similar resolution[10][14])

  • Salt Formation: Dissolve racemic 3-methylamino-cyclohexanol (1.0 eq.) in methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in methanol, heating gently if necessary.

  • Slowly add the amine solution to the tartaric acid solution.

  • Allow the mixture to cool to room temperature and then let it stand for 24-48 hours to allow for the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and basify with a 50% aqueous solution of sodium hydroxide until the pH is >12.

  • Extract the liberated free amine with an organic solvent such as dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,3S)-3-Methylamino-cyclohexanol. The enantiomeric excess (e.e.) should be determined by chiral HPLC.

Cost Analysis for Route 2
ReagentPuritySupplier ExampleCost (USD)QuantityCost per gram/mL
Racemic 3-Methylamino-cyclohexanol(Synthesized in-house)----
(+)-Tartaric Acid>99%TCI America~$50500 g~$0.10
MethanolACS GradeFisher Scientific~$504 L~$0.01
Sodium HydroxideACS GradeFisher Scientific~$402.5 kg~$0.02

Note: The cost of the racemic starting material is a significant factor and depends on the efficiency of its synthesis.

Advantages and Disadvantages
  • Advantages: This is a well-established and reliable method. The resolving agent, tartaric acid, is inexpensive and readily available.[10] The procedure is generally straightforward to perform at a laboratory scale.

  • Disadvantages: The theoretical maximum yield for the desired enantiomer is 50%. In practice, yields are often lower due to incomplete crystallization or co-precipitation of the other diastereomer. This route can be time-consuming due to the crystallization step. For industrial applications, recycling of the unwanted enantiomer through racemization is often necessary to improve the overall process economy, which adds complexity.[8][13]

Route 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture.[15][16][17] In this approach, an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Causality Behind Experimental Choices

Lipases, such as Candida antarctica lipase B (CAL-B), are widely used for the kinetic resolution of alcohols and amines due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[4][9][18][19][20] The choice of acyl donor and solvent can significantly influence the reaction rate and enantioselectivity.

Experimental Protocol (Conceptual, based on similar resolutions[5][17])
  • Enzymatic Acylation: To a solution of racemic 3-methylamino-cyclohexanol (1.0 eq.) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor (e.g., ethyl acetate, 2.0 eq.).

  • Add the immobilized lipase (e.g., Novozym 435, which is an immobilized form of CAL-B) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted starting material and the acylated product.

  • Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Concentrate the filtrate. The resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography or by an acid-base extraction, as the acylated amine will be less basic.

  • Hydrolysis (if the acylated enantiomer is desired): The separated acylated amine can be hydrolyzed back to the free amino alcohol using acidic or basic conditions to obtain the other enantiomer.

Cost Analysis for Route 3
ReagentPuritySupplier ExampleCost (USD)QuantityCost per gram
Racemic 3-Methylamino-cyclohexanol(Synthesized in-house)----
Novozym 435 (Immobilized CAL-B)Fisher Scientific$128.945 g$25.79
Ethyl AcetateACS GradeFisher Scientific~$504 L~$0.01
TolueneACS GradeFisher Scientific~$604 L~$0.02

Note: The cost of the enzyme is a significant factor, but its reusability can offset this cost, especially at an industrial scale.[21]

Advantages and Disadvantages
  • Advantages: This method can achieve very high enantiomeric excess (>99% e.e.). The reactions are typically run under mild conditions. Enzymes are biodegradable catalysts, making this a "greener" option. The immobilized enzyme can be recovered and reused, which is advantageous for cost and sustainability.[21]

  • Disadvantages: Like classical resolution, the maximum yield for a single enantiomer is 50% without a racemization and recycling step.[15] The cost of the enzyme can be high for initial investment, although reusability mitigates this.[18][22] Reaction times can be long, and optimization of the enzyme, solvent, and acyl donor may be required.

Comparative Summary and Recommendations

FeatureRoute 1: Reductive AminationRoute 2: Classical ResolutionRoute 3: Enzymatic Resolution
Directness High (One-pot potential)Low (Multi-step)Low (Multi-step)
Theoretical Yield Up to 100%50% (without racemization)50% (without racemization)
Stereoselectivity Variable, requires optimizationHigh (depends on resolving agent)Very High
Cost of Key Reagents Moderate to High (starting ketone)Low (resolving agent)High (enzyme, but reusable)
Scalability Good, but purification can be a bottleneckWell-established, but can be cumbersomeGood, especially with immobilized enzymes
"Green" Chemistry ModerateLow (solvent and reagent intensive)High (biodegradable catalyst, mild conditions)

Recommendations:

  • For exploratory, small-scale synthesis where diastereomeric purity is not initially critical, Route 1 (Reductive Amination) may be the quickest way to access the target molecule, with the understanding that purification will be necessary.

  • For medium-scale laboratory synthesis where a reliable method to obtain enantiomerically pure material is needed, Route 2 (Classical Chiral Resolution) is a robust and cost-effective choice, provided a 50% theoretical yield is acceptable.

  • For industrial-scale production and for applications where very high enantiomeric purity and "green" credentials are a priority, Route 3 (Enzymatic Kinetic Resolution) is highly attractive, especially when coupled with a racemization and recycling process for the unwanted enantiomer.[15]

Safety Considerations

  • Sodium Borohydride: Toxic if swallowed or in contact with skin, and causes severe skin and eye damage. It reacts with water to release flammable hydrogen gas.[12][19][23][24] Handle in a well-ventilated fume hood, away from water and ignition sources, and wear appropriate personal protective equipment (PPE).

  • Raney Nickel: A flammable solid that can be pyrophoric (ignite spontaneously in air), especially when dry. It is typically supplied as a slurry in water. It is a suspected carcinogen and can cause skin sensitization.[5][6][7][25][26] Handle with extreme care under an inert atmosphere or as a slurry, avoiding contact with air and ignition sources.

  • Methylamine: A flammable and corrosive gas or liquid with a strong, unpleasant odor. It can cause severe skin and eye burns and is harmful if inhaled. Handle in a well-ventilated fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before use and follow all institutional safety protocols.

Conclusion

The synthesis of (1R,3S)-3-Methylamino-cyclohexanol presents a classic challenge in chiral synthesis, with no single "best" route. The optimal choice depends on a careful consideration of the desired scale, purity requirements, cost constraints, and available resources. Reductive amination offers a direct but potentially unselective path. Classical resolution is a reliable workhorse for obtaining enantiopure material, while enzymatic resolution provides a highly selective and sustainable alternative that is increasingly favored in industrial settings. By understanding the principles, protocols, and trade-offs outlined in this guide, researchers and drug development professionals can navigate these options to select the most appropriate synthetic strategy for their needs.

References

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride.
  • Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 16(12), 10298-10310.
  • Flinn Scientific. (2016). Sodium Borohydride Safety Data Sheet.
  • Fisher Scientific. Strem, An Ascensus Company CAS# 9001-62-1. 5g. Novozym 435.
  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Raney Nickel.
  • ECHEMI. RANEY NICKEL SDS, 12635-27-7 Safety Data Sheets.
  • PENTA. (2025). Sodium borohydride Safety Data Sheet.
  • Sigma-Aldrich. Sodium borohydride Safety Data Sheet.
  • Cole-Parmer. (2004). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water.
  • BenchChem. Technical Support Center: Scaling Up Chiral Resolution of Amines.
  • Molecular Depot. Lipase B Candida antarctica Recombinant from Aspergillus oryzae.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet: Sodium Borohydride.
  • ResearchGate. (2025). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • MySkinRecipes. Novozym 435 (Candida antarctica lipase, immobilized).
  • ChemSafetyPro. Raney -Nickel SDS.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Nickel Aluminum, Raney® type non-activated.
  • ResearchGate. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • Sigma-Aldrich. Lipase B Candida antarctica immobilized on Immobead 150, recombinant from Aspergillus oryzae ≥1800 U/g.
  • PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • ScienceDirect. (2016). Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. In Green Chemistry.
  • Catalysis Science & Technology. (2019).
  • University of Glasgow. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • Scientific Laboratory Supplies. Lipase B Candida antarctica, r | 62288-50MG-F | SIGMA-ALDRICH | SLS.
  • Fisher Scientific. Sigma Aldrich Fine Chemicals Biosciences Lipase B Candida antarctica, recombinant.
  • IndiaMART. Powder CAL-B Lipase, Packaging Size: 25 Kg.
  • Chem-Impex. 3-Amino-cyclohexanol.
  • Synlett. (2015).
  • WordPress. Reductive Amination.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • ACS Publications. (2023). Stable and Continuous Production of Amines via Reductive Amination in a Green Switchable Solvent System with Efficient Water Removal. ACS Sustainable Chemistry & Engineering.
  • RSC Publishing. (2021).
  • Univar Solutions. Novozym 435 | Enzymes.
  • PMC. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols.
  • KDN Biotech (Shanghai) Co., Ltd. Immobilized Lipase Novozym 435 for Marine Oil Processing.
  • PMC. NIH Public Access.
  • Google Patents. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • BenchChem. A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • ResearchGate. Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction | Request PDF.
  • BenchChem. Validating the Stereochemistry of (1R,3S)-3-methoxycyclohexan-1-amine: A Comparative Guide to Analytical Techniques.
  • PMC. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones.
  • ResearchGate. (PDF) Diastereoselective reduction of cyclic bioactive Mannich ketones.
  • PMC. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics.
  • MDPI. Chemoselective Reduction of 3-Methylcyclohex-2-enone into rac 3-Methylcyclohex-2-enol (Seudenol) by NaBH 4 Alone, with Modifiers or via Catalytic Transfer Hydrogenation.

Sources

Comparative Guide: Alternative Reagents for the Synthesis of 3-Methylamino-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of 3-Methylamino-cyclohexanol is a critical transformation in the development of bifunctional pharmaceutical scaffolds, serving as a direct precursor to complex amino-alcohols, analgesics, and ketamine analogs 1. The most robust synthetic route is the reductive amination of 3-hydroxycyclohexanone with methylamine.

The central challenge in this synthesis is chemoselectivity : the chosen reducing agent must selectively reduce the transient iminium ion without prematurely reducing the starting ketone into a 1,3-cyclohexanediol byproduct 2. This guide evaluates four alternative reagents—ranging from classic borohydrides to modern biocatalysts—providing causal explanations for their performance and self-validating protocols for immediate laboratory application.

Mechanistic Pathway

The reductive amination proceeds via a nucleophilic attack of methylamine on the ketone carbonyl, forming a hemiaminal intermediate that dehydrates into an electrophilic imine/iminium species. The reducing agent then delivers a hydride to this intermediate.

Mechanism A 3-Hydroxycyclohexanone C Hemiaminal A->C Nucleophilic Attack B Methylamine B->C D Iminium Ion C->D -H2O E 3-Methylamino- cyclohexanol D->E Hydride Reduction

Caption: Core reaction mechanism for the reductive amination of 3-hydroxycyclohexanone.

Quantitative Comparison of Reducing Agents

To aid in reagent selection, the following table summarizes the performance metrics of the four primary alternatives based on empirical synthetic data 34.

ReagentChemoselectivityTypical YieldDiastereoselectivityScalabilityToxicity / Byproducts
STAB (NaBH(OAc)₃)Excellent80–92%~1:1 (cis:trans)Moderate (<1 kg)Low / Acetic acid, Borates
NaBH₃CN Good75–85%~1:1 (cis:trans)LowHigh / Cyanide, HCN risk
Raney Ni / H₂ Moderate85–95%Favors cisExcellent (>10 kg)Low / Water
RedAms (Enzymes)Perfect>95%>99% cis or transModerateNone / Water

Self-Validating Experimental Protocols

As an application scientist, understanding why a step is performed is as vital as the step itself. The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reaction integrity.

Protocol A: Lab-Scale Synthesis using STAB (Sodium Triacetoxyborohydride)

STAB is the modern standard for lab-scale reductive aminations. The electron-withdrawing acetate groups stabilize the boron-hydrogen bonds, making STAB too weak to reduce ketones, but reactive enough to reduce the more electrophilic iminium ion 2.

  • Imine Formation : Dissolve 3-hydroxycyclohexanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE).

    • Causality: Methylamine gas is volatile and difficult to handle; the hydrochloride salt ensures precise stoichiometry. DCE is preferred over DCM due to its higher boiling point, allowing mild heating if steric hindrance slows imine formation.

  • Base Activation : Add Triethylamine (1.2 eq) dropwise at 0°C.

    • Causality: TEA neutralizes the HCl, liberating the nucleophilic free methylamine in situ.

  • Reduction : Add STAB (1.5 eq) portion-wise over 15 minutes. Stir at room temperature for 4-12 hours.

    • Causality: Portion-wise addition controls the mild exothermic release of hydrogen gas.

  • Self-Validation (IPC) : Monitor via TLC (Eluent: DCM:MeOH 9:1).

    • Validation: The starting ketone is UV-inactive but stains brown with Phosphomolybdic Acid (PMA). The product (3-methylamino-cyclohexanol) will stain bright purple with Ninhydrin. Complete consumption of the PMA spot validates the reaction.

  • Workup : Quench carefully with saturated aqueous NaHCO₃, then adjust the aqueous layer to pH > 10 with 1M NaOH. Extract with Ethyl Acetate (3x).

    • Causality: NaHCO₃ destroys unreacted STAB safely. The final pH adjustment to >10 is strictly required to deprotonate the synthesized secondary amine, forcing it into the organic extraction layer.

Protocol B: Industrial Scale-Up using Raney Nickel / H₂

For multi-kilogram synthesis, boron-based reagents generate unacceptable mass-balances of waste. Catalytic hydrogenation using Raney Nickel is the premier scalable alternative 5.

  • Reactor Setup : Charge a high-pressure autoclave with 3-hydroxycyclohexanone (1.0 eq), a 33% solution of methylamine in absolute ethanol (1.5 eq), and an aqueous slurry of Raney Nickel (10% w/w).

    • Causality: Raney Ni must be transferred as a slurry; dry Raney Ni is highly pyrophoric and will ignite upon contact with air.

  • Purging & Pressurization (Self-Validation) : Seal the reactor. Purge 3x with N₂ gas, followed by 3x with H₂ gas. Pressurize to 50 psi H₂ and heat to 50°C.

    • Validation: The N₂ purge removes oxygen, preventing an explosive H₂/O₂ mixture. The reaction progress is self-validating: monitor the pressure gauge. A plateau in H₂ consumption (pressure drop) indicates reaction completion.

  • Workup : Cool to room temperature, vent H₂ safely, and purge with N₂. Filter the mixture through a tightly packed Celite pad.

    • Causality: The Celite pad traps the microscopic, highly reactive nickel particulates, preventing them from catching fire when the filter cake is exposed to the atmosphere.

Reagent Selection Workflow

To streamline process development, utilize the following logic tree to determine the optimal reagent based on project constraints.

DecisionTree Start Select Reducing Agent Scale Production Scale? Start->Scale Lab Lab Scale (<100g) Scale->Lab Small Ind Industrial (>1kg) Scale->Ind Large Tox Toxicity Tolerance? Lab->Tox Stereo Stereocontrol Needed? Ind->Stereo STAB STAB (NaBH(OAc)3) Best all-rounder Tox->STAB Low Toxicity Cyano NaBH3CN Use only if pH < 5 needed Tox->Cyano High Toxicity OK Cat Raney Ni / H2 High pressure needed Stereo->Cat Diastereomeric mixture OK Enz RedAm Biocatalysis Perfect stereoselectivity Stereo->Enz Strict cis/trans needed

Caption: Decision workflow for selecting the optimal reducing agent.

References

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives Source: RSC.org URL: [Link]

  • Title: Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts Source: MDPI URL: [Link]

  • Title: Preparation method of 3-methylamino-1-phenylpropanol Source: Google Patents URL
  • Title: Reductive amination of cyclohexanone with methylamine using RedAms Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note & Operational Protocol: Disposal of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the lifecycle management of specialized chemical intermediates. While synthesizing novel therapeutics is the primary focus of most laboratories, the operational backend—specifically, the safe, compliant, and environmentally sound disposal of chemical waste—is equally critical.

This guide provides a definitive, step-by-step operational protocol for the disposal of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride , grounded in mechanistic chemistry and federal regulatory standards[1].

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, we must understand the physicochemical properties of the waste. (1R,3S)-3-Methylamino-cyclohexanol hydrochloride is an organic amine salt utilized frequently as a pharmaceutical intermediate or building block[2].

Table 1: Quantitative & Physicochemical Data Summary

PropertySpecificationOperational Implication
Chemical Name (1R,3S)-3-Methylamino-cyclohexanol hydrochlorideDetermines labeling requirements.
Molecular Formula C₇H₁₅NO · HClContains chloride; dictates incineration routing.
Physical State Solid (Crystalline Powder)Prone to aerosolization during spills.
Solubility Soluble in water and polar organicsAqueous waste streams must be captured.
Primary Hazards Skin/Eye Irritant, Respiratory IrritantMandates specific PPE (gloves, goggles, respirator).
RCRA Status Unlisted (Evaluate for characteristics)Must be managed as a regulated solid waste[3].

The Mechanistic Causality of Disposal Choices

In laboratory safety, protocols should never be followed blindly; they must be understood mechanistically. The disposal of amine hydrochlorides cannot be treated like standard organic waste due to two primary chemical behaviors:

  • Thermal Decomposition & Acid Gas Generation: When subjected to high temperatures during standard incineration, the hydrochloride salt dissociates and oxidizes. The organic backbone converts to carbon dioxide, water, and nitrogen oxides (NOx), while the chloride counterion violently generates hydrogen chloride (HCl) gas . Therefore, this material must be routed to a licensed chemical destruction plant equipped with an alkaline flue gas scrubber to neutralize the acid gas before environmental release[4][5].

  • Aquatic Toxicity & pH Alteration: If the free base form of the amine dissociates in aqueous solution, it acts as a weak base, altering local pH. Furthermore, organic amines are notoriously toxic to aquatic ecosystems[1]. Pouring aqueous solutions of this compound down the drain is a direct violation of the Clean Water Act and Resource Conservation and Recovery Act (RCRA) principles[3].

Operational Workflow: Segregation & Destruction

The following flowchart illustrates the self-validating decision matrix for handling this specific chemical waste, ensuring compliance from the benchtop to the incinerator.

G Start Waste Generation: (1R,3S)-3-Methylamino- cyclohexanol HCl StateCheck Physical State? Start->StateCheck Solid Solid Powder Waste StateCheck->Solid Dry Liquid Aqueous Solution Waste StateCheck->Liquid Dissolved ContainerSolid Collect in HDPE/Glass (Do not mix with oxidizers) Solid->ContainerSolid ContainerLiquid Collect in Halogenated Aqueous Carboy Liquid->ContainerLiquid Labeling RCRA-Compliant Labeling (List all constituents) ContainerSolid->Labeling ContainerLiquid->Labeling Vendor EHS / Licensed Broker Pickup Labeling->Vendor Incineration Controlled Incineration (Flue Gas Scrubber Required) Vendor->Incineration Thermal Destruction

Figure 1: Operational workflow for the segregation, containerization, and thermal destruction of amine hydrochloride waste.

Step-by-Step Standard Operating Procedure (SOP)

To ensure a self-validating system, each step in this protocol includes a verification check.

Phase 1: Segregation and Containerization
  • Determine the Waste Stream: Identify if the waste is a dry solid (e.g., expired reagent, sweepings) or a liquid solution (e.g., reaction filtrate).

  • Select Compatible Containment:

    • For Solids: Use a high-density polyethylene (HDPE) wide-mouth jar or a glass amber bottle.

    • For Liquids: Use an HDPE carboy designated for Halogenated Organic Waste (the chloride ion necessitates this categorization at many facilities to ensure it is routed to an incinerator with a scrubber)[4].

  • Isolate from Incompatibles: Ensure the container is free from strong oxidizing agents, which can react exothermically with organic amines.

    • Verification: Visually inspect the container for residue before adding waste.

Phase 2: RCRA-Compliant Labeling
  • Apply the Hazardous Waste Tag: Attach a standardized EHS waste label prior to adding the first drop or grain of waste[3].

  • Detail Constituents: Write "(1R,3S)-3-Methylamino-cyclohexanol hydrochloride" explicitly. Do not use abbreviations or chemical structures. If in solution, list the solvent and the approximate concentration (e.g., "Aqueous solution, 5%").

  • Indicate Hazards: Check the boxes for "Irritant" and "Toxic"[3].

    • Verification: Cross-reference the label against the laboratory's active chemical inventory to ensure nomenclature matches exactly.

Phase 3: Storage and Vendor Hand-off
  • Secondary Containment: Place the sealed waste container in a secondary containment bin in a well-ventilated, designated Satellite Accumulation Area (SAA).

  • Broker Transfer: Contact your licensed environmental health and safety (EHS) waste broker. The material must be manifested for removal to a licensed chemical destruction plant[5].

  • Final Destruction: The broker will transport the waste to a facility where it will be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[6].

    • Verification: Retain the RCRA manifest signed by the transporter for your facility's compliance records[7].

Emergency Spill Response & Decontamination

In the event of an accidental release prior to containerization, standard dry-sweeping is strictly prohibited as it aerosolizes the irritating powder.

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the fume hood or local exhaust ventilation is active[4].

  • Don PPE: Equip nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (if outside a fume hood).

  • Containment: Do not use compressed air or a standard broom. Lightly moisten an absorbent pad with water or a compatible solvent (like ethanol) to suppress dust generation[6].

  • Collection: Wipe up the wetted material and place the contaminated rags into a designated solid waste container[6].

  • Decontamination: Wash the spill site thoroughly with soap and water, collecting the rinsate into the aqueous waste stream[6].

References

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. Environmental Protection Agency (EPA). Available at: [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. Available at:[Link]

  • MSDS of N-methyladamantan-1-amine hydrochloride. Capot Chemical. Available at: [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Personal protective equipment for handling (1R,3S)-3-Methylamino-cyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The handling of chiral amine hydrochloride salts, such as (1R,3S)-3-Methylamino-cyclohexanol hydrochloride , requires a rigorous, causality-driven approach to laboratory safety. As a critical intermediate in pharmaceutical synthesis, this compound presents as a fine, hygroscopic crystalline powder. Its hydrochloride salt form significantly increases its water solubility, meaning it can rapidly dissolve in sweat or ocular fluid, leading to localized pH shifts, contact dermatitis, and severe mucosal irritation.

As an Application Scientist, I have designed this guide not merely as a list of rules, but as a mechanistic workflow. By understanding the why behind each safety measure, researchers can build self-validating systems that ensure absolute operational integrity.

Causality-Driven PPE Selection

According to OSHA’s Laboratory Safety Guidance, Personal Protective Equipment (PPE) serves as the final protective barrier and must be tailored to the specific chemical hazards present.

  • Hand Protection: Nitrile Gloves (≥ 4 mil thickness)

    • The Causality: Amine hydrochlorides can solubilize in the moisture of human sweat, allowing them to permeate standard latex. Nitrile provides a superior, cross-linked chemical barrier against polar organic salts.

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles

    • The Causality: Fine powders like (1R,3S)-3-Methylamino-cyclohexanol HCl are highly prone to aerosolization during weighing and transfer. Standard safety glasses lack an orbital seal, leaving the eyes vulnerable to micro-abrasions and chemical irritation from airborne particulates [NC State EHS Guidelines].

  • Body Protection: Flame-Resistant (FR) Lab Coat with Knit Cuffs

    • The Causality: Knit cuffs securely anchor the sleeve to the wrist, preventing the fabric from dragging through the powder and mitigating cross-contamination outside the fume hood.

Self-Validating Operational Protocol

Every operational step must include a feedback loop to confirm its success before proceeding to the next.

Step 1: Environmental Control Validation

  • Action: Conduct all weighing and transfer operations inside a Class II Chemical Fume Hood.

  • Causality: Engineering controls are the primary defense against inhalation of hygroscopic dust.

  • Self-Validation: Before opening the chemical container, hold a single tissue (e.g., Kimwipe) at the bottom edge of the sash. It must gently pull inward toward the baffle, physically confirming active negative pressure (80–120 fpm).

Step 2: PPE Integrity Check

  • Action: Perform an inflation test on nitrile gloves prior to donning.

  • Causality: Micro-tears, invisible to the naked eye, can trap solubilized amine salts against the skin, accelerating contact dermatitis.

  • Self-Validation: Trap air inside the glove and roll the cuff down. The glove must remain fully inflated under pressure without leaking.

Step 3: Anti-Static Material Transfer

  • Action: Utilize anti-static weighing boats and grounded stainless-steel spatulas.

  • Causality: Hydrochloride salts accumulate static charge easily. Standard plastic tools can cause the powder to suddenly repel and aerosolize, contaminating the workspace.

  • Self-Validation: During transfer, the powder should fall smoothly into the boat without clinging to the spatula or "jumping" out of the weighing vessel.

Step 4: Decontamination & Verification

  • Action: Wipe down the balance, spatulas, and hood surface with 70% Isopropyl Alcohol (IPA).

  • Causality: IPA effectively solubilizes residual amine hydrochloride traces without causing rapid oxidation.

  • Self-Validation: Perform a final wipe using a dark-colored cloth or against a dark background; the absence of white, crystalline streaks confirms complete decontamination.

EPA-Compliant Disposal & Waste Management

Improper disposal of chemical intermediates can result in severe environmental contamination and regulatory penalties. Disposal must adhere strictly to the EPA's Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Segregation Never mix amine hydrochloride waste with strong oxidizing agents (e.g., nitric acid, peroxides). Causality: The oxidation of amines can generate highly toxic, volatile nitrogen oxide (NOx) gases. Segregate into a dedicated "Halogenated/Organic Salt" waste stream.

Step 2: Satellite Accumulation Area (SAA) Containerization Store waste in chemically compatible, High-Density Polyethylene (HDPE) containers. Keep the container strictly closed unless actively adding waste [Columbia University Waste Guidelines]. Do not leave funnels resting in the container.

Step 3: Regulatory Timeframes and Labeling Containers must be legibly labeled with the words "Hazardous Waste" and the exact chemical name: (1R,3S)-3-Methylamino-cyclohexanol hydrochloride. Abbreviations are legally prohibited. Once a container reaches its maximum fill line, it must be dated and transferred out of the SAA to a central accumulation facility within 72 hours [CWU Disposal Guidelines].

Quantitative Operational Parameters

Summarized below are the critical metrics required for safe handling and regulatory compliance:

Operational ParameterSpecificationCausality / Regulatory Basis
Glove Thickness ≥ 4 mil NitrilePrevents permeation of solubilized polar amine salts.
Fume Hood Face Velocity 80 - 120 fpmOSHA standard for capturing fine, aerosolized dust.
Decontamination Solvent 70% Isopropyl AlcoholOptimal polarity for dissolving hydrochloride salts.
SAA Storage Limit (Active) Up to 1 year (partially full)EPA RCRA Subpart K compliance for academic/research labs.
Full Waste Container Removal Within 72 hoursEPA mandate for Satellite Accumulation Areas.

Workflow Visualization

Workflow A Hazard Assessment (1R,3S)-3-Methylamino-cyclohexanol HCl B PPE Donning Nitrile, Splash Goggles, FR Coat A->B Proceed to Prep C Engineering Control Fume Hood (80-120 fpm) B->C Enter Workspace D Material Handling Anti-Static Weighing C->D Execute Task E Waste Segregation Satellite Accumulation Area D->E Generate Waste F EPA-Compliant Disposal 72-Hour Removal Rule E->F Transfer to SAA

Operational workflow for handling (1R,3S)-3-Methylamino-cyclohexanol HCl.

References

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Personal Protective Equipment Requirements for Laboratories Source: North Carolina State University, Environmental Health and Safety URL:[Link]

  • Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses Source: United States Environmental Protection Agency (EPA) URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.